molecular formula C14H18Br2N2 B119859 1,1'-Diethyl-4,4'-bipyridinium dibromide CAS No. 53721-12-3

1,1'-Diethyl-4,4'-bipyridinium dibromide

Cat. No.: B119859
CAS No.: 53721-12-3
M. Wt: 374.11 g/mol
InChI Key: LCEBDKLPALDQPV-UHFFFAOYSA-L
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Description

1,1'-Diethyl-4,4'-bipyridinium dibromide, widely known as ethyl viologen dibromide, is an organic salt with the molecular formula C₁₄H₁₈Br₂N₂ and a molecular weight of 374.11 g/mol . This compound is recognized for its significant role in advanced electrochemical research, particularly as a novel dual redox shuttle for enhancing supercapacitor performance . When used as a redox-active electrolyte additive, it exhibits both cathodic and anodic redox behavior, improving charge storage at both the positive and negative electrodes simultaneously. This dual functionality can lead to a substantial increase in specific capacitance and energy density, with research reporting a specific capacitance of up to 408.0 F g⁻¹ and a specific energy of 23.0 W h kg⁻¹ . The compound has a high melting point of approximately 278 °C . Researchers should handle this material with care, as it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation . Appropriate personal protective equipment (PPE) should be worn. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a drug.

Properties

IUPAC Name

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.2BrH/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEBDKLPALDQPV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467092
Record name 1,1'-Diethyl-4,4'-bipyridinium dibromide
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Molecular Weight

374.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53721-12-3
Record name 1,1'-Diethyl-4,4'-bipyridinium dibromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Diethyl-4,4'-bipyridinium dibromide
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethyl Viologen Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of ethyl viologen dibromide (1,1'-diethyl-4,4'-bipyridinium dibromide). It includes detailed experimental protocols, tabulated analytical data, and process visualizations to support researchers in its application and study. Ethyl viologen is a redox-active organic compound widely used as an electron carrier and redox indicator in various electrochemical and biochemical studies.[1][2] Its reversible color-changing properties upon reduction also make it a key component in electrochromic devices.[3][4]

Synthesis of Ethyl Viologen Dibromide

The synthesis of ethyl viologen dibromide is typically achieved through a quaternization reaction, specifically the Menshutkin reaction.[4] This process involves the reaction of 4,4'-bipyridine with an excess of an ethylating agent, such as bromoethane, in a suitable solvent.

Synthesis_Workflow Reactants 4,4'-Bipyridine + Bromoethane (excess) Reaction Reflux (e.g., 80-90°C, 24-48h) Reactants->Reaction Solvent Acetonitrile or DMF Solvent->Reaction Precipitation Cool to Room Temperature Reaction->Precipitation Reaction complete Isolation Vacuum Filtration Precipitation->Isolation Product crystallizes Washing Wash with Cold Solvent Isolation->Washing Drying Dry in Vacuo Washing->Drying Product Ethyl Viologen Dibromide Powder Drying->Product

Caption: Workflow for the synthesis of ethyl viologen dibromide.

Experimental Protocol: Synthesis

This protocol outlines a general procedure for the synthesis of ethyl viologen dibromide.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4'-bipyridine in a minimal amount of a suitable solvent (e.g., acetonitrile or N,N-dimethylformamide).

  • Addition of Alkylating Agent: Add a significant molar excess (e.g., 5-10 equivalents) of bromoethane to the solution.

  • Reaction: Heat the mixture to reflux (typically 80-90°C) and maintain it under vigorous stirring for 24 to 48 hours. Monitor the reaction progress by observing the precipitation of the product.

  • Isolation: After the reaction is complete, cool the flask to room temperature, allowing the product to fully crystallize. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid several times with cold acetonitrile or diethyl ether to remove unreacted starting materials and impurities.

  • Drying: Dry the purified yellow crystalline powder under vacuum to yield ethyl viologen dibromide.[5] The melting point is approximately 278°C with decomposition.[1]

Physicochemical Characterization

The synthesized ethyl viologen dibromide should be characterized to confirm its identity, purity, and electrochemical properties using various analytical techniques.

Characterization_Workflow SynthesizedProduct Synthesized Product (Ethyl Viologen Dibromide) NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR UVVis UV-Vis Spectroscopy SynthesizedProduct->UVVis FTIR FTIR Spectroscopy SynthesizedProduct->FTIR CV Cyclic Voltammetry SynthesizedProduct->CV Data_Structure Structural Confirmation (Chemical Shifts) NMR->Data_Structure yields Data_Optical Optical Properties (λmax, Redox States) UVVis->Data_Optical yields Data_Functional Functional Groups (Vibrational Modes) FTIR->Data_Functional yields Data_Redox Redox Potentials (E½) CV->Data_Redox yields

Caption: Analytical workflow for the characterization of ethyl viologen dibromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure of the synthesized compound.

Experimental Protocol:

  • Prepare an NMR sample by dissolving approximately 5-10 mg of ethyl viologen dibromide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Summary:

Analysis Assignment Expected Chemical Shift (δ) ppm
¹H NMR Pyridinium protons (aromatic)8.5 - 9.5 (m)
N-CH₂ (methylene)4.6 - 4.8 (q)
CH₃ (methyl)1.6 - 1.7 (t)
¹³C NMR Pyridinium carbons125 - 150
N-CH₂ carbon~55
CH₃ carbon~15
Note: Exact shifts can vary based on solvent and concentration.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions and monitor the redox states of ethyl viologen. The dication (EV²⁺) is typically colorless or pale yellow, while the radical cation (EV•⁺) formed upon one-electron reduction is intensely colored.[4]

Redox_States Dication Dication (EV²⁺) Colorless / Pale Yellow λmax ≈ 260 nm Radical Radical Cation (EV•⁺) Intense Blue λmax ≈ 396, 606 nm Dication->Radical + e⁻ / - e⁻

Caption: Reversible redox states and associated colors of ethyl viologen.

Experimental Protocol:

  • Prepare a dilute solution of ethyl viologen dibromide (e.g., 0.1 mM) in an appropriate solvent (e.g., water or acetonitrile).

  • Record the UV-Vis spectrum from 200 to 800 nm to characterize the dication (EV²⁺) state.

  • To observe the radical cation (EV•⁺), perform a chemical or electrochemical reduction. For chemical reduction, a small amount of a reducing agent like sodium dithionite can be added.

  • Immediately record the spectrum of the colored solution to determine the absorption maxima of the radical species.

Data Summary:

Redox State Appearance λmax (nm) Reference
Dication (EV²⁺)Colorless/Pale Yellow~259[7]
Radical Cation (EV•⁺)Intense Blue~396, 606[8]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups and confirm the overall structure.

Experimental Protocol:

  • Place a small amount of the dried ethyl viologen dibromide powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Data Summary:

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3100 - 3000C-H stretch (aromatic)
~2980 - 2850C-H stretch (aliphatic -CH₂, -CH₃)
~1640C=C / C=N ring stretching
~1480 - 1440C-H bending (aliphatic)
~830Ring breathing mode of the pyridinium
Note: These are typical ranges for the assigned functional groups.[3][9]
Cyclic Voltammetry (CV)

CV is the primary technique for quantifying the redox behavior of ethyl viologen. It reveals the potentials at which the two reversible one-electron reduction steps occur.

Experimental Protocol:

  • Cell Setup: Use a three-electrode electrochemical cell containing a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).[10]

  • Electrolyte Solution: Prepare a solution of ethyl viologen dibromide (e.g., 1.0 mM) in a deoxygenated aqueous solution containing a supporting electrolyte (e.g., 0.1 M KCl).[11]

  • Measurement: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.[10]

  • Scan: Scan the potential from an initial value (e.g., 0.0 V) to a negative potential (e.g., -1.2 V) and back at a defined scan rate (e.g., 100 mV/s).

Data Summary:

Redox Process Description Approximate Potential (V vs. Ag/AgCl) Reference
First Reduction (Epc1)EV²⁺ + e⁻ ⇌ EV•⁺-0.62 V[11]
Second Reduction (Epc2)EV•⁺ + e⁻ ⇌ EV⁰-0.89 V[11]
Note: Potentials are highly dependent on the solvent, electrolyte, and reference electrode used.

References

An In-depth Technical Guide to the Electrochemical Behavior of 1,1'-Diethyl-4,4'-bipyridinium Dibromide (Ethyl Viologen)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Diethyl-4,4'-bipyridinium dibromide, commonly known as ethyl viologen, is a well-studied organic compound belonging to the viologen family. Viologens are characterized by their ability to undergo reversible, sequential one-electron reduction reactions, leading to the formation of a stable radical cation and a neutral species. This distinct electrochemical behavior, coupled with intense color changes upon reduction, makes ethyl viologen a subject of significant interest in various fields, including electrochemistry, spectroelectrochemistry, and as a redox indicator. This technical guide provides a comprehensive overview of the electrochemical properties of this compound, including key quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Electrochemical Behavior

The electrochemical behavior of this compound is dominated by two successive and reversible one-electron reduction steps. The dication (EV²⁺), which is colorless, first accepts an electron to form a stable, intensely colored blue-violet radical cation (EV⁺•). A second electron transfer at a more negative potential reduces the radical cation to a neutral species (EV⁰), which is typically yellow-brown.

The two-step redox process can be represented as follows:

  • First Reduction: EV²⁺ + e⁻ ⇌ EV⁺•

  • Second Reduction: EV⁺• + e⁻ ⇌ EV⁰

Quantitative Electrochemical Data

The following table summarizes key quantitative parameters that characterize the electrochemical behavior of this compound. It is important to note that specific values can vary depending on the experimental conditions such as the solvent, supporting electrolyte, and reference electrode used. The values presented here are representative for aqueous or non-aqueous systems.

ParameterSymbolValueNotes
First Reduction Potential E°'₁-0.62 Vvs. Ag/AgCl in aqueous 0.1 M KCl.[1]
Second Reduction Potential E°'₂-0.89 Vvs. Ag/AgCl in aqueous 0.1 M KCl.[1]
Diffusion Coefficient D3.21–7.7 × 10⁻⁶ cm²/sTypical range for viologens in solution.[2]
Heterogeneous Electron Transfer Rate Constant k⁰1.8×10⁻⁴–1.6×10⁻³ cm/sTypical range for viologen derivatives at a Platinum electrode.

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of this compound.

Objective: To determine the formal reduction potentials (E°') and to assess the reversibility of the electron transfer processes.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl in saturated KCl)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • This compound

  • Supporting Electrolyte (e.g., 0.1 M KCl in deionized water, or 0.1 M Tetrabutylammonium hexafluorophosphate in acetonitrile for non-aqueous studies)

  • Inert gas (e.g., Nitrogen or Argon) for deoxygenation

Procedure:

  • Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the solution.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Set the parameters on the potentiostat. A typical potential window for scanning would be from approximately 0 V to -1.2 V to encompass both reduction peaks.

  • Initiate the cyclic voltammogram, scanning the potential from the initial value to the switching potential and back. A typical scan rate is 100 mV/s.

  • Record the resulting cyclic voltammogram (current vs. potential plot).

  • To investigate the diffusion-controlled nature of the process, perform a series of scans at varying scan rates (e.g., 20, 50, 100, 200, 500 mV/s). A linear relationship between the peak current and the square root of the scan rate, as described by the Randles-Sevcik equation, indicates a diffusion-controlled process.[3][4][5][6][7]

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously monitor changes in the optical properties of a species as its oxidation state is altered electrochemically.

Objective: To correlate the electrochemical reduction of ethyl viologen with its characteristic color changes and to obtain the absorption spectra of the radical cation (EV⁺•) and neutral species (EV⁰).

Materials and Equipment:

  • Spectroelectrochemical cell (optically transparent thin-layer electrode or honey-comb electrode)

  • Potentiostat/Galvanostat

  • UV-Vis Spectrometer with a fiber optic probe or integrated setup

  • Light Source (Deuterium and Tungsten lamps for UV-Vis range)

  • Working, reference, and counter electrodes compatible with the spectroelectrochemical cell

  • Solution of this compound with supporting electrolyte as described for CV.

Procedure:

  • Assemble the spectroelectrochemical cell and fill it with the deoxygenated solution of ethyl viologen.

  • Position the cell in the light path of the spectrometer.

  • Record a baseline spectrum of the solution with the ethyl viologen in its dicationic (EV²⁺) state at a potential where no reduction occurs (e.g., 0 V).

  • Apply a potential corresponding to the first reduction wave (e.g., -0.7 V) to generate the radical cation (EV⁺•).

  • Record the UV-Vis absorption spectrum of the colored solution. The characteristic spectrum of the ethyl viologen radical cation will show strong absorption in the visible region, typically around 608 nm, corresponding to its blue-violet color.[8]

  • Apply a more negative potential corresponding to the second reduction wave (e.g., -1.0 V) to generate the neutral species (EV⁰).

  • Record the UV-Vis absorption spectrum of the resulting solution.

  • The potential can be stepped back to more positive values to observe the reversibility of the color changes.

Visualizations

Redox Signaling Pathway of Ethyl Viologen

Ethyl Viologen Redox Pathway EV2 EV²⁺ (Dication) Colorless EV1 EV⁺• (Radical Cation) Blue-Violet EV2->EV1 + e⁻ (E°'₁ = -0.62 V) EV1->EV2 - e⁻ EV0 EV⁰ (Neutral) Yellow-Brown EV1->EV0 + e⁻ (E°'₂ = -0.89 V) EV0->EV1 - e⁻

Caption: Redox pathway of this compound.

Experimental Workflow for Cyclic Voltammetry

Cyclic Voltammetry Workflow cluster_prep Sample Preparation cluster_setup Electrochemical Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Ethyl Viologen Solution with Supporting Electrolyte deoxygenate Deoxygenate with Inert Gas prep_solution->deoxygenate assemble_cell Assemble 3-Electrode Cell deoxygenate->assemble_cell connect_potentiostat Connect to Potentiostat assemble_cell->connect_potentiostat set_params Set Scan Parameters (Potential Window, Scan Rate) connect_potentiostat->set_params run_cv Run Cyclic Voltammogram set_params->run_cv record_data Record Current vs. Potential Data run_cv->record_data plot_cv Plot Cyclic Voltammogram record_data->plot_cv record_data->plot_cv randles_sevcik Randles-Sevcik Analysis (Varying Scan Rates) record_data->randles_sevcik determine_potentials Determine Redox Potentials plot_cv->determine_potentials

Caption: Experimental workflow for cyclic voltammetry analysis.

References

An In-depth Technical Guide to the Redox Mechanism of 1,1'-Diethyl-4,4'-Bipyridinium Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Diethyl-4,4'-bipyridinium dibromide, commonly known as diethyl viologen, is a prominent member of the viologen family of organic redox-active compounds. Its ability to undergo reversible, multi-step electron transfer reactions has made it a subject of extensive research and a versatile component in various applications, including electrochromic devices, redox indicators, and as an electron mediator in biological systems. This technical guide provides a comprehensive overview of the redox mechanism of this compound, detailing its electrochemical properties, the kinetics of its electron transfer processes, and the spectroscopic characteristics of its different redox states. Detailed experimental protocols for the synthesis and characterization of this compound are also provided to facilitate further research and application.

Introduction

Viologens are N,N'-disubstituted derivatives of 4,4'-bipyridine, and this compound is a classic example. The core of its functionality lies in its ability to exist in three distinct and stable redox states: a dication (EV²⁺), a radical cation (EV⁺•), and a neutral species (EV⁰).[1] The transitions between these states are characterized by distinct changes in color, making them visually observable and highly useful in various technological applications. The dicationic form is typically colorless or pale yellow, while the one-electron reduction product, the radical cation, is intensely colored, usually blue or violet.[2][3][4] This guide will delve into the fundamental aspects of these redox transformations.

Redox Mechanism

The redox mechanism of this compound involves two sequential one-electron reduction steps. The dicationic species (EV²⁺) first accepts an electron to form a stable radical cation (EV⁺•). This radical cation can then accept a second electron to form the neutral species (EV⁰). The overall redox process can be summarized as follows:

EV²⁺ (Dication) + e⁻ ⇌ EV⁺• (Radical Cation) EV⁺• (Radical Cation) + e⁻ ⇌ EV⁰ (Neutral)

An important aspect of the redox chemistry of viologens is the potential for the radical cations to form dimers in solution, which can influence the observed electrochemical and spectroscopic properties.[5]

Quantitative Data

The electrochemical and spectroscopic properties of this compound have been quantified using various techniques. The following tables summarize key data points from the literature.

Table 1: Redox Potentials of this compound

ParameterValueReference ElectrodeConditions
Normal Potential (E⁰)-0.449 VNormal Hydrogen Electrode (NHE)30 °C
First Reduction Potential (E⁰')-0.67 VAg/AgCl---
Second Reduction Potential (E⁰'')-0.99 VAg/AgCl---

Table 2: Spectroscopic Properties of 1,1'-Diethyl-4,4'-Bipyridinium Redox States

Redox Stateλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Color
Dication (EV²⁺)~300 nmLowColorless
Radical Cation (EV⁺•)~608 nm~13,800 (estimated for ethyl viologen)Blue/Violet
Neutral (EV⁰)Not well-defined in visible---Red/Brown (often insoluble)

Note: The molar extinction coefficient for the ethyl viologen radical cation is estimated based on values reported for the closely related methyl viologen radical cation, which are in the range of 13,700-13,900 M⁻¹cm⁻¹.

Table 3: Kinetic Data for 1,1'-Diethyl-4,4'-Bipyridinium

ParameterValueMethod
Bimolecular Rate Constant (k₁) with Glutathione Reductase1442 ± 2 M⁻¹s⁻¹Spectrophotometry

Experimental Protocols

Synthesis of this compound

Materials:

  • 4,4'-Bipyridine

  • Bromoethane

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve 4,4'-bipyridine in a minimal amount of anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a twofold molar excess of bromoethane to the solution.

  • Reflux the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Collect the precipitate by vacuum filtration and wash it with anhydrous diethyl ether to remove any unreacted starting materials.

  • The crude product can be recrystallized from a mixture of ethanol and diethyl ether to obtain pure this compound as a white or off-white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Cyclic Voltammetry

Apparatus and Reagents:

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode: Glassy carbon electrode

    • Reference Electrode: Ag/AgCl (in saturated KCl)

    • Counter Electrode: Platinum wire

  • Electrolyte solution: 0.1 M supporting electrolyte (e.g., KCl, TBAPF₆) in a suitable solvent (e.g., water, acetonitrile).

  • 1-5 mM solution of this compound in the electrolyte solution.

  • Inert gas (e.g., nitrogen or argon) for deoxygenation.

Procedure:

  • Polish the glassy carbon working electrode with alumina slurry, rinse with deionized water and the solvent to be used, and dry it.

  • Assemble the three-electrode cell with the electrolyte solution containing the viologen.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Set the parameters on the potentiostat:

    • Initial Potential: 0 V

    • Switching Potential 1: -1.2 V (to encompass both reduction waves)

    • Switching Potential 2: 0 V

    • Scan Rate: 100 mV/s (can be varied to study scan rate dependence)

  • Run the cyclic voltammogram and record the data.

  • Analyze the voltammogram to determine the peak potentials for the two reduction waves and the corresponding oxidation waves.

Spectroelectrochemistry

Apparatus and Reagents:

  • Potentiostat

  • UV-Vis Spectrometer

  • Optically transparent thin-layer electrochemical (OTTLE) cell or a cuvette with a transparent working electrode (e.g., indium tin oxide (ITO) coated glass).

  • Reference and counter electrodes compatible with the cell.

  • Solution of this compound in an appropriate electrolyte solution.

Procedure:

  • Assemble the spectroelectrochemical cell with the viologen solution.

  • Record a background UV-Vis spectrum of the solution at the open-circuit potential.

  • Apply a potential just negative of the first reduction potential (e.g., -0.7 V vs. Ag/AgCl) and record the UV-Vis spectrum of the generated radical cation.

  • Incrementally step the potential to more negative values and record the spectra at each potential to observe the formation of the neutral species.

  • The absorbance at the λmax of the radical cation can be plotted against the applied potential to generate a Nernst plot.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Apparatus and Reagents:

  • EPR Spectrometer

  • EPR flat cell or capillary tube

  • Electrochemical setup for in-situ generation of the radical cation (optional).

  • A solution of this compound.

  • A reducing agent (e.g., sodium dithionite) or an electrochemical cell to generate the radical cation.

Procedure:

  • Generate the radical cation of 1,1'-diethyl-4,4'-bipyridinium either chemically by adding a reducing agent to a deoxygenated solution or electrochemically within the EPR cavity.

  • Transfer the solution containing the radical cation to an EPR tube or flat cell.

  • Place the sample in the EPR spectrometer cavity.

  • Set the EPR parameters:

    • Microwave Frequency: X-band (~9.5 GHz)

    • Microwave Power: Low power to avoid saturation (e.g., 1-5 mW)

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: Optimized for resolution without line broadening.

    • Sweep Width and Center Field: Centered around the expected g-value for organic radicals (~2.0023).

  • Record the EPR spectrum.

  • Analyze the spectrum to determine the g-value and hyperfine coupling constants, which provide information about the electronic structure of the radical cation.

Visualizations

Redox_Mechanism EV2_plus EV²⁺ (Dication) Colorless EV_radical EV⁺• (Radical Cation) Blue/Violet EV2_plus->EV_radical + e⁻ (E⁰') EV_radical->EV2_plus - e⁻ EV0 EV⁰ (Neutral) Red/Brown EV_radical->EV0 + e⁻ (E⁰'') EV0->EV_radical - e⁻

Caption: Redox states of 1,1'-diethyl-4,4'-bipyridinium.

CV_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Electrolyte Solution with Viologen polish_electrode Polish Working Electrode prep_solution->polish_electrode assemble_cell Assemble 3-Electrode Cell polish_electrode->assemble_cell deoxygenate Deoxygenate with N₂/Ar assemble_cell->deoxygenate set_params Set Potentiostat Parameters (Scan Rate, Potential Window) deoxygenate->set_params run_cv Run Cyclic Voltammogram set_params->run_cv analyze_voltammogram Analyze Voltammogram (Peak Potentials, Currents) run_cv->analyze_voltammogram

Caption: Experimental workflow for cyclic voltammetry.

Spectroelectrochemistry_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Viologen Solution in OTTLE Cell assemble_setup Assemble Potentiostat and Spectrometer prep_solution->assemble_setup bg_spectrum Record Background Spectrum (Open Circuit) assemble_setup->bg_spectrum apply_potential Apply Potential and Record Spectrum bg_spectrum->apply_potential step_potential Step Potential Incrementally apply_potential->step_potential analyze_spectra Analyze Spectral Changes (λmax, Absorbance) apply_potential->analyze_spectra step_potential->apply_potential

Caption: Workflow for spectroelectrochemistry experiments.

Conclusion

The redox mechanism of this compound is a well-defined process involving two successive one-electron transfers, leading to the formation of a stable and intensely colored radical cation and a neutral species. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working with this versatile molecule. Understanding the intricacies of its redox behavior is crucial for its effective application in diverse fields, from materials science to drug development. Further research into tuning the redox potentials and kinetic properties through structural modifications will continue to expand the utility of viologens.

References

In-Depth Spectroscopic Analysis of 1,1'-Diethyl-4,4'-bipyridinium Dibromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,1'-diethyl-4,4'-bipyridinium dibromide, a compound commonly known as diethyl viologen. This document details the fundamental spectroscopic characteristics of the molecule and provides standardized experimental protocols for its analysis using various techniques, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy. The quantitative data is presented in a clear, tabular format to facilitate comparison and interpretation.

Introduction

This compound is a quaternary salt of 4,4'-bipyridine. As a member of the viologen family, it is well-known for its electrochromic properties, undergoing reversible color changes upon reduction and oxidation. These characteristics make it a subject of interest in various fields, including electrochemistry, materials science, and biochemistry. A thorough understanding of its spectroscopic properties is crucial for its characterization, quality control, and for elucidating its behavior in different chemical environments. This guide serves as a central resource for the spectroscopic analysis of this compound.

Molecular Structure

The chemical structure of this compound consists of a central 4,4'-bipyridinium dication with ethyl groups attached to each nitrogen atom, and two bromide anions as counter-ions.

IUPAC Name: 1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium dibromide[1]

Chemical Formula: C₁₄H₁₈Br₂N₂[1]

Molecular Weight: 374.11 g/mol [1][2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.1 - 9.3Doublet4HProtons ortho to N (H-2, H-6, H-2', H-6')
8.5 - 8.7Doublet4HProtons meta to N (H-3, H-5, H-3', H-5')
4.8 - 5.0Quartet4HMethylene protons (-CH₂-)
1.7 - 1.9Triplet6HMethyl protons (-CH₃)

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~150Carbons ortho to N (C-2, C-6, C-2', C-6')
~147Quaternary carbons (C-4, C-4')
~127Carbons meta to N (C-3, C-5, C-3', H-5')
~60Methylene carbons (-CH₂-)
~14Methyl carbons (-CH₃)
Ultraviolet-Visible (UV-Vis) Spectroscopy

In its oxidized (dicationic) state, this compound is typically colorless or pale yellow and exhibits strong absorption in the UV region. Upon reduction to the radical cation, it develops a characteristic deep blue or purple color with strong absorption in the visible range.

Table 3: UV-Vis Spectral Data (Dicationic Form in Aqueous Solution)

Wavelength (λmax)Molar Absorptivity (ε)Transition
~260 nm~21,000 M⁻¹cm⁻¹[3]π → π*

Upon one-electron reduction to the radical cation (EV⁺•), new absorption bands appear in the visible region, typically around 396 nm and 606 nm, which are responsible for the characteristic blue color.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, which is useful for identifying functional groups and confirming the overall structure.

Table 4: Key IR Absorption Bands (Solid State, ATR-FTIR)

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2980 - 2900MediumAliphatic C-H stretch
~1640StrongPyridinium ring C=C and C=N stretching
~1560MediumPyridinium ring stretching
~1180StrongC-N stretching
~830StrongC-H out-of-plane bending
Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations of the bipyridinium core.

Table 5: Key Raman Shifts (Solid State)

Raman Shift (cm⁻¹)IntensityAssignment
~1650StrongPyridinium ring stretching
~1350MediumInter-ring C-C stretch
~1250MediumC-H in-plane bending
~1030StrongSymmetric ring breathing
~932MediumRing breathing mode of EV²⁺[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[5]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For aqueous solutions, D₂O is preferred.[5]

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[6][7]

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (e.g., zg30).

      • Spectral Width: 12-15 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64.

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

      • Spectral Width: 200-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on concentration.

      • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS, though not suitable for D₂O).

    • Integrate the signals in the ¹H spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity of the dicationic form.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in deionized water or a suitable buffer.

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Instrument Parameters:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended.

    • Wavelength Range: Scan from 200 nm to 800 nm.

    • Blank: Use the same solvent as used for the sample preparation.

    • Cuvettes: Use 1 cm path length quartz cuvettes.

  • Data Acquisition and Analysis:

    • Record the absorbance spectrum of the blank.

    • Record the absorbance spectra of the standard solutions.

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum for the identification of functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Analysis:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding molecular vibrations.

Raman Spectroscopy

Objective: To obtain the Raman spectrum to complement the IR data and analyze the skeletal vibrations.

Methodology:

  • Sample Preparation:

    • Place a small amount of the solid this compound powder in a glass vial or on a microscope slide.

  • Instrument Parameters:

    • Spectrometer: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

    • Laser Power: Use a low laser power to avoid sample degradation.

    • Spectral Range: Typically 200 cm⁻¹ to 3200 cm⁻¹.

    • Acquisition Time and Accumulations: Adjust as needed to obtain a good signal-to-noise ratio.

  • Data Acquisition and Analysis:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum.

    • Identify and label the major Raman shifts and assign them to the corresponding molecular vibrations.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation Sample 1,1'-Diethyl-4,4'-bipyridinium dibromide NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis IR IR Spectroscopy Sample->IR Raman Raman Spectroscopy Sample->Raman NMR_Data Structural Elucidation (Chemical Shifts, Coupling) NMR->NMR_Data UVVis_Data Electronic Transitions (λmax, Molar Absorptivity) UVVis->UVVis_Data IR_Data Functional Group ID (Vibrational Modes) IR->IR_Data Raman_Data Skeletal Vibrations (Raman Shifts) Raman->Raman_Data

Caption: Overall workflow for the spectroscopic analysis of this compound.

NMR_Workflow A Weigh Sample (5-50 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire FID (¹H and ¹³C) C->D E Fourier Transform D->E F Phase and Calibrate Spectrum E->F G Integrate and Assign Peaks F->G

Caption: Detailed experimental workflow for NMR analysis.

Vibrational_Spectroscopy_Relationship Molecule Molecular Vibrations IR IR Spectroscopy Molecule->IR absorbs IR radiation Raman Raman Spectroscopy Molecule->Raman scatters incident light Dipole Change in Dipole Moment IR->Dipole Polarizability Change in Polarizability Raman->Polarizability

Caption: Relationship between IR and Raman spectroscopy.

References

"crystal structure of 1,1'-diethyl-4,4'-bipyridinium diiodide"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of 1,1'-Diethyl-4,4'-bipyridinium Diiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,1'-diethyl-4,4'-bipyridinium diiodide, a compound of interest in materials science and drug development. This document details its crystallographic parameters, experimental protocols for its synthesis and characterization, and visualizations of its molecular structure and the workflow for its analysis.

Core Compound Structure

1,1'-Diethyl-4,4'-bipyridinium diiodide consists of a planar dication, 1,1'-diethyl-4,4'-bipyridinium, and two iodide anions. The positive charge on the bipyridinium moiety is delocalized across the two nitrogen-containing rings.

Cation 1,1'-Diethyl-4,4'-bipyridinium (C₁₄H₁₈N₂)²⁺ Cation->Ionic_Bond1 Cation->Ionic_Bond2 Anion1 Iodide (I⁻) Anion2 Iodide (I⁻) Ionic_Bond1->Anion1 Ionic_Bond2->Anion2

Caption: Ionic association in 1,1'-diethyl-4,4'-bipyridinium diiodide.

Crystallographic Data

The crystal structure of 1,1'-diethyl-4,4'-bipyridinium diiodide has been determined by single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₁₄H₁₈I₂N₂
IUPAC Name1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium diiodide
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
Unit Cell Dimensions
a6.1965 Å
b13.025 Å
c10.419 Å
α90.00°
β103.88°
γ90.00°
Z2
Residual Factor (R)0.033
Weighted Residual Factor (wR)0.073

Experimental Protocols

The synthesis and crystal structure determination of 1,1'-diethyl-4,4'-bipyridinium diiodide are based on the methods described by Eckert et al. in Acta Crystallographica Section C (1999).

Synthesis of 1,1'-Diethyl-4,4'-bipyridinium Diiodide

A solution of 4,4'-bipyridine in a suitable solvent, such as acetonitrile, is treated with an excess of iodoethane. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the quaternization of the nitrogen atoms. The product, 1,1'-diethyl-4,4'-bipyridinium diiodide, precipitates from the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as ethanol-water.

Single-Crystal X-ray Diffraction

A single crystal of 1,1'-diethyl-4,4'-bipyridinium diiodide of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature, typically 293 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data is processed to yield the unit cell parameters and intensity data. The crystal structure is then solved by direct methods and refined by full-matrix least-squares on F².

cluster_synthesis Synthesis cluster_xrd Single-Crystal X-ray Diffraction Reactants 4,4'-Bipyridine + Iodoethane Reaction Stirring in Acetonitrile Reactants->Reaction Precipitation Precipitation of Product Reaction->Precipitation Isolation Filtration and Washing Precipitation->Isolation Drying Drying under Vacuum Isolation->Drying Crystallization Recrystallization for Single Crystals Drying->Crystallization Mounting Mount Single Crystal Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Crystallographic Data

Caption: Experimental workflow for synthesis and crystallographic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl Viologen Dibromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl viologen dibromide, systematically named 1,1'-diethyl-4,4'-bipyridinium dibromide, is a quaternary bipyridinium salt belonging to the viologen family. Viologens are well-regarded for their intense, reversible color changes upon reduction and oxidation, making them valuable in various applications, including electrochromic devices, redox indicators, and as electron mediators in biological systems. For researchers and professionals in drug development and other scientific fields, a thorough understanding of the solubility and stability of ethyl viologen dibromide is paramount for its effective and reliable application.

This technical guide provides a comprehensive overview of the solubility and stability of ethyl viologen dibromide solutions, including quantitative data where available, detailed experimental protocols, and visualizations of key concepts to facilitate understanding.

Core Properties of Ethyl Viologen Dibromide

PropertyValueReference
Chemical Formula C₁₄H₁₈Br₂N₂[1]
Molecular Weight 374.11 g/mol [1][2]
Appearance White to yellow to green crystalline powder[3]
Melting Point 278 °C (decomposes)[2]

Solubility of Ethyl Viologen Dibromide

Qualitative Solubility:

SolventSolubilityReference
WaterSlightly soluble[4]
MethanolSlightly soluble[4]

It is important to note that the term "slightly soluble" is a qualitative description. For precise applications, quantitative determination of solubility is necessary. The solubility of viologen salts can be significantly influenced by the nature of the counter-ion. For instance, ethyl viologen diperchlorate has a reported solubility of 2.5% in water. While not directly transferable to the dibromide salt, this suggests that the solubility is likely in a similar range.

Experimental Protocol for Determining Solubility

A reliable method for determining the solubility of viologen derivatives involves UV-Vis spectrophotometry. This method is based on the strong UV absorbance of the viologen dication.

Materials:

  • Ethyl viologen dibromide

  • Solvent of interest (e.g., deionized water, ethanol)

  • Volumetric flasks

  • Pipettes

  • Centrifuge

  • UV-Vis spectrophotometer

  • Sonicator

Procedure:

  • Preparation of a Saturated Solution:

    • To a known mass of ethyl viologen dibromide (e.g., 100 mg), add the solvent dropwise while sonicating.

    • Continue adding the solvent until a saturated solution is maintained, meaning solid material remains undissolved after vigorous mixing and sonication for at least 15 minutes.[4]

  • Sample Preparation:

    • Centrifuge the saturated solution to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

  • Serial Dilution:

    • Perform a series of accurate dilutions of the supernatant to bring the absorbance within the linear range of the calibration curve. For example, a 10,000 to 100,000-fold dilution may be necessary.[4]

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of ethyl viologen dibromide of known concentrations (e.g., 0.005, 0.01, 0.02, 0.03, 0.04, 0.05, and 0.06 mM).[5]

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the viologen dication.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Quantification:

    • Measure the absorbance of the diluted supernatant samples.

    • Use the calibration curve to determine the concentration of the diluted samples.

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor. The solubility is expressed as the concentration of the saturated solution.[4]

Logical Workflow for Solubility Determination

G prep_sat Prepare Saturated Solution centrifuge Centrifuge prep_sat->centrifuge dilute Serial Dilution of Supernatant centrifuge->dilute measure_abs Measure Absorbance dilute->measure_abs prep_cal Prepare Calibration Curve prep_cal->measure_abs quantify Quantify Concentration measure_abs->quantify

Caption: Workflow for determining the solubility of ethyl viologen dibromide.

Stability of Ethyl Viologen Dibromide Solutions

The stability of ethyl viologen dibromide is influenced by several factors, including pH, temperature, and exposure to light and oxidizing agents.

General Stability

Ethyl viologen dibromide is generally stable under normal storage conditions in a dry, cool, and well-ventilated place.[2] It is incompatible with strong oxidizing agents.[2] The molecule itself is considered to be electrochemically and thermally stable.[6]

Thermal Stability:

Ethyl viologen dibromide has a decomposition temperature of 278 °C, indicating good thermal stability in its solid form.[2] The stability of its solutions at elevated temperatures would require specific experimental investigation.

pH Stability:

The stability of viologens is known to be pH-dependent. While stable in neutral and acidic solutions, they can undergo degradation in alkaline (basic) conditions. The primary degradation pathway is believed to be dealkylation through nucleophilic attack by hydroxide ions.

Photostability:

While specific photodegradation studies on ethyl viologen dibromide are not widely available, viologens, in general, are redox-active molecules that can participate in photochemical reactions. Upon reduction, they form intensely colored radical cations, a process that can be initiated by light in the presence of a suitable electron donor. The stability of ethyl viologen dibromide solutions upon exposure to UV or visible light should be experimentally verified for light-sensitive applications.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the degradation of a compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Stability-Indicating HPLC Method Development:

A stability-indicating HPLC method is one that can separate the parent compound (ethyl viologen dibromide) from its degradation products, allowing for accurate quantification of the parent compound over time.

Forced Degradation Studies:

To develop and validate a stability-indicating method, forced degradation studies are performed. This involves subjecting the ethyl viologen dibromide solution to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.

  • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[7]

  • Thermal Degradation: Expose the solution to dry heat.

  • Photodegradation: Expose the solution to UV and visible light.

HPLC Analysis:

The stressed samples are then analyzed by HPLC. The chromatographic conditions (e.g., column, mobile phase, flow rate, detector wavelength) are optimized to achieve adequate separation of the parent peak from any degradation product peaks.

UV-Vis Spectroscopy for Monitoring Degradation:

UV-Vis spectroscopy can be a useful tool for monitoring the degradation of ethyl viologen dibromide, particularly if the degradation products have different absorption spectra from the parent compound. The reduction of the viologen dication to its colored radical cation can be readily monitored by observing the appearance of characteristic absorption bands in the visible region.[8]

Signaling Pathway for pH-Dependent Degradation

G cluster_0 Alkaline Conditions (High pH) OH OH⁻ EVD Ethyl Viologen Dibromide (Dication) OH->EVD DP Degradation Products (e.g., mono-N-alkylated bipyridine) EVD->DP Nucleophilic Attack (Dealkylation)

References

In-Depth Technical Guide: 1,1'-diethyl-4,4'-bipyridinium dibromide (CAS: 53721-12-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-diethyl-4,4'-bipyridinium dibromide, also known as Ethyl Viologen Dibromide, is a quaternary ammonium compound belonging to the viologen family. Viologens are a class of organic compounds that have garnered significant interest due to their pronounced redox activity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis, and an in-depth look at the toxicological signaling pathways it and related compounds are known to induce. For drug development professionals, understanding these pathways is crucial for evaluating potential off-target effects and for studying cellular responses to oxidative stress, a key factor in various disease states and drug-induced toxicities.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its proper handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 53721-12-3[1]
Molecular Formula C₁₄H₁₈Br₂N₂[1]
Molecular Weight 374.11 g/mol [1]
IUPAC Name 1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium dibromide[1]
Synonyms Ethyl Viologen Dibromide, 1,1'-diethyl-4,4'-bipyridinium di-bromide[2]
Appearance White to yellow to green crystalline powder[2]
Melting Point 278 °C (decomposes)
Solubility Soluble in polar solvents such as water and methanol.[2]
Purity Typically >97%[3][4]

Spectral Data Summary:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet and a quartet) and the aromatic protons of the bipyridinium core.

  • ¹³C NMR: The carbon NMR spectrum will display peaks corresponding to the ethyl carbons and the distinct carbons of the bipyridinium rings.[5][6][7][8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of 4,4'-bipyridine with an excess of an ethylating agent, such as bromoethane.

Materials:

  • 4,4'-Bipyridine

  • Bromoethane

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Büchner funnel and filter paper

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 4,4'-bipyridine in anhydrous acetonitrile.

  • Add a significant excess (at least 2.5 equivalents) of bromoethane to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • As the reaction proceeds, a precipitate of the product will form.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a generous amount of anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum to yield this compound as a crystalline solid.

Purification and Characterization

The primary method of purification is recrystallization from a suitable solvent system, such as ethanol/ether. The identity and purity of the synthesized compound should be confirmed by:

  • Melting Point Determination: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure by analyzing the chemical shifts and integration of the peaks.

  • Elemental Analysis: To determine the elemental composition of the synthesized compound.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A 4,4'-Bipyridine D Dissolve 4,4'-Bipyridine in Acetonitrile A->D B Bromoethane E Add excess Bromoethane B->E C Acetonitrile (Solvent) C->D D->E F Reflux for 24-48h under Inert Atmosphere E->F G Cool to Room Temperature F->G H Vacuum Filtration G->H I Wash with Diethyl Ether H->I J Dry under Vacuum I->J K This compound J->K

Caption: Synthesis workflow for this compound.

Signaling Pathway: Bipyridinium-Induced Cellular Toxicity

The toxicity of bipyridinium compounds like this compound is primarily driven by their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This diagram illustrates the key signaling pathways implicated in this process.

G Bipyridinium-Induced Cellular Toxicity Pathways cluster_initiator Initiation cluster_redox Redox Cycling cluster_stress Oxidative Stress cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes A Bipyridinium Compound (e.g., Ethyl Viologen) B Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) A->B Reduction C Bipyridinium Radical Cation B->C D Molecular Oxygen (O₂) C->D Electron Transfer E Superoxide Anion (O₂⁻) D->E F Reactive Oxygen Species (ROS) E->F G Nrf2/ARE Pathway F->G H NF-κB Pathway F->H I MAPK Pathway (JNK, p38, ERK) F->I J PI3K/Akt/mTOR Pathway F->J K Antioxidant Response G->K L Inflammation H->L M Apoptosis / Cell Death H->M I->L I->M N Cell Survival / Proliferation J->N

Caption: Key signaling pathways activated by bipyridinium-induced oxidative stress.

Applications and Relevance to Drug Development

While this compound itself is primarily used as a redox indicator and in herbicide research, the study of its biological effects and those of related viologens provides a valuable model for several areas of drug development:

  • Toxicology and Safety Pharmacology: The well-documented toxicological pathways of bipyridinium compounds serve as a classic example of redox-cycling-induced cell death. Understanding these mechanisms can aid in the preclinical safety assessment of drug candidates that have the potential to undergo similar bioactivation.

  • Oxidative Stress Research: As potent inducers of ROS, viologens are useful tools for studying the cellular responses to oxidative stress. This is relevant for research into neurodegenerative diseases, cardiovascular diseases, and cancer, where oxidative stress is a key pathological feature.

  • Drug Delivery: The cationic nature of viologens has been explored for its potential in gene delivery systems, although their inherent toxicity is a significant hurdle to overcome.

  • Herbicide Development: For researchers in the agrochemical field, understanding the structure-activity relationships of bipyridinium compounds is crucial for the design of new and more effective herbicides.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or with respiratory protection.

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a well-characterized viologen with important applications as a redox indicator and in the study of bipyridinium herbicides. For scientists in drug development, its primary relevance lies in its ability to induce oxidative stress through redox cycling, providing a valuable chemical tool to investigate the complex signaling pathways that govern cellular responses to such insults. A thorough understanding of these mechanisms is essential for predicting and mitigating potential toxicities of new chemical entities and for developing novel therapeutic strategies for diseases with an oxidative stress component.

References

An In-depth Technical Guide to Bipyridinium-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Bipyridinium Compounds

Bipyridinium compounds, also known as "viologens," are quaternary salts derived from 4,4'-bipyridine. The core structure consists of two pyridine rings linked at the 4 and 4' positions, with each nitrogen atom quaternized by a substituent, typically an alkyl or aryl group. This arrangement results in a dicationic species that is the most stable of its three primary redox states.[1]

The defining characteristic of bipyridinium compounds is their exceptional redox activity. They can undergo two successive single-electron reductions, first forming a stable, intensely colored radical cation (V⁺•) and then a neutral species (V⁰).[1][2] This reversible redox behavior is central to their diverse applications, which range from herbicides and redox indicators to advanced materials for energy storage and photoredox catalysis.[3][4][5] The most well-known examples are Paraquat (1,1′-dimethyl-4,4′-bipyridinium dichloride) and Diquat (1,1′-ethylene-2,2′-bipyridinium dibromide), which are widely used as non-selective contact herbicides.[6][7]

In recent years, the tunability of their electrochemical properties through modification of the N-substituents has spurred significant research into their use as anolytes in aqueous organic redox flow batteries (AORFBs) and as electron mediators in bio-electrocatalysis.[1][4][5] While the bipyridine scaffold is explored in drug discovery for its metal-chelating and biological activities, the pronounced systemic toxicity of simple bipyridinium salts like paraquat currently limits their direct therapeutic applications.[8][9] This guide provides a comprehensive technical overview of the synthesis, properties, applications, and biological mechanisms of bipyridinium-based compounds.

Physicochemical and Redox Properties

The utility of bipyridinium compounds is fundamentally linked to their physicochemical properties, particularly their multi-stage redox behavior. The substituents on the nitrogen atoms and the counter-ions can be modified to tune these properties for specific applications.

Redox Activity

Bipyridinium dications (V²⁺) are typically colorless and highly stable. They undergo a reversible one-electron reduction to form a stable radical cation (V⁺•), followed by a second one-electron reduction to form a neutral species (V⁰).[2]

V²⁺ (dication, often colorless) + e⁻ ⇌ V⁺• (radical cation, intensely colored) V⁺• + e⁻ ⇌ V⁰ (neutral, lightly colored)

This redox cycling is responsible for both their useful functions and their toxicity. The reduction potentials can be precisely tuned by altering the N-substituents, which affects the electron density on the pyridinium rings.[5]

Quantitative Redox and Toxicity Data

The following tables summarize key quantitative data for representative bipyridinium compounds.

Table 1: Redox Potentials of Selected Bipyridinium Compounds (Viologens)

Compound Name N-Substituent E'₁ (V²⁺/V⁺•) vs. SHE E'₂ (V⁺•/V⁰) vs. SHE Reference(s)
Methyl Viologen (Paraquat) Methyl -0.45 -0.89 [2]
Benzyl Viologen Benzyl -0.36 -0.76 [10]
Octyl Viologen (OV) n-Octyl -0.42 (Anodic: -0.34, Cathodic: -0.62) -0.79 (Anodic: -0.60, Cathodic: -0.98) [2]
Diquat Ethylene bridge -0.35 - [10]
4,4'-Bipyridinium (unsubstituted) H -0.55 -0.95 [4]
1,1′-didekyl-4,4′-bipyridinium n-Decyl -0.35 (Anodic: -0.27, Cathodic: -0.55) - [2]

Note: Potentials can vary with experimental conditions (electrolyte, pH, reference electrode). Values from different sources have been converted to the Standard Hydrogen Electrode (SHE) scale where possible for comparison.

Table 2: Mammalian Toxicity of Paraquat and Diquat

Compound Test Animal Route LD₅₀ (mg/kg body weight) Reference(s)
Paraquat Human (estimated) Oral 3 - 5 [7][11]
Rat Oral 110 - 150 [12]
Rabbit Dermal 236 - 325 [12]
Diquat Rat Oral 600 [11]

| | Rabbit | Dermal | 260 |[11] |

Synthesis and Characterization

The synthesis of bipyridinium salts is typically a straightforward process involving two main stages: the synthesis of the bipyridine precursor and its subsequent quaternization (N-alkylation).

Synthesis of Bipyridine Precursors

Unsymmetrical and substituted 4,4'-bipyridines are often prepared using modern cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective and widely used method.[3][13]

This protocol provides a general guideline for the palladium-catalyzed cross-coupling of a 4-pyridylboronic acid with an aryl bromide.[14]

  • Reagents & Equipment:

    • Aryl bromide (1.0 equiv)

    • 4-Pyridylboronic acid or suitable boronate ester (1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%)

    • Ligand (if required, e.g., phosphine-based ligands)

    • Base (e.g., K₂CO₃, KF, Na₂CO₃, 3.0 equiv)

    • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

    • Schlenk flask or sealed vial, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, 4-pyridylboronic acid, base, and palladium catalyst/ligand.

    • Add the anhydrous solvent via syringe.

    • Stir the reaction mixture and heat to reflux (typically 80-120 °C) for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired substituted bipyridine.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Bromide 4-Pyridylboronic Acid Base (e.g., K2CO3) Heating Heat (80-120 °C) Inert Atmosphere 12-24h Reactants->Heating Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Heating Workup Aqueous Workup (Extraction) Heating->Workup Purification Column Chromatography Workup->Purification Product Substituted 4,4'-Bipyridine Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling synthesis.

N-Alkylation (Quaternization)

The conversion of a 4,4'-bipyridine to a bipyridinium salt is achieved through N-alkylation, typically by reacting the bipyridine with an alkyl halide.

This protocol describes a general method for the synthesis of a symmetric 1,1'-dialkyl-4,4'-bipyridinium salt.[15]

  • Reagents & Equipment:

    • 4,4'-Bipyridine (1.0 equiv)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide, 2.2-3.0 equiv)

    • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

    • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.

  • Procedure:

    • Dissolve 4,4'-bipyridine in the anhydrous solvent in a round-bottom flask.

    • Add the alkyl halide to the solution. For highly reactive halides like methyl iodide, the reaction may proceed at room temperature. For less reactive halides, heating is required.

    • Heat the reaction mixture (typically 60-100 °C) and stir for 4-24 hours. The bipyridinium salt will often precipitate from the solution as it forms.

    • Monitor the reaction by TLC, observing the disappearance of the 4,4'-bipyridine starting material.

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid product with a cold solvent (e.g., diethyl ether or cold acetonitrile) to remove unreacted starting materials and impurities.

    • Dry the final product under vacuum. If the product does not precipitate, it can be isolated by removing the solvent under reduced pressure and purifying via recrystallization.

G Start 4,4'-Bipyridine + Alkyl Halide (2.2 eq) Solvent Dissolve in Anhydrous Solvent (e.g., DMF) Start->Solvent Reaction Heat & Stir (60-100°C, 4-24h) Solvent->Reaction Precipitation Product Precipitates Reaction->Precipitation Isolation Cool & Filter Precipitation->Isolation Washing Wash with Cold Solvent Isolation->Washing FinalProduct Dry Bipyridinium Salt Washing->FinalProduct

Caption: Experimental workflow for N-alkylation of 4,4'-bipyridine.

Characterization

The electrochemical properties of bipyridinium compounds are most commonly investigated using cyclic voltammetry (CV).

This protocol outlines the general procedure for obtaining a cyclic voltammogram to determine the redox potentials of a bipyridinium compound.[16][17][18]

  • Equipment & Materials:

    • Potentiostat with a three-electrode cell.

    • Working Electrode (e.g., Glassy Carbon or Platinum).

    • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE)).

    • Counter (Auxiliary) Electrode (e.g., Platinum wire).

    • Bipyridinium salt sample (typically 1-5 mM).

    • Supporting electrolyte (e.g., 0.1 M KCl, Bu₄NPF₆ in an appropriate solvent like water or acetonitrile).

    • Inert gas (Nitrogen or Argon) for deoxygenation.

  • Procedure:

    • Prepare a solution of the bipyridinium salt in the solvent containing the supporting electrolyte.

    • Assemble the three-electrode cell, ensuring the electrodes are immersed in the solution.

    • Polish the working electrode surface (e.g., with alumina slurry) and rinse thoroughly before use.

    • Deoxygenate the solution by bubbling the inert gas through it for 10-15 minutes. Maintain an inert atmosphere above the solution during the experiment.

    • Set the potentiostat parameters: define the potential window to scan across the expected reduction peaks, set the initial potential, and select a scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammetry scan. The resulting plot of current vs. potential (voltammogram) will show cathodic peaks (reduction) and anodic peaks (oxidation).

    • From the voltammogram, determine the peak potentials (Epc for cathodic, Epa for anodic). The formal potential (E°') for each redox couple can be estimated as (Epa + Epc) / 2.

    • Perform scans at various rates (e.g., 20, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

Biological Activity and Mechanism of Toxicity

The potent biological activity of bipyridinium herbicides like paraquat and diquat is a direct consequence of their ability to undergo redox cycling within living cells, leading to massive oxidative stress.

The Redox Cycling Mechanism

The toxicity of paraquat is initiated by its one-electron reduction to form the paraquat radical cation (PQ⁺•).[19] This reduction is catalyzed by NADPH-dependent enzymes, such as NADPH-cytochrome P450 reductase.[19][20] The highly reactive radical cation then rapidly reacts with molecular oxygen (O₂) to regenerate the paraquat dication (PQ²⁺) and produce a superoxide anion (O₂⁻•).[10][19] This futile cycle consumes cellular reducing equivalents (NADPH) and continuously generates reactive oxygen species (ROS).[19] The resulting superoxide can lead to the formation of more damaging ROS, such as hydrogen peroxide and the hydroxyl radical, which attack cellular components, particularly lipids in cell membranes (lipid peroxidation), causing loss of membrane integrity and cell death.[19]

G cluster_cycle Redox Cycle cluster_cellular Cellular Components cluster_damage Cellular Damage PQ2 Paraquat Dication (PQ²⁺) PQR Paraquat Radical (PQ⁺•) PQ2->PQR Reduction PQR->PQ2 Oxidation O2R Superoxide (O₂⁻•) PQR->O2R e⁻ transfer NADPH_ox NADPH-P450 Reductase NADPH_ox->PQR NADP NADP⁺ NADPH_ox->NADP NADPH NADPH NADPH->NADPH_ox e⁻ donor O2 O₂ O2->PQR ROS Other ROS O2R->ROS Lipid Lipid Peroxidation ROS->Lipid Membrane Membrane Damage Lipid->Membrane Death Cell Death Membrane->Death

Caption: The NADPH-dependent redox cycling of paraquat leading to cell death.

Applications in Research and Development

Herbicides

Paraquat and diquat are fast-acting, non-selective contact herbicides.[7] Their ability to rapidly generate ROS disrupts photosynthesis and destroys plant cell membranes, causing desiccation of green tissue.[11] They are used for weed control and as pre-harvest desiccants.[7]

Redox Flow Batteries (RFBs)

Bipyridinium salts ("viologens") are promising anolyte materials for aqueous organic redox flow batteries due to their high solubility, negative reduction potentials, and good electrochemical stability under neutral pH conditions.[4][5] Research focuses on designing N-substituents to optimize redox potential, improve stability, and increase energy density.[4]

Table 3: Performance Metrics for a Bipyridinium-Based RFB

Parameter Description Typical Value/Range Reference(s)
Cell Voltage The potential difference between the anolyte and catholyte. 1.0 - 1.5 V [21][22]
Capacity The total charge that can be stored, often per volume of electrolyte. 10 - 25 Ah L⁻¹ [22]
Coulombic Efficiency The ratio of charge extracted during discharge to the charge supplied during charging. > 98% [4]
Energy Efficiency The ratio of energy output during discharge to energy input during charging. > 80% [4]

| Capacity Fade | The rate of capacity loss per cycle, indicating stability. | < 0.1% per cycle |[4] |

Drug Development and Biological Research

While the high systemic toxicity of simple viologens like paraquat precludes their direct use as drugs, the bipyridine scaffold is a significant point of interest in medicinal chemistry.[8][9] Bipyridine derivatives (not necessarily the dicationic salts) and their metal complexes have demonstrated a range of biological activities, including anticancer, antimicrobial, and immunomodulatory properties.[9][23] They can act as inhibitors of key signaling pathways, such as AKT and BRAF, and induce apoptosis in cancer cells.[23] The study of bipyridinium compounds in biological systems continues to be valuable for understanding mechanisms of oxidative stress and for designing redox-active probes and mediators for bio-electrocatalysis.[1]

References

An In-depth Technical Guide on the Toxicology and Safety of 1,1'-Diethyl-4,4'-bipyridinium Dibromide (Paraquat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Diethyl-4,4'-bipyridinium dibromide, commonly known as paraquat, is a fast-acting, non-selective contact herbicide.[1][2] Despite its efficacy in agriculture, its high acute toxicity to humans and animals presents significant safety concerns.[1][3] This technical guide provides a comprehensive overview of the toxicology and safety data for paraquat, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of its toxicity. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and toxicology.

Chemical and Physical Properties

Paraquat is a quaternary nitrogen compound belonging to the bipyridyl chemical group.[1] It is typically available as a white crystalline solid or in aqueous solutions, often colored dark blue-green.[1]

PropertyValue
Chemical NameThis compound
SynonymsParaquat dichloride, Methyl viologen dichloride
Molecular FormulaC₁₂H₁₄N₂Cl₂
CAS Number1910-42-5

Toxicology

Paraquat is classified as a Class II, moderately toxic herbicide by the World Health Organization; however, due to its high acute toxicity and lack of a specific antidote, many argue for its reclassification to Class I.[1] The primary target organ for paraquat toxicity is the lung, where it accumulates and can cause severe damage, including pulmonary fibrosis.[1][3][4] It also affects other organs such as the kidneys, liver, heart, and central nervous system.[1]

Acute Toxicity

Acute exposure to paraquat can be fatal, with the lowest recorded fatal dose in humans being 17 mg/kg.[1] The European Commission has classified paraquat as very toxic by inhalation and toxic in contact with skin and if swallowed.[1]

MetricValueSpeciesReference
LD50 (oral)3-5 mg/kgHuman[5]
Lowest Fatal Dose (oral)17 mg/kgHuman[1]
Chronic Toxicity

Prolonged exposure to paraquat can lead to serious health damage.[1] Long-term effects include lung damage, kidney failure, heart failure, and esophageal strictures.[3][6][7] There is also considerable evidence suggesting a link between paraquat exposure and the onset or acceleration of Parkinson's disease.[1]

MetricValueSpeciesStudy DurationEffectReference
NOAEL0.45 mg paraquat ion/kg bw per dayDog1-yearRespiratory dysfunction and histopathological changes[4][8][9]
NOAEL (developmental)3 mg/kg bw/dayNot SpecifiedNot SpecifiedEmbryotoxic only at maternally toxic levels[1]
ADI0.0045 mg paraquat ion/kg bw per dayHuman-Based on the NOAEL of 0.45 mg/kg bw/day with a safety factor of 100[4][8]
ARfD0.0045 mg paraquat ion/kg bw per dayHuman-Based on the NOAEL of 0.45 mg/kg bw/day with a safety factor of 100[4][8]

Mechanism of Toxicity

The primary mechanism of paraquat toxicity involves a redox-cycling process that generates reactive oxygen species (ROS).[10][11] This leads to oxidative stress, causing cellular damage through lipid peroxidation, mitochondrial damage, and apoptosis.[10][11][12]

Signaling Pathways

Several signaling pathways are implicated in paraquat-induced toxicity, including:

  • NF-κB Activation: ROS generated by paraquat can activate the NF-κB signaling pathway, leading to an inflammatory response.[10]

  • Mitochondrial Damage: Paraquat can disrupt the inner mitochondrial membrane, leading to membrane depolarization and uncoupling.[10]

  • Apoptosis: Paraquat-induced cellular damage can trigger programmed cell death, or apoptosis.[10]

  • Other Pathways: Other signaling pathways involved include Nrf2/ARE, NLRP3 inflammasome, TLRs, PPAR-γ, MAPKs, AMPK, Rho/ROCK, PI3K/Akt/mTOR, TGF-β/Smad, and Wnt/β-catenin.[13]

Toxicity_Pathway cluster_Cellular_Entry Cellular Entry cluster_Redox_Cycling Redox Cycling cluster_Cellular_Damage Cellular Damage Paraquat Paraquat (PQ²⁺) Enzymes NADPH-cytochrome P450 reductase, Xanthine oxidase, etc. Paraquat->Enzymes Reduction Paraquat->Enzymes PQ_radical Paraquat Radical (PQ⁺˙) Enzymes->PQ_radical PQ_radical->Paraquat Oxygen O₂ PQ_radical->Oxygen Oxidation Superoxide Superoxide (O₂⁻˙) Oxygen->Superoxide Lipid_Peroxidation Lipid Peroxidation Superoxide->Lipid_Peroxidation Mitochondrial_Damage Mitochondrial Damage Superoxide->Mitochondrial_Damage NFkB NF-κB Activation Superoxide->NFkB Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis Mitochondrial_Damage->Apoptosis NFkB->Apoptosis Organ_Damage Organ Damage (Lung, Kidney, Liver) Apoptosis->Organ_Damage

Caption: Paraquat's mechanism of toxicity via redox cycling and subsequent cellular damage.

Toxicokinetics

Paraquat is rapidly but incompletely absorbed upon ingestion, with peak blood levels occurring within 2-4 hours.[10][14] It is distributed to various tissues, with the highest concentrations found in the lungs, kidneys, liver, and muscle.[10][14] Paraquat is primarily excreted unchanged in the urine within 12-24 hours.[10][11]

Experimental Protocols

Decontamination and Treatment

In cases of paraquat ingestion, immediate decontamination is crucial.[14]

  • Gastric Lavage: Not recommended.[10]

  • Activated Charcoal or Fuller's Earth: A single dose is recommended for consenting patients with a protected airway.[10]

  • Supportive Care: Includes maintenance of renal function and analgesia.[15]

  • Hemoperfusion and Hemodialysis: May be used to enhance elimination, but their efficacy is debated.[10][15][16]

  • Antioxidant Therapy: Agents like N-acetylcysteine (NAC), vitamin C, and salicylate have shown some promise in animal studies.[10]

  • Immunosuppressive Therapy: Corticosteroids and cyclophosphamide have been used to manage the inflammatory response.[16]

Decontamination_Workflow Ingestion Paraquat Ingestion Decontamination Immediate Decontamination Ingestion->Decontamination Supportive_Care Supportive Care Decontamination->Supportive_Care Activated Charcoal/ Fuller's Earth Enhanced_Elimination Enhanced Elimination Supportive_Care->Enhanced_Elimination Experimental_Therapies Experimental Therapies Enhanced_Elimination->Experimental_Therapies Hemoperfusion/ Hemodialysis Outcome Outcome Experimental_Therapies->Outcome Antioxidants/ Immunosuppressants Analytical_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Sample Sample (Plasma/Water) Extraction Extraction (Deproteinization/SPE) Sample->Extraction Separation Chromatographic Separation (HPLC/LC) Extraction->Separation Detection Detection (UV/MS) Separation->Detection Quantification Quantification Detection->Quantification

References

Methodological & Application

Application Notes and Protocols: 1,1'-Diethyl-4,4'-bipyridinium dibromide as a Redox Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Diethyl-4,4'-bipyridinium dibromide, commonly known as ethyl viologen, is a versatile redox-active compound. A member of the viologen family, it is notable for its ability to undergo a reversible one-electron reduction to form a stable, intensely colored radical cation. This distinct color change makes it a valuable indicator for redox titrations, particularly in anaerobic or low-potential systems. A key advantage of viologen indicators is that their redox potential is independent of pH, simplifying titrations under varying acidic or basic conditions.[1] The oxidized dicationic form is colorless, while the reduced radical cation is a deep violet-blue.

These application notes provide detailed information on the properties, preparation, and use of this compound as a redox indicator for laboratory applications.

Physicochemical and Redox Properties

This compound undergoes a single-electron reduction to form a stable radical cation. This reaction is characterized by a sharp and reversible color change.

Reaction Scheme:

(C₂H₅)₂N₂(C₅H₄)₂²⁺ (Colorless Dication) + e⁻ ⇌ (C₂H₅)₂N₂(C₅H₄)₂⁺• (Violet-Blue Radical Cation)

Quantitative Data

The following table summarizes the key quantitative properties of this compound and related viologens for comparative purposes.

PropertyThis compound (Ethyl Viologen)1,1'-Dimethyl-4,4'-bipyridinium dichloride (Methyl Viologen)1,1'-Dibenzyl-4,4'-bipyridinium dichloride (Benzyl Viologen)
Molar Mass 374.12 g/mol 257.16 g/mol 409.34 g/mol
Normal Potential (E₀') -0.449 V (at 30°C)-0.446 V (at 30°C)-0.359 V (at 30°C)
pH Dependence IndependentIndependentIndependent
λmax of Radical Cation ~608 nm~605 nm~555 nm (first peak), ~605 nm (second peak)
Molar Absorptivity (ε) ~13,700 M⁻¹cm⁻¹ (estimated based on Methyl Viologen)13,700 M⁻¹cm⁻¹ in H₂ONot readily available
Color (Oxidized Form) ColorlessColorlessColorless
Color (Reduced Form) Violet-BlueViolet-BlueViolet

Note: The molar absorptivity for the ethyl viologen radical cation is estimated to be similar to that of the methyl viologen radical cation.

Signaling Pathways and Experimental Workflows

Redox State Signaling Pathway

The utility of this compound as a redox indicator is based on a simple, direct relationship between its redox state and its chromophoric properties. The following diagram illustrates this signaling pathway.

G Redox State Signaling of Ethyl Viologen cluster_redox Redox Environment A Ethyl Viologen Dication (Colorless) B Ethyl Viologen Radical Cation (Violet-Blue) A->B Reduction (+e⁻) B->A Oxidation (-e⁻) C Visual Color Change (Endpoint Detection) B->C Indicates Endpoint

Caption: Redox state and corresponding color change of ethyl viologen.

Experimental Workflow for Redox Titration

The following diagram outlines the typical workflow for performing a redox titration using this compound as an indicator.

G Workflow for Redox Titration with Ethyl Viologen start Start prep_analyte Prepare Analyte Solution (in an anaerobic environment if necessary) start->prep_analyte add_indicator Add Ethyl Viologen Indicator Solution prep_analyte->add_indicator titrate Titrate with Standardized Reductant/Oxidant Solution add_indicator->titrate observe Observe for Color Change (Colorless to Violet-Blue or vice-versa) titrate->observe endpoint Endpoint Reached observe->endpoint calculate Calculate Analyte Concentration endpoint->calculate end End calculate->end

Caption: General workflow for a redox titration using ethyl viologen.

Experimental Protocols

Preparation of 0.1% (w/v) Ethyl Viologen Indicator Solution

Materials:

  • This compound (solid)

  • Deionized water, deoxygenated

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Weigh out 0.1 g of this compound using an analytical balance.

  • Transfer the solid to a 100 mL volumetric flask.

  • Add approximately 50 mL of deoxygenated deionized water to the flask.

  • Swirl the flask gently to dissolve the solid completely.

  • Once dissolved, dilute to the 100 mL mark with deoxygenated deionized water.

  • Stopper the flask and invert several times to ensure a homogenous solution.

  • Store the indicator solution in a tightly sealed, amber glass bottle to protect it from light and oxygen. For prolonged storage, refrigeration is recommended.

General Protocol for Redox Titration of a Reducing Analyte

This protocol describes the use of ethyl viologen in the titration of a reducing analyte with a standardized oxidizing agent. The endpoint is indicated by the disappearance of the violet-blue color.

Materials:

  • Analyte solution (reducing agent)

  • Standardized oxidizing agent solution (titrant)

  • 0.1% (w/v) Ethyl viologen indicator solution

  • Burette

  • Erlenmeyer flask

  • Inert gas supply (e.g., nitrogen or argon), if the analyte is oxygen-sensitive

Procedure:

  • Pipette a known volume of the analyte solution into an Erlenmeyer flask.

  • If the analyte is sensitive to atmospheric oxygen, purge the flask with an inert gas.

  • Add 2-3 drops of the 0.1% ethyl viologen indicator solution to the flask. The solution should turn a violet-blue color due to the reduction of the indicator by the analyte.

  • Fill a burette with the standardized oxidizing agent solution and record the initial volume.

  • Begin titrating the analyte solution with the oxidizing agent, swirling the flask continuously.

  • As the endpoint is approached, the violet-blue color will begin to fade. Add the titrant dropwise at this stage.

  • The endpoint is reached when the violet-blue color completely disappears, and the solution becomes colorless (or the color of the oxidized titrant/analyte).

  • Record the final volume of the titrant used.

  • Repeat the titration at least two more times to ensure reproducibility.

  • Calculate the concentration of the analyte using the stoichiometry of the redox reaction.

Protocol for the Titration of Sodium Dithionite (a Strong Reducing Agent)

This protocol provides a specific example for the use of ethyl viologen in the titration of sodium dithionite with a suitable oxidizing agent, such as potassium ferricyanide. Due to the extreme oxygen sensitivity of sodium dithionite, this titration must be performed under anaerobic conditions.

Materials:

  • Freshly prepared sodium dithionite solution

  • Standardized potassium ferricyanide (K₃[Fe(CN)₆]) solution

  • 0.1% (w/v) Ethyl viologen indicator solution

  • Apparatus for anaerobic titration (e.g., a sealed flask with ports for a burette tip, gas inlet, and outlet)

  • Nitrogen or argon gas supply

Procedure:

  • Set up the anaerobic titration apparatus and purge thoroughly with nitrogen or argon gas.

  • Pipette a known volume of the freshly prepared sodium dithionite solution into the titration flask.

  • Add 2-3 drops of the 0.1% ethyl viologen indicator solution. The solution will immediately turn a deep violet-blue.

  • Continuously maintain a slow stream of inert gas over the surface of the solution throughout the titration.

  • Titrate with the standardized potassium ferricyanide solution. The ferricyanide will first oxidize the dithionite.

  • The endpoint is reached when the excess ferricyanide oxidizes the reduced ethyl viologen, causing the violet-blue color to disappear sharply.

  • Record the volume of potassium ferricyanide solution added.

  • Perform replicate titrations for accuracy.

  • Calculate the concentration of the sodium dithionite solution.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound and its solutions.

  • Handle the solid compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Conclusion

This compound is a highly effective redox indicator for a variety of applications, particularly in systems with low redox potentials. Its pH-independent redox potential and sharp, reversible color change provide a clear and reliable endpoint determination. The protocols provided herein offer a foundation for the successful application of this indicator in research and analytical settings.

References

Applications of Ethyl Viologen Dibromide in Electrochromic Devices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ethyl viologen dibromide in the fabrication and characterization of electrochromic devices (ECDs). Ethyl viologen is a well-established organic electrochromic material valued for its distinct color change, high coloration efficiency, and redox stability.[1][2]

Principle of Operation

Ethyl viologen, a 1,1'-diethyl-4,4'-bipyridinium salt, functions as a cathodic electrochrome. The fundamental principle of its electrochromic behavior lies in a reversible one-electron reduction-oxidation (redox) reaction.[3][4]

  • Bleached State (Colorless): In its oxidized dicationic state (EV²⁺), ethyl viologen is colorless.

  • Colored State (Blue): Upon the application of a negative potential, the dication accepts an electron to form a stable radical cation (EV⁺•), which exhibits a strong blue color.[1][5][6] This radical cation is known to be one of the more stable organic radicals.[1]

  • Reversibility: The process is reversible, and applying a positive potential will oxidize the radical cation back to its colorless dicationic state.

It is crucial to note that the radical cation is highly sensitive to oxygen, and exposure can lead to the loss of color.[3] Therefore, the exclusion of oxygen during device fabrication and operation is critical for long-term stability. A second, generally irreversible reduction to a neutral, pale blue species can also occur and should be avoided.[3]

Key Performance Metrics

The performance of ethyl viologen-based electrochromic devices is evaluated based on several key parameters. The following table summarizes representative quantitative data from various studies.

ParameterValueDevice Configuration/ConditionsSource
Transmittance (Colored State) 15.0%Lateral-type ECD with all-in-one gel[7]
Transmittance (Bleached State) 89.3%Lateral-type ECD with all-in-one gel[7]
Transmittance Change (ΔT) 74.3%Lateral-type ECD with all-in-one gel[7]
Coloration Time 25.3 sLateral-type ECD with all-in-one gel at 1.3V[7]
Bleaching Time 26.0 sLateral-type ECD with all-in-one gel at -0.3V[7]
Coloration Efficiency (CE) 95.63 cm²/CSandwich-type ECD with all-in-one gel[7]
Coloration Efficiency (CE) 93.74 cm²/CLateral-type ECD with all-in-one gel[7]
Absorption Peak (Colored State) ~605-608 nmVarious ECD configurations[1][7]
Operating Voltage 1.3 V (Coloration)Viologen-based ECD[8]

Experimental Protocols

Preparation of an "All-in-One" Electrochromic Gel

This protocol is adapted from a study on viologen-based all-in-one electrochromic devices.[7]

Materials:

  • Ethyl viologen dibromide

  • Ferrocene (as an anodic species)

  • Propylene carbonate (PC)

  • Bis(trifluoromethane)sulfonimide lithium salt (LiTFSI)

  • Polyvinyl butyral (PVB)

  • Methanol

Procedure:

  • In a suitable container, dissolve 15 mg of ethyl viologen dibromide, 5 mg of ferrocene, 200 mg of propylene carbonate, and 200 mg of LiTFSI in 2.0 ml of methanol.

  • Stir the mixture until all components are fully dissolved.

  • To the resulting solution, add 200 mg of polyvinyl butyral.

  • Continue stirring until a homogeneous, gel-like mixture is formed.

Fabrication of a Sandwich-Type Electrochromic Device

This protocol outlines the construction of a basic sandwich-type ECD.

Materials:

  • Indium Tin Oxide (ITO) coated glass slides (e.g., 20x40 mm)

  • "All-in-one" electrochromic gel (from Protocol 3.1)

  • Spacer material (e.g., UV-curable sealant, polymer film of known thickness)

  • Cleaning solvents (e.g., isopropyl alcohol, methanol, ethanol, acetone)

  • Ultrasonic bath

Procedure:

  • Substrate Cleaning: Thoroughly clean two ITO-coated glass slides by sonicating them sequentially in a mixed solution of isopropyl alcohol, methanol, ethanol, and acetone for 10 minutes.[7] Dry the substrates with a stream of nitrogen or clean, compressed air.

  • Spacer Application: Apply the spacer material around the perimeter of the conductive side of one of the ITO slides. This will define the active area and control the thickness of the electrochromic layer.

  • Gel Deposition: Carefully deposit the prepared "all-in-one" electrochromic gel onto the active area of the prepared ITO slide.

  • Assembly: Place the second ITO slide on top, with its conductive side facing the gel, to form a sandwich structure.

  • Sealing: Press the two slides together to ensure a uniform distribution of the gel and a good seal. If using a UV-curable sealant, expose the device to a UV lamp to cure the sealant.

  • Curing/Drying: Allow the device to cure or dry as necessary, depending on the specific materials used.

Visualizations

Redox Signaling Pathway of Ethyl Viologen

The following diagram illustrates the reversible redox reaction that underlies the electrochromic behavior of ethyl viologen.

G EV2 Ethyl Viologen Dication (EV²⁺) (Colorless) EV1 Ethyl Viologen Radical Cation (EV⁺•) (Blue) EV2->EV1 + e⁻ (Reduction) Applied Negative Potential EV1->EV2 - e⁻ (Oxidation) Applied Positive Potential

Caption: Redox states of ethyl viologen.

Experimental Workflow for ECD Fabrication

This diagram outlines the key steps in fabricating a sandwich-type electrochromic device.

cluster_prep Preparation Phase cluster_assembly Assembly Phase cluster_final Finalization Gel_Prep Prepare Electrochromic Gel Gel_Deposit Deposit Gel onto Substrate Gel_Prep->Gel_Deposit Substrate_Clean Clean ITO Substrates Spacer Apply Spacer to First Substrate Substrate_Clean->Spacer Spacer->Gel_Deposit Sandwich Assemble Sandwich Structure Gel_Deposit->Sandwich Seal Seal Device Edges Sandwich->Seal Final_Device Final Electrochromic Device Seal->Final_Device

Caption: Workflow for ECD fabrication.

References

Application Notes and Protocols for Cyclic Voltammetry of 1,1'-Diethyl-4,4'-bipyridinium Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Diethyl-4,4'-bipyridinium dibromide, commonly known as diethyl viologen or ethyl viologen (EV), is a redox-active organic compound belonging to the viologen family. Viologens are characterized by their ability to undergo reversible one-electron reduction steps, making them valuable in a variety of electrochemical applications. This document provides a detailed protocol for the characterization of this compound using cyclic voltammetry (CV), a fundamental electrochemical technique for investigating the redox behavior of chemical species.

The protocol outlines the necessary materials, experimental setup, and step-by-step procedures for obtaining high-quality cyclic voltammograms of ethyl viologen. The provided data and visualizations will aid researchers in understanding its electrochemical properties, which is crucial for applications in areas such as electrochromic devices, redox indicators, and as electron mediators in biological and chemical systems.

Principle of Cyclic Voltammetry

Cyclic voltammetry is an electrochemical method where the potential of a working electrode is swept linearly versus time between two potential limits, while the resulting current is measured. The current response provides information about the thermodynamics and kinetics of the redox processes occurring at the electrode surface. For this compound (EV²⁺), the cyclic voltammogram typically reveals two successive, reversible one-electron reduction processes to form the radical cation (EV⁺•) and the neutral species (EV⁰).

Quantitative Data Summary

The electrochemical parameters of this compound can be determined from its cyclic voltammogram. The following table summarizes key quantitative data obtained from literature sources.

ParameterSymbolValueConditionsReference
First Reduction PotentialEpc1-0.62 Vvs. unspecified reference[1]
Second Reduction PotentialEpc2-0.89 Vvs. unspecified reference[1]
First Reduction PotentialEred,1-0.67 Vvs. Ag/AgCl[2]
Diffusion CoefficientDNot readily available in cited literature. Can be determined using the Randles-Sevcik equation.Aqueous solution

Experimental Protocol

This section provides a detailed methodology for performing cyclic voltammetry on this compound.

Materials and Reagents
  • Analyte: this compound (C₁₄H₁₈Br₂N₂)

  • Solvent: Deionized water or an appropriate non-aqueous solvent (e.g., propylene carbonate).

  • Supporting Electrolyte: Potassium chloride (KCl) or Lithium chloride (LiCl) for aqueous solutions; Tetrabutylammonium hexafluorophosphate (TBAPF₆) for non-aqueous solutions.

  • Gases: High purity nitrogen (N₂) or argon (Ar) for deoxygenation.

  • Polishing Materials: Alumina slurry (0.05 µm) or diamond paste for electrode polishing.

Equipment
  • Potentiostat/Galvanostat with cyclic voltammetry software.

  • Three-electrode electrochemical cell.

  • Working Electrode: Glassy carbon electrode (GCE).

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or mesh electrode.

  • Volumetric flasks and pipettes for solution preparation.

  • Gas dispersion tube for deoxygenation.

Solution Preparation
  • Supporting Electrolyte Solution (0.1 M KCl in Water): Dissolve the appropriate mass of KCl in deionized water to achieve a final concentration of 0.1 M.

  • Analyte Stock Solution (10 mM this compound): Prepare a 10 mM stock solution by dissolving the required mass of the compound in the supporting electrolyte solution.

  • Working Solution (1 mM this compound): Dilute the stock solution with the supporting electrolyte to a final concentration of 1 mM.

Experimental Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 1-2 minutes.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode surface carefully.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the polished glassy carbon working electrode, the Ag/AgCl reference electrode, and the platinum counter electrode.

    • Add the 1 mM working solution to the cell, ensuring that the electrodes are sufficiently immersed.

  • Deoxygenation:

    • Purge the solution with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

    • Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat software. A typical starting point would be:

      • Initial Potential: 0.0 V

      • Vertex Potential 1: -1.2 V

      • Vertex Potential 2: 0.0 V

      • Scan Rate: 100 mV/s

    • Run the cyclic voltammetry experiment and record the voltammogram.

    • Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the diffusion-controlled nature of the redox processes.

  • Data Analysis:

    • From the obtained cyclic voltammogram, determine the cathodic peak potentials (Epc) and anodic peak potentials (Epa) for both redox couples.

    • Calculate the formal reduction potential (E°') for each step as the average of the cathodic and anodic peak potentials.

    • Analyze the relationship between the peak current and the square root of the scan rate to confirm a diffusion-controlled process (a linear relationship is expected).

Visualizations

Redox Signaling Pathway

EV2 EV²⁺ (Dication) Colorless EV1 EV⁺• (Radical Cation) Colored EV2->EV1 + e⁻ EV1->EV2 - e⁻ EV0 EV⁰ (Neutral) Colored EV1->EV0 + e⁻ EV0->EV1 - e⁻

Caption: Redox states of 1,1'-diethyl-4,4'-bipyridinium.

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare 1 mM Analyte in 0.1 M Supporting Electrolyte e1 Assemble 3-Electrode Cell p1->e1 p2 Polish and Clean Working Electrode p2->e1 e2 Deoxygenate Solution (N₂ or Ar Purge) e1->e2 e3 Run Cyclic Voltammetry e2->e3 a1 Record Voltammogram e3->a1 a2 Determine Peak Potentials and Currents a1->a2 a3 Analyze Scan Rate Dependence a2->a3

Caption: Workflow for cyclic voltammetry of ethyl viologen.

References

Application Notes and Protocols: 1,1'-diethyl-4,4'-bipyridinium dibromide as an Electron Mediator in Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-diethyl-4,4'-bipyridinium dibromide, commonly known as diethyl viologen or ethyl viologen (EtV), is a redox-active organic salt belonging to the viologen family. Viologens are widely utilized as electron mediators in biocatalysis, effectively shuttling electrons between an electrode (or another electron source) and the active site of a redox enzyme.[1] This capability allows for the replacement of expensive and unstable biological cofactors like NAD(P)H, facilitating the development of sustainable and cost-effective enzyme-based industrial processes.[1][2] Diethyl viologen can exist in three distinct redox states: a dicationic oxidized state (EtV²⁺), a partially reduced radical cation (EtV⁺•), and a fully reduced neutral state (EtV⁰). Its negative reduction potentials make it particularly suitable for mediating electron transfer to flavin-containing enzymes, a prominent class of oxidoreductases.[1]

These application notes provide an overview of the key properties of this compound as an electron mediator and offer detailed protocols for its application in biocatalytic systems.

Physicochemical and Redox Properties

The efficiency of an electron mediator is primarily determined by its redox potential, which must be sufficiently low to drive the enzymatic reaction.[1][2] The electrochemical properties of this compound have been characterized, providing a basis for its application in bio-electrocatalysis.

PropertyValueReference
Molecular Formula C₁₄H₁₈Br₂N₂[3]
Molar Mass 374.11 g/mol [3]
First Reduction Potential (Ered,1) -0.55 V (vs. Ag/AgCl)[1]
Second Reduction Potential (Ered,2) -0.99 V (vs. Ag/AgCl)[1]

Table 1: Physicochemical and Redox Properties of this compound.

Kinetic Parameters in Biocatalysis

The interaction between the electron mediator and the enzyme is a critical factor in the overall efficiency of the biocatalytic system. The bimolecular rate constant (k₁) quantifies the rate of electron transfer from the reduced mediator to the enzyme.

EnzymeMediatork₁ (M⁻¹ s⁻¹)Experimental Conditions
Glutathione Reductase (GR)Diethyl Viologen (EtV)1442 ± 20.2 M Tris/KCl buffer, pH 8

Table 2: Bimolecular rate constant for the reaction between reduced diethyl viologen and Glutathione Reductase. Data extracted from digital simulation of experimental data.[1]

Signaling Pathway and Experimental Workflow

The role of diethyl viologen as an electron mediator can be visualized in a typical bio-electrocatalytic setup. An external potential is applied to an electrode to reduce the oxidized form of diethyl viologen (EtV²⁺). The reduced mediator (EtV⁺•) then diffuses to the enzyme and donates an electron to the enzyme's redox center (e.g., FAD), regenerating the oxidized mediator. The reduced enzyme, in turn, catalyzes the conversion of a substrate to a product.

Electron_Transfer_Pathway cluster_electrode Electrode Surface cluster_solution Solution Phase cluster_enzyme Enzyme Catalysis Electrode Working Electrode EtV2 EtV²⁺ (Oxidized) Electrode->EtV2 e⁻ (Reduction at E < Ered,1) EtV1 EtV⁺• (Reduced) Enzyme_ox Enzyme (Oxidized) e.g., GR-FAD EtV1->Enzyme_ox k₁ (Electron Transfer) Enzyme_ox->EtV2 Regeneration Enzyme_red Enzyme (Reduced) e.g., GR-FADH₂ Enzyme_red->Enzyme_ox Regeneration Product Product e.g., 2 GSH Enzyme_red->Product Substrate Substrate e.g., GSSG Substrate->Enzyme_red

Caption: Electron transfer pathway in a bio-electrocatalytic system mediated by diethyl viologen.

The general workflow for a biocatalytic experiment involving diethyl viologen as an electron mediator is depicted below. This process involves setting up an electrochemical cell, adding the biocatalytic components, running the reaction under a controlled potential, and analyzing the results.

Experimental_Workflow A 1. Electrochemical Cell Setup (e.g., H-type cell with working, counter, and reference electrodes) B 2. Add Reaction Components - Buffer (e.g., 0.2 M Tris/KCl, pH 8) - this compound (e.g., 1 mM) - Substrate (e.g., 10 mM GSSG) - Enzyme (e.g., Glutathione Reductase) A->B C 3. Electrochemical Analysis (Pre-reaction) Run Cyclic Voltammetry (CV) of the mediator to determine redox potentials. B->C D 4. Bio-electrocatalysis Apply a constant potential (chronoamperometry) more negative than Ered,1 to reduce the mediator and initiate the enzymatic reaction. C->D E 5. Monitoring and Analysis - Monitor catalytic current over time. - Sample aliquots for product quantification (e.g., HPLC, GC-MS, or spectrophotometric assay). D->E F 6. Data Interpretation - Calculate reaction rates from catalytic current. - Determine product yield and Faradaic efficiency. E->F

Caption: General experimental workflow for biocatalysis using diethyl viologen as an electron mediator.

Experimental Protocols

Protocol 1: Electrochemical Characterization and Bio-electrocatalytic Activity Assay

This protocol is adapted from studies on viologen-mediated reduction by glutathione reductase (GR) and can be generalized for other oxidoreductases.[1][4]

Materials:

  • This compound (Diethyl Viologen, EtV)

  • Oxidoreductase of interest (e.g., Glutathione Reductase)

  • Enzyme substrate (e.g., Oxidized Glutathione, GSSG)

  • Buffer solution (e.g., 0.2 M Tris/KCl, pH 8.0)

  • Potentiostat

  • Three-electrode electrochemical cell (e.g., H-type cell with a proton exchange membrane)

  • Working electrode (e.g., Glassy Carbon or Carbon Cloth)

  • Counter electrode (e.g., Platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Nitrogen or Argon gas for deoxygenation

Procedure:

  • Electrochemical Cell Preparation:

    • Assemble the three-electrode cell. The working and reference electrodes should be in one chamber, and the counter electrode in the other, separated by a proton exchange membrane if using an H-type cell.

    • Add the buffer solution to the cell.

    • Deoxygenate the buffer by bubbling with N₂ or Ar for at least 20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry (CV) of Diethyl Viologen:

    • Add diethyl viologen to the working electrode chamber to a final concentration of 1 mM.

    • Record a cyclic voltammogram at a scan rate of, for example, 100 mV/s. The potential window should be sufficient to observe the first and second reduction peaks (e.g., from +0.2 V to -1.2 V vs. Ag/AgCl).

    • This step confirms the redox potentials (Ered,1 and Ered,2) of the mediator under the experimental conditions.

  • Bio-electrocatalytic Assay:

    • To the working electrode chamber containing the buffer and mediator, add the enzyme's substrate to the desired concentration (e.g., 10 mM GSSG).

    • Record a CV. In the absence of the enzyme, no significant change in the voltammogram is expected, other than potential minor shifts due to the presence of the substrate.

    • Introduce the enzyme into the working electrode chamber (e.g., final concentration of 10 µM GR).

    • Immediately record another CV. An increase in the cathodic current and a decrease in the anodic current for the mediator's first redox couple indicate successful bio-electrocatalysis.

    • For kinetic analysis, perform chronoamperometry by holding the working electrode at a potential slightly more negative than Ered,1 and record the current over time. The steady-state current is proportional to the rate of the enzyme-catalyzed reaction.

Protocol 2: Determination of Enzyme Kinetic Parameters (kcat and KM)

Procedure:

  • Set up the bio-electrocatalytic reaction as described in Protocol 1 (chronoamperometry).

  • Maintain a constant, saturating concentration of the reduced diethyl viologen by applying a suitable potential.

  • Vary the concentration of the enzyme's primary substrate over a wide range (e.g., from 0.1 x KM to 10 x KM, if KM is roughly known).

  • For each substrate concentration, measure the initial steady-state catalytic current.

  • Convert the catalytic current to the reaction rate (moles/second) using the Faraday constant and the number of electrons transferred.

  • Plot the initial reaction rate against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine Vmax and KM.

  • Calculate kcat using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.

Protocol 3: Assessment of Enzyme Stability

The stability of the enzyme in the presence of the electron mediator is crucial for long-term applications.

Procedure:

  • Incubate the enzyme in the reaction buffer (e.g., 0.2 M Tris/KCl, pH 8.0) under the following conditions:

    • Enzyme alone (control)

    • Enzyme with 1 mM diethyl viologen (oxidized form)

  • Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Measure the residual activity of the enzyme in each aliquot using a standard spectrophotometric assay or the bio-electrocatalytic assay described in Protocol 1.

  • Plot the percentage of residual activity against time to determine the enzyme's half-life under each condition.

Conclusion

This compound is a versatile and effective electron mediator for a range of oxidoreductases. Its well-defined redox properties and demonstrated ability to facilitate efficient electron transfer make it a valuable tool in the development of bio-electrocatalytic systems. The protocols provided herein offer a framework for researchers to characterize and implement this mediator in their specific biocatalysis applications, paving the way for more sustainable chemical synthesis and bio-based technologies.

References

Application Notes and Protocols for the Quantification of Ethyl Viologen Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl viologen dibromide (1,1'-diethyl-4,4'-bipyridinium dibromide) is a redox-active organic compound belonging to the viologen family. It is structurally similar to the herbicides paraquat and diquat and is often used as an internal standard in their analysis.[1][2] The quantification of ethyl viologen dibromide is crucial in various research and development applications, including electrochemistry, biotechnology, and toxicology studies. This document provides detailed application notes and protocols for the quantification of ethyl viologen dibromide using High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible Spectrophotometry, and Electrochemical Methods.

Data Presentation: Quantitative Method Comparison

The following table summarizes the key quantitative parameters for the analytical methods described. Data for ethyl viologen dibromide is provided where available. In cases where direct data is limited, information from closely related viologen compounds (e.g., paraquat, diquat) is included for reference and indicated with an asterisk (*).

ParameterHPLC-UVUV-Visible SpectrophotometryElectrochemical Methods
Principle Chromatographic separation followed by UV absorbance detection.Measurement of light absorbance by the analyte at a specific wavelength.Measurement of the electrical response (e.g., current) of the analyte to an applied potential.
Limit of Detection (LOD) ~0.01 µg/mL[3]~0.043 µg/mL[4]~1.5 µM[5]
Limit of Quantification (LOQ) ~0.03 µg/mL[3]~1.303 µg/mL[4]~5.0 µM[5]
Linear Range 0.01 - 2.0 µg/mL[3]0.2 - 1.0 µg/mL[4]1.5 - 260 µM[5]
Accuracy (% Recovery) 90 - 98%[3]98 - 102% (typical)Not widely reported
Precision (%RSD) < 2%[3]< 2% (typical)< 5%[5]
Selectivity HighModerate to LowHigh
Throughput High (with autosampler)HighModerate
Cost Moderate to HighLowModerate

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides high selectivity and sensitivity for the quantification of ethyl viologen dibromide. It is particularly useful for analyzing complex matrices.

a. Signaling Pathway/Logical Relationship Diagram

HPLC_UV_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Ethyl Viologen Dibromide Standards Injection Inject Sample/Standard Standard->Injection Sample Prepare Sample Solution Sample->Injection Column C18 Reversed-Phase Column Separation Injection->Column Detection UV Detection (e.g., 254 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Ethyl Viologen Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for Ethyl Viologen Quantification by HPLC-UV.

b. Protocol

  • Reagents and Materials:

    • Ethyl viologen dibromide reference standard (99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable buffer components)

    • 0.45 µm syringe filters

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6]

    • Data acquisition and processing software

  • Preparation of Standard Solutions:

    • Prepare a stock solution of ethyl viologen dibromide (e.g., 100 µg/mL) in a suitable solvent (e.g., water or mobile phase).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL).[3]

  • Sample Preparation:

    • Dissolve the sample containing ethyl viologen dibromide in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a suitable buffer (e.g., 0.1% formic acid).[3]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 40°C[6]

    • UV Detection Wavelength: 220 nm or 254 nm[3][6]

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solutions.

    • Quantify the amount of ethyl viologen dibromide in the samples by interpolating their peak areas from the calibration curve.

UV-Visible Spectrophotometry

This method is simple, rapid, and cost-effective for the quantification of ethyl viologen dibromide, especially in its reduced, colored form.

a. Experimental Workflow Diagram

UV_Vis_Workflow cluster_prep Solution Preparation cluster_reduction Optional Reduction Step cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Standard Prepare Ethyl Viologen Dibromide Standards Reduction Reduce with Sodium Dithionite (for radical cation analysis) Standard->Reduction Sample Prepare Sample Solution Sample->Reduction Scan Scan UV-Vis Spectrum Reduction->Scan Absorbance Measure Absorbance at λmax (e.g., ~600 nm for radical) Scan->Absorbance Calibration Generate Calibration Curve Absorbance->Calibration Quantification Quantify Ethyl Viologen Absorbance->Quantification Calibration->Quantification

Caption: Workflow for UV-Vis Spectrophotometric Quantification.

b. Protocol

  • Reagents and Materials:

    • Ethyl viologen dibromide reference standard

    • Methanol or other suitable solvent

    • Sodium dithionite (for reduction to the colored radical cation)

  • Instrumentation:

    • UV-Visible Spectrophotometer

  • Preparation of Standard Solutions:

    • Prepare a stock solution of ethyl viologen dibromide (e.g., 10 µg/mL) in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 µg/mL).[4]

  • Sample Preparation:

    • Dissolve the sample in the same solvent used for the standards to an expected concentration within the linear range.

  • Measurement (for reduced form):

    • To a known volume of each standard and sample solution, add a small amount of solid sodium dithionite to induce the formation of the blue-colored radical cation.

    • Scan the UV-Vis spectrum from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 600 nm for the radical cation.

    • Measure the absorbance of each standard and sample at the determined λmax.

  • Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the standards.

    • Determine the concentration of ethyl viologen dibromide in the sample by using the calibration curve.

Electrochemical Methods

Electrochemical techniques, such as cyclic voltammetry or amperometry, can be employed for the sensitive quantification of ethyl viologen dibromide due to its well-defined redox behavior.[5]

a. Logical Relationship Diagram

Electrochemistry_Workflow cluster_setup Electrochemical Cell Setup cluster_analysis Measurement and Quantification Cell Assemble Three-Electrode Cell (Working, Reference, Counter) Electrolyte Add Supporting Electrolyte Cell->Electrolyte Standard Add Standard Aliquots Electrolyte->Standard SampleAnalysis Analyze Sample Electrolyte->SampleAnalysis Voltammogram Record Voltammogram/Amperogram Standard->Voltammogram PeakCurrent Measure Peak Current Voltammogram->PeakCurrent Calibration Plot Calibration Curve (Current vs. Concentration) PeakCurrent->Calibration Quantification Determine Concentration PeakCurrent->Quantification Calibration->Quantification SampleAnalysis->Voltammogram

Caption: Workflow for Electrochemical Quantification of Ethyl Viologen.

b. Protocol

  • Reagents and Materials:

    • Ethyl viologen dibromide reference standard

    • Supporting electrolyte (e.g., 0.1 M KCl or phosphate buffer)

    • High-purity water

  • Instrumentation:

    • Potentiostat

    • Three-electrode cell:

      • Working electrode (e.g., glassy carbon electrode)

      • Reference electrode (e.g., Ag/AgCl)

      • Counter electrode (e.g., platinum wire)

  • Preparation of Solutions:

    • Prepare a stock solution of ethyl viologen dibromide in the supporting electrolyte.

    • Prepare a series of standard solutions by diluting the stock solution.

  • Electrochemical Measurement (e.g., using Cyclic Voltammetry):

    • Place a known volume of the supporting electrolyte in the electrochemical cell and run a blank voltammogram.

    • Add a known concentration of the ethyl viologen dibromide standard to the cell.

    • Scan the potential over a range that encompasses the redox peaks of ethyl viologen (e.g., from 0 V to -1.0 V vs. Ag/AgCl).

    • Record the cyclic voltammogram and measure the peak current for the reduction or oxidation process.

    • Repeat for all standard solutions to construct a calibration curve of peak current versus concentration.

  • Sample Analysis:

    • Add a known volume of the sample solution to the electrochemical cell containing the supporting electrolyte.

    • Record the voltammogram under the same conditions as the standards.

    • Determine the concentration of ethyl viologen dibromide in the sample from the calibration curve.

Conclusion

The choice of analytical technique for the quantification of ethyl viologen dibromide depends on the specific requirements of the application, including the sample matrix, required sensitivity, available instrumentation, and cost considerations. HPLC-UV offers excellent selectivity and is suitable for complex samples. UV-Visible spectrophotometry is a simple and rapid method, particularly for the colored, reduced form of ethyl viologen. Electrochemical methods provide high sensitivity and are well-suited for in-situ measurements. Proper method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the obtained results.[7][8][9]

References

Application Notes and Protocols: Fabrication of Supercapacitors with Viologen-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of supercapacitors utilizing viologen-based redox-active electrolytes. Viologens, a class of organic redox-active molecules, are gaining significant attention in energy storage applications due to their ability to undergo reversible two-step one-electron reduction processes.[1] When incorporated into supercapacitor electrolytes, these molecules can significantly enhance the energy density of the device by introducing Faradaic reactions, which complement the electrostatic charge storage mechanism of traditional electric double-layer capacitors (EDLCs).[2][3]

Principle of Operation

In a supercapacitor with a viologen-based redox electrolyte, the energy storage mechanism is a hybrid of EDLC capacitance and pseudocapacitance. The porous carbon electrodes store charge electrostatically by forming an electric double layer at the electrode-electrolyte interface.[4][5] Simultaneously, the viologen species in the electrolyte undergo reversible redox reactions at the electrode surfaces, contributing to additional charge storage through Faradaic processes.[2][6]

During the charging process in an aqueous system containing a viologen salt (e.g., with a bromide counter-ion), the viologen dication (V²⁺) is reduced to its stable monocation radical (V⁺•) at the negative electrode.[7] Concurrently, at the positive electrode, the counter-ion (e.g., Br⁻) can be oxidized.[7] This dual redox activity boosts the overall charge storage capacity of the device. The process is reversed during discharge, releasing the stored energy.

Key Performance Metrics

The introduction of viologen-based redox mediators has been shown to significantly improve the performance of supercapacitors. The following tables summarize key quantitative data from recent studies.

Table 1: Performance of Supercapacitors with Aqueous Viologen-Based Electrolytes

Viologen DerivativeCounter-ionSpecific Capacitance (F/g)Energy Density (Wh/kg)Cycling Stability (% retention after cycles)Reference
Methyl ViologenBromide-~14-[2][7]
Heptyl ViologenBromide--No degradation after 20,000 cycles[2][7]
1,1′-diethyl-4,4′-bipyridiniumBromide30% increase over 1,000 cycles--[2]

Table 2: Performance of Supercapacitors with Organic Viologen-Based Electrolytes

Viologen DerivativeElectrolyte SolventSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Reference
π-conjugated viologen derivativeAcetonitrile-34.0856[8]
Ethyl viologen-functionalized reduced graphene oxideEMIMBF₄215.7 (at 1 A/g)10794[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the fabrication and characterization of viologen-based supercapacitors.

Protocol for Viologen-Based Redox Electrolyte Preparation

This protocol describes the preparation of a common aqueous redox electrolyte.

  • Materials:

    • Viologen salt (e.g., Methyl Viologen dichloride, Heptyl Viologen dibromide)

    • Supporting electrolyte salt (e.g., NaCl, H₂SO₄)[2][10]

    • Deionized (DI) water

  • Procedure:

    • Calculate the required mass of the supporting electrolyte salt to achieve the desired concentration (e.g., 1 M NaCl).

    • Dissolve the supporting electrolyte salt in a predetermined volume of DI water in a volumetric flask with magnetic stirring until fully dissolved.

    • Calculate the required mass of the viologen salt for the desired concentration (e.g., 0.05 M).

    • Add the viologen salt to the supporting electrolyte solution.

    • Continue stirring until the viologen salt is completely dissolved, resulting in a clear, colored solution.

    • The electrolyte is now ready for use.

Protocol for Electrode Slurry Preparation and Coating

This protocol details the preparation of activated carbon electrodes.

  • Materials:

    • Activated Carbon (AC)

    • Conductive additive (e.g., Carbon Black)

    • Binder (e.g., Polyvinylidene fluoride - PVDF)

    • Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

    • Current collector (e.g., Carbon paper, Aluminum foil)[11]

  • Procedure:

    • Prepare a slurry by mixing the active material (Activated Carbon), conductive additive (Carbon Black), and binder (PVDF) in a typical weight ratio of 80:10:10.

    • Add NMP solvent to the mixture and stir using a planetary mixer or a magnetic stirrer for several hours to form a homogeneous slurry.

    • Clean the current collector (e.g., carbon paper) by sonicating in acetone and then DI water, followed by drying in a vacuum oven.

    • Coat the prepared slurry onto the current collector using a doctor blade technique to ensure a uniform thickness.

    • Dry the coated electrodes in a vacuum oven at a specified temperature (e.g., 80-120 °C) for at least 12 hours to completely remove the solvent.

    • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the coated foil for coin cell assembly.

    • Measure the mass loading of the active material on each electrode.

Protocol for Symmetric Supercapacitor (Coin Cell) Assembly

This protocol describes the assembly of a CR2032-type coin cell.

  • Materials:

    • Two prepared electrodes of similar mass loading

    • Separator (e.g., cellulose-based filter paper, glass fiber)

    • Viologen-based electrolyte

    • Coin cell components (casings, spacers, spring)

    • Hydraulic crimping machine

  • Procedure (typically performed in an inert atmosphere, e.g., an argon-filled glovebox):

    • Place the negative casing of the coin cell on the die of the crimping machine.

    • Place one electrode at the center of the casing.

    • Add a few drops of the viologen-based electrolyte to wet the electrode surface completely.

    • Place the separator on top of the wetted electrode.

    • Add a few more drops of the electrolyte to saturate the separator.

    • Place the second electrode on top of the separator.

    • Add a final few drops of electrolyte.

    • Place a spacer disk and then the spring on top of the electrode stack.

    • Carefully place the positive casing (cap) on top.

    • Crimp the coin cell using the hydraulic crimping machine to seal it.

    • Let the assembled cell rest for a few hours to ensure complete wetting of the electrodes by the electrolyte.

Protocol for Electrochemical Characterization

This protocol outlines the standard electrochemical tests performed on the assembled supercapacitor.[12]

  • Equipment:

    • Potentiostat/Galvanostat (Electrochemical Workstation)

  • Cyclic Voltammetry (CV): [12]

    • Purpose: To evaluate the capacitive behavior and identify the redox peaks of the viologen electrolyte.

    • Procedure:

      • Connect the assembled coin cell to the electrochemical workstation.

      • Set the potential window (e.g., 0 to 1.0 V for aqueous electrolytes).

      • Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).

      • The appearance of distinct redox peaks in the CV curve, in addition to the quasi-rectangular shape, confirms the Faradaic contribution of the viologen.

  • Galvanostatic Charge-Discharge (GCD): [13]

    • Purpose: To determine the specific capacitance, energy density, and power density.

    • Procedure:

      • Set the same potential window as in the CV test.

      • Perform GCD cycles at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g).

      • The specific capacitance (C) can be calculated from the discharge curve using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material on one electrode, and ΔV is the potential window.[5]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To analyze the internal resistance and ion diffusion kinetics of the supercapacitor.

    • Procedure:

      • Set the frequency range (e.g., 100 kHz to 0.01 Hz).

      • Apply a small AC voltage amplitude (e.g., 5-10 mV).

      • The resulting Nyquist plot can be used to determine the equivalent series resistance (ESR) from the intercept on the real axis.

  • Cycling Stability Test:

    • Purpose: To evaluate the long-term performance and stability of the supercapacitor.

    • Procedure:

      • Perform continuous GCD cycles at a constant current density for a large number of cycles (e.g., 1,000 to 10,000 cycles).

      • Plot the capacitance retention (%) versus the cycle number to assess the stability.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes in the fabrication and operation of viologen-based supercapacitors.

G cluster_prep Preparation Stages cluster_fab Device Fabrication cluster_char Electrochemical Characterization A Viologen Electrolyte Preparation D Coin Cell Assembly (in Glovebox) A->D B Electrode Slurry Preparation C Electrode Coating & Drying B->C C->D E Cyclic Voltammetry (CV) D->E F Galvanostatic Charge-Discharge (GCD) D->F G Electrochemical Impedance Spectroscopy (EIS) D->G H Cycling Stability Test D->H

Caption: Experimental workflow for viologen-based supercapacitor fabrication.

G cluster_neg Negative Electrode cluster_pos Positive Electrode cluster_elec Electrolyte Neg_Elec Carbon Electrode V1 Viologen Radical (V⁺•) Pos_Elec Carbon Electrode Anion_Ox Oxidized Anion (A) V2 Viologen (V²⁺) V2->V1 Charge (Reduction) V1->V2 Discharge (Oxidation) Anion Anion (A⁻) Anion->Anion_Ox Charge (Oxidation) Anion_Ox->Anion Discharge (Reduction)

Caption: Redox mechanism of viologen electrolyte during charge/discharge.

References

Application Notes: The Role of 1,1'-diethyl-4,4'-bipyridinium dibromide in Electron Transfer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1'-diethyl-4,4'-bipyridinium dibromide, commonly known as ethyl viologen dibromide, is a member of the viologen family of organic redox-active compounds. Viologens are 1,1'-disubstituted-4,4'-bipyridinium salts renowned for their ability to undergo reversible one-electron reduction and oxidation processes.[1][2] This property makes them exceptional electron acceptors and mediators in a wide array of chemical and biological systems. Ethyl viologen dibromide can exist in three distinct and stable redox states: a dication (V²⁺), a radical cation (V•⁺), and a neutral species (V⁰).[1][3] Its well-defined electrochemical behavior and negative reduction potentials make it a valuable tool for studying and facilitating electron transfer reactions in fields ranging from electrochemistry and materials science to biochemistry.[1][4]

These notes provide an overview of the applications of this compound in electron transfer studies, present key quantitative data, and offer detailed protocols for relevant experimental setups.

Core Principles: Viologen Redox Chemistry

The utility of this compound in electron transfer studies stems from its capacity to accept electrons sequentially. The dicationic form (V²⁺) is the stable oxidized state. Upon accepting one electron, it forms a stable and often intensely colored radical cation (V•⁺). A second electron transfer reduces the radical cation to the neutral (V⁰) state. This multi-step redox capability allows it to act as an efficient electron shuttle or mediator.[1] The reduction potential is a primary determinant of its ability to mediate electron transfer between a donor and an acceptor, with a broad range of potentials achievable through rational design of the viologen library.[1]

G V2 Dication (V²⁺) Oxidized State V1 Radical Cation (V•⁺) 1-Electron Reduced V2->V1 + e⁻ V1->V2 - e⁻ V0 Neutral (V⁰) 2-Electron Reduced V1->V0 + e⁻ V0->V1 - e⁻

Caption: Reversible one-electron redox states of a viologen molecule.

Applications in Electron Transfer Research

Mediated Electron Transfer in Electrochemistry

1,1'-diethyl-4,4'-bipyridinium and other viologens are widely used to study interfacial electron transfer kinetics. When incorporated into self-assembled monolayers (SAMs) on an electrode surface, they can mediate electron transfer between the electrode and redox-active species in solution.[5] This configuration forces the electron exchange to occur through the viologen moiety, preventing direct interaction between the electrode and the solution-phase species.[5] Such setups are instrumental in measuring the rate constants of electron exchange cross-reactions and comparing them with theoretical predictions from Marcus theory.[5]

Bio-electrocatalysis and Enzymatic Reactions

In bio-electrocatalysis, viologens can serve as artificial electron mediators, replacing natural cofactors like NADPH/NADH for redox enzymes.[1] Their negative reduction potentials make them highly suitable for mediating reactions involving flavin adenine dinucleotide (FAD)-containing enzymes.[1] By using viologens, researchers can electrochemically drive enzymatic processes, such as the reduction of glutathione by glutathione reductase, circumventing the need for expensive biological cofactors.[1] Studies have shown that the reduction potential of the viologen is the key factor determining the efficiency of electron transfer to the enzyme's active site.[1]

Photosynthesis and Photochemical Systems

Viologens act as efficient electron acceptors in photochemical systems. In photosynthesis research, methyl viologen (a close analog) is a well-known inhibitor that accepts electrons from Photosystem I, thereby altering the natural electron flow.[6] This allows researchers to study specific pathways, inhibit recombination reactions, and investigate oxidative stress mechanisms.[6] Similarly, in artificial photosynthetic systems and photoinduced electron transfer (PET) studies, viologens are used as electron acceptors from photo-excited donors like polythiophene.[2] The dynamics of charge transfer and relaxation in these systems can be investigated using techniques like femtosecond transient absorption spectroscopy.[2]

Advanced Materials for Energy Storage

The stable redox cycling of viologens makes them promising candidates for energy storage materials. Viologen-containing polypeptides have been synthesized and studied for their electron transport properties.[4] Electrochemical analysis of these polymers provides estimates of heterogeneous electron transfer rate constants (k⁰) and electron self-exchange rates (kex), which are crucial for performance in devices like organic radical batteries.[4][7] Research in this area focuses on how factors like the linker length between the viologen moiety and the polymer backbone affect electron transfer rates and overall device efficiency.[4]

Quantitative Data Presentation

The following tables summarize key parameters for viologens in electron transfer studies, extracted from various experimental contexts.

Table 1: Electrochemical Properties of Viologens

Viologen Derivative First Reduction Potential (Ered,1 vs. Ag/AgCl) Second Reduction Potential (Ered,2 vs. Ag/AgCl) System/Solvent Reference
Ethyl Viologen (EtV) -0.67 V - Aqueous [1]
General Viologens -0.54 V to -0.67 V -0.74 V to -0.99 V Aqueous [1]

| Dimethyl Viologen | -0.71 V | - | Solution |[5] |

Table 2: Electron Transfer Rate Constants

Parameter Value System Conditions Reference
kcrs,th (theoretical) 10⁷ M⁻¹s⁻¹ Viologen SAM / Ru(NH₃)₆³⁺ - [5]
kcrs,th (theoretical) 4 x 10⁸ M⁻¹s⁻¹ Viologen in solution - [5]
kex (self-exchange) Varied with linker length Viologen-based polypeptides Second redox couple [4]

| k⁰ (heterogeneous) | Linearly related to log(kex) | Viologen-based polypeptides | - |[4] |

Experimental Protocols

Protocol 1: Determination of Redox Potentials using Cyclic Voltammetry (CV)

This protocol describes the methodology for analyzing the electron transfer properties of this compound using cyclic voltammetry.

1. Materials and Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Platinum disk, Glassy Carbon)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • This compound

  • Supporting electrolyte (e.g., 0.1 M KCl or TBAPF₆ in a suitable solvent)

  • Solvent (e.g., deionized water, acetonitrile)

  • Inert gas (Argon or Nitrogen)

2. Procedure:

  • Prepare a solution of known concentration (e.g., 1 mM) of this compound in the chosen solvent containing the supporting electrolyte.

  • Assemble the three-electrode cell. Ensure the tips of all three electrodes are submerged in the solution.[1]

  • Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the experimental parameters:

    • Initial and final potentials: A range that brackets the expected redox events (e.g., +0.2 V to -1.0 V).

    • Vertex potentials: The switching potentials for the forward and reverse scans.

    • Scan rate: Start with a typical rate (e.g., 100 mV/s) and perform measurements at various scan rates to analyze kinetics.[1]

  • Run the cyclic voltammogram. Record the resulting current vs. potential plot.

  • Analyze the data to determine the formal reduction potentials (E⁰') for the V²⁺/V•⁺ and V•⁺/V⁰ couples, typically calculated as the midpoint of the anodic and cathodic peak potentials.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Viologen Solution with Electrolyte B Assemble 3-Electrode Cell A->B C Purge with Inert Gas B->C D Connect to Potentiostat C->D E Set Scan Parameters D->E F Run Cyclic Voltammogram E->F G Record I-V Curve F->G H Determine Redox Potentials (E⁰') G->H G cluster_system SAM-Modified Electrode System electrode Au Electrode e1 e⁻ electrode->e1 sam Self-Assembled Monolayer (SAM) with Viologen (V²⁺) solution Solution Redox Species (M³⁺) V_reduced V•⁺ e1->V_reduced Step 1: Electrode reduces Viologen e2 e⁻ M_reduced M²⁺ e2->M_reduced Step 2: Viologen reduces Species M³⁺ V_reduced->e2

References

Application Notes and Protocols for Spectroelectrochemistry of Bipyridinium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipyridinium salts, most notably the viologens such as methyl viologen, are a class of organic compounds renowned for their reversible one-electron reduction processes, which are accompanied by a distinct and intense color change.[1][2][3][4] This property makes them ideal candidates for a wide range of applications, including electrochromic devices, molecular switches, and as electron transfer mediators in biological systems.[2][3][5][6] Spectroelectrochemistry is a powerful analytical technique that simultaneously combines electrochemical control with spectroscopic measurement, allowing for the in-situ characterization of redox-active species. This application note provides a detailed experimental setup and protocol for conducting spectroelectrochemical studies of bipyridinium salts, enabling researchers to investigate their fundamental electrochemical and optical properties.

Experimental Setup

A typical spectroelectrochemical setup for the study of bipyridinium salts integrates a potentiostat/galvanostat with a UV-Vis spectrometer and a light source, all focused on a specialized spectroelectrochemical cell.

Key Components:

  • Potentiostat/Galvanostat: Controls the electrical potential or current applied to the working electrode.

  • UV-Vis Spectrometer: Measures the absorption of light by the sample as a function of wavelength. The spectrometer should be capable of rapid data acquisition to monitor spectral changes during electrochemical events.

  • Light Source: A stable deuterium and tungsten-halogen lamp is typically used to provide illumination across the UV and visible range.

  • Spectroelectrochemical Cell: A thin-layer cell is highly recommended for these experiments.[1][7][8] This cell configuration ensures that the diffusion layer is confined to a small volume near the electrode surface, allowing for rapid and complete electrolysis of the species in the light path. The cell body is typically constructed from an inert material like quartz or Teflon.

  • Three-Electrode System:

    • Working Electrode: An optically transparent electrode is essential. Common choices include platinum or gold minigrids, or indium tin oxide (ITO) coated glass.[7][8] For certain applications, a thin mercury film electrode can also be utilized.[1][9]

    • Reference Electrode: A stable reference electrode, such as Ag/AgCl or a saturated calomel electrode (SCE), is used to accurately control the potential of the working electrode.[7][8]

    • Counter (Auxiliary) Electrode: A platinum wire or gauze serves as the counter electrode to complete the electrical circuit.[7][8]

  • Fiber Optic Cables: Used to transmit light from the source, through the spectroelectrochemical cell, and to the spectrometer.

Experimental Workflow

The following diagram illustrates the typical workflow for a spectroelectrochemistry experiment of bipyridinium salts.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare Bipyridinium Salt Solution & Supporting Electrolyte assemble_cell Assemble Spectroelectrochemical Cell prep_solution->assemble_cell purge_solution Purge Solution with Inert Gas (e.g., Argon) assemble_cell->purge_solution initial_spectrum Record Initial Spectrum (Open Circuit Potential) purge_solution->initial_spectrum apply_potential Apply Potential Sweep/Step using Potentiostat initial_spectrum->apply_potential record_spectra Simultaneously Record UV-Vis Spectra apply_potential->record_spectra plot_voltammogram Plot Cyclic Voltammogram (Current vs. Potential) record_spectra->plot_voltammogram plot_absorbance Plot Absorbance vs. Wavelength at Different Potentials record_spectra->plot_absorbance correlate_data Correlate Spectral Changes with Electrochemical Events plot_voltammogram->correlate_data plot_absorbance->correlate_data

Caption: Experimental workflow for spectroelectrochemistry of bipyridinium salts.

Logical Relationship of Components

The diagram below shows the logical connection and interaction between the core components of the spectroelectrochemical setup.

component_relationship cluster_control Control & Measurement cluster_optical Optical Path cluster_electrodes Electrochemical Interface Potentiostat Potentiostat Computer Computer with Software Potentiostat->Computer Sends Electrochemical Data WE Working Electrode Potentiostat->WE Applies Potential RE Reference Electrode Potentiostat->RE CE Counter Electrode Potentiostat->CE Computer->Potentiostat Controls Potential/Current Spectrometer Spectrometer Spectrometer->Computer Sends Spectral Data Light_Source Light Source Cell Spectroelectrochemical Cell Light_Source->Cell Light In Cell->Spectrometer Light Out WE->Cell RE->Cell CE->Cell

Caption: Logical relationship of components in the spectroelectrochemical setup.

Experimental Protocols

1. Solution Preparation

  • Bipyridinium Salt Solution: Prepare a solution of the bipyridinium salt (e.g., methyl viologen dichloride) in a suitable solvent. The concentration typically ranges from 0.1 mM to 10 mM.[1][9] The choice of solvent depends on the solubility of the salt and the desired electrochemical window. Common solvents include water, acetonitrile, methanol, and ethanol.[1]

  • Supporting Electrolyte: Dissolve a supporting electrolyte in the same solvent to a concentration of approximately 0.1 M. The electrolyte is crucial for providing conductivity to the solution. Common electrolytes include tetrabutylammonium hexafluorophosphate (TBAPF₆) for organic solvents and sodium chloride (NaCl) or potassium chloride (KCl) for aqueous solutions.[10]

2. Cell Assembly and Preparation

  • Assemble the spectroelectrochemical cell according to the manufacturer's instructions.

  • Ensure the optically transparent working electrode is clean and positioned correctly in the light path.

  • Fill the cell with the prepared bipyridinium salt solution containing the supporting electrolyte.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

3. Spectroelectrochemical Measurement

  • Initial Spectrum: With the potentiostat at open circuit potential, record a background or initial UV-Vis spectrum of the solution.

  • Cyclic Voltammetry with Simultaneous Spectroscopy:

    • Set the potential limits of the cyclic voltammogram to encompass the reduction and re-oxidation potentials of the bipyridinium salt. For methyl viologen, the first reduction typically occurs between -0.5 V and -0.9 V versus Ag/AgCl.[1][9]

    • Set a suitable scan rate, typically between 10 mV/s and 100 mV/s.[1][9]

    • Initiate the potential sweep and simultaneously begin recording UV-Vis spectra at regular intervals. The time resolution of the spectral acquisition should be sufficient to capture the changes occurring during the potential scan.

  • Chronoabsorptometry (Potential Step Experiment):

    • Apply a potential step from a value where no reduction occurs to a potential where the bipyridinium dication is reduced to its radical cation.

    • Monitor the change in absorbance at a specific wavelength (corresponding to the maximum absorption of the radical cation) as a function of time.

Data Presentation

The collected data can be presented in various ways to analyze the spectroelectrochemical behavior of the bipyridinium salt.

Table 1: Electrochemical and Spectroscopic Data for Methyl Viologen

ParameterValueConditionsReference
First Reduction Potential (E°')~ -0.69 V vs. SCEAqueous solution[1]
Second Reduction Potential (E°')~ -1.1 V vs. SCEAqueous solution[1]
Molar Extinction Coefficient (ε) of MV•⁺~13,700 M⁻¹cm⁻¹ at ~605 nmAqueous solution[1]
Molar Extinction Coefficient (ε) of MV•⁺~13,900 M⁻¹cm⁻¹ at ~607 nmAcetonitrile[1]

Table 2: Typical Experimental Parameters for Spectroelectrochemistry of Methyl Viologen

ParameterTypical Value/Range
Methyl Viologen Concentration0.5 - 2.0 mM[9]
Supporting Electrolyte0.1 M NaCl or KCl (aqueous)
SolventWater or Acetonitrile
Scan Rate (Cyclic Voltammetry)10 - 100 mV/s[1][9]
Wavelength Range300 - 800 nm

Data Analysis and Interpretation

  • Cyclic Voltammogram: The cyclic voltammogram will show the reduction and oxidation peaks corresponding to the bipyridinium salt's redox processes. The peak potentials provide information about the thermodynamics of the electron transfer reactions.

  • Spectra vs. Potential: By plotting the absorbance spectra recorded at different potentials, one can observe the appearance and disappearance of absorption bands corresponding to the different redox states of the bipyridinium salt. For methyl viologen, the dication (MV²⁺) is colorless, while the radical cation (MV•⁺) is intensely blue, and the neutral species (MV⁰) is often reddish-brown.

  • Absorbance vs. Potential/Charge: A plot of the absorbance at a specific wavelength (e.g., the λₘₐₓ of the radical cation) versus the applied potential or the charge passed will show a sigmoidal curve (Nernstian plot), from which the formal potential (E°') and the number of electrons transferred (n) can be determined.

By carefully following these protocols and utilizing the described setup, researchers can effectively investigate the rich spectroelectrochemical behavior of bipyridinium salts, providing valuable insights for their application in various scientific and technological fields.

References

Application Notes and Protocols: Synthesis and Optical Applications of Viologen-Substituted Phthalocyanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and optical applications of viologen-substituted phthalocyanines. Detailed experimental protocols for the synthesis of key compounds are provided, along with a summary of their optical and electrochemical properties. The underlying principles of their application in optical limiting are also discussed.

Introduction

Phthalocyanines (Pcs) are robust macrocyclic compounds with an extensive π-conjugated system, making them highly attractive for a variety of optical and electronic applications.[1][2][3] Their exceptional thermal and chemical stability, coupled with their intense absorption in the visible and near-infrared regions, has led to their use as dyes, catalysts, and photosensitizers.[3][4] The introduction of viologen moieties, which are well-known for their electrochromic properties, onto the phthalocyanine periphery can dramatically modulate the optoelectronic characteristics of the resulting conjugate.[2][3] This synergy leads to materials with tunable optical features, making them promising candidates for applications such as optical power limiting, where they can protect sensitive optical components from high-intensity laser damage.[1][5]

Synthesis of Viologen-Substituted Zinc Phthalocyanines

The synthesis of viologen-substituted zinc phthalocyanines typically involves a multi-step process, beginning with the synthesis of a substituted phthalonitrile, followed by cyclotetramerization to form the phthalocyanine core, and subsequent functionalization with viologen precursors. A common and effective method involves the preparation of a tetra-amino functionalized zinc phthalocyanine, which then undergoes a Zincke reaction with a viologen salt.[2][3]

Experimental Protocols

1. Synthesis of 2(3),9(10),16(17),23(24)-Tetranitro Zinc(II) Phthalocyanine

This protocol outlines the synthesis of the tetranitro precursor to the tetra-amino phthalocyanine.

  • Materials: 4-Nitrophthalonitrile, Zinc(II) acetate (Zn(OAc)₂), N,N-Dimethylformamide (DMF), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), n-hexane, Ethanol (EtOH).

  • Procedure:

    • Dissolve 4-nitrophthalonitrile (5.2 mmol) and Zn(OAc)₂ (1.3 mmol) in 1.5 mL of anhydrous DMF in a flask under an argon atmosphere with stirring.[2]

    • Add two drops of DBU to the reaction mixture.

    • Reflux the mixture at 170–180 °C for 24 hours.[2]

    • After cooling, pour the crude green product into 150 mL of n-hexane.

    • Filter the precipitated product and wash thoroughly with ethanol (5 x 150 mL).

    • Dry the solid material to obtain the desired product.

  • Expected Yield: ~60%[2]

2. Synthesis of 2(3),9(10),16(17),23(24)-Tetraamino Zinc(II) Phthalocyanine

This protocol describes the reduction of the tetranitro phthalocyanine to the tetra-amino derivative.

  • Materials: 2(3),9(10),16(17),23(24)-Tetranitro Zinc(II) Phthalocyanine, Sodium sulfide (Na₂S), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether (Et₂O).

  • Procedure:

    • Dissolve the tetranitro zinc(II) phthalocyanine (0.92 mmol) and Na₂S (0.06 mol) in 15 mL of anhydrous DMF under an argon atmosphere.[3]

    • Stir the mixture at 60 °C for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Pour the reaction mixture into 200 mL of cold water to precipitate a greenish solid.

    • Centrifuge the mixture to collect the precipitate.

    • Wash the solid with water and a mixture of MeOH/Et₂O (9:1, 50 mL).

    • Dry the solid material to yield the tetra-amino product.

  • Expected Yield: ~50%[3]

3. Synthesis of Tetra-viologen Substituted Zinc Phthalocyanine (PcV1) via Zincke Reaction

This protocol details the final step of attaching the viologen moieties to the phthalocyanine core.

  • Materials: 2(3),9(10),16(17),23(24)-Tetraamino Zinc(II) Phthalocyanine, N-(2,4-dinitrophenyl)-4,4-bipyridinium chloride, Dimethyl sulfoxide (DMSO), n-hexane, Dichloromethane (DCM), Ethanol (EtOH).

  • Procedure:

    • Dissolve the tetra-amino zinc(II) phthalocyanine (0.078 mmol) and N-(2,4-dinitrophenyl)-4,4-bipyridinium chloride (0.78 mmol) in 2 mL of DMSO under an argon atmosphere.[3]

    • Stir the reaction mixture at 70 °C for 24 hours.[2]

    • Pour the cooled reaction mixture into 10 mL of n-hexane to precipitate the product.

    • Filter the solid and wash with n-hexane, DCM, and EtOH.

    • Dry the final product.

  • Expected Yield: ~55%[3]

Characterization Data

The synthesized compounds can be characterized using various spectroscopic and analytical techniques. Below is a summary of expected characterization data for the viologen-substituted zinc phthalocyanine (PcV1).

Technique Compound Observed Characteristics
FT-IR (cm⁻¹) PcV13044 (Ar-CH), 1636 (C=N), 1610 (C=C), 1543, 1488, 1419, 1341, 1218, 1090, 909, 818, 746[3]
¹H NMR (500 MHz, DMSO-d₆) δ ppm PcV19.54 (d, 8H, ArH), 9.16 (d, 4H, ArH), 8.95 (m, 20H, ArH), 8.44 (m, 4H, ArH), 8.19 (d, 8H, ArH)[2]
MALDI-TOF-MS (m/z) PcV1Calculated for [C₇₂H₄₄N₁₆ZnCl₄]: 1340.458; Found: 1270.112 [M-2Cl-H]⁺[2]
UV-Vis (DMSO, λmax, nm) PcV1-(+)Q-band at ~688 nm[2]

Optical and Electrochemical Properties

The introduction of viologen substituents significantly influences the optical and electrochemical properties of the phthalocyanine macrocycle. The redox-active nature of the viologen units allows for the tuning of the electronic structure and, consequently, the absorption spectrum of the molecule.

Upon chemical or electrochemical reduction, the viologen-substituted phthalocyanines exhibit drastic changes in their UV-Vis absorption spectra.[2][3] For instance, the one-electron reduction of the viologen units leads to the formation of a radical cation, which results in a red-shift of the Q-band absorption due to an extension of the delocalization in the molecule.[2] This tunability of the optical band gap is a key feature for their application in electrochromic devices and optical sensors.

Table of Electrochemical and Optical Data for Viologen-Substituted Zinc Phthalocyanines

Compound State First Oxidation Potential (V) First Reduction Potential (V) Electrochemical Band Gap (eV) Optical Band Gap (eV)
PcV1-(+)0.20 (irreversible)-0.42, -0.65 (viologen-based)-1.26[2]
PcV1-(.)---1.08[2]
PcV1-(0)---1.09[2]
PcV2-(++)0.45, 0.65, 0.87-0.25, -0.60 (viologen-based)-1.52[2]
PcV2-(+.)---1.42[2]
PcV2-(0)---1.40[2]

Optical Applications: Optical Limiting

Optical limiters are materials that exhibit high transmittance at low input light intensities and low transmittance at high intensities, thereby protecting sensitive optical components from damage.[1] Phthalocyanines are excellent candidates for optical limiting applications due to their strong nonlinear optical (NLO) properties.[1][5] The primary mechanism responsible for optical limiting in many phthalocyanine derivatives is reverse saturable absorption (RSA).[5][6]

Mechanism of Reverse Saturable Absorption

RSA_Mechanism S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption (σ₀₁) T1 First Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Sn Higher Excited Singlet State (Sₙ) S1->Sn Excited State Absorption (σ₁ₙ) Tn Higher Excited Triplet State (Tₙ) T1->Tn Excited State Absorption (σ₁ₙ') caption Simplified Jablonski diagram illustrating the Reverse Saturable Absorption (RSA) mechanism.

Caption: Simplified Jablonski diagram illustrating the Reverse Saturable Absorption (RSA) mechanism.

In the RSA process, the molecule initially absorbs a photon, promoting an electron from the ground state (S₀) to the first excited singlet state (S₁). From S₁, the molecule can undergo intersystem crossing to a longer-lived triplet state (T₁). At high incident light intensities, a significant population of molecules accumulates in these excited states (S₁ and T₁). If the absorption cross-section of the excited state (σ_ex) is larger than that of the ground state (σ_g), the material will absorb more light as the intensity increases, leading to the optical limiting effect.

The introduction of viologen moieties can further enhance the NLO properties of phthalocyanines. The electron-accepting nature of the viologen groups can facilitate intramolecular charge transfer upon excitation, which can lead to a larger excited-state absorption cross-section and, consequently, a more efficient optical limiting response.

Experimental Workflow for Z-Scan Measurement

The Z-scan technique is a widely used method to measure the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) of a material.

Z_Scan_Workflow cluster_setup Experimental Setup cluster_data_analysis Data Analysis Laser Laser Source BeamSplitter Beam Splitter Laser->BeamSplitter ReferenceDetector Reference Detector BeamSplitter->ReferenceDetector Reference Beam FocusingLens Focusing Lens BeamSplitter->FocusingLens Transmitted Beam Sample Sample on Translation Stage FocusingLens->Sample CollectingLens Collecting Lens Sample->CollectingLens Aperture Aperture CollectingLens->Aperture Detector Detector Aperture->Detector OpenAperture Open-Aperture Z-scan Curve Detector->OpenAperture Without Aperture ClosedAperture Closed-Aperture Z-scan Curve Detector->ClosedAperture With Aperture FitData Fit Data to Theoretical Models OpenAperture->FitData ClosedAperture->FitData ExtractParams Extract β and n₂ FitData->ExtractParams caption Workflow for determining nonlinear optical properties using the Z-scan technique.

Caption: Workflow for determining nonlinear optical properties using the Z-scan technique.

In a typical Z-scan experiment, a focused laser beam is passed through the sample, which is moved along the beam axis (z-axis). The transmittance of the sample is measured as a function of its position. By analyzing the transmittance curve with and without an aperture in front of the detector (closed-aperture and open-aperture Z-scan, respectively), the nonlinear optical parameters can be determined.

Conclusion

Viologen-substituted phthalocyanines represent a versatile class of materials with tunable optical and electrochemical properties. The synthetic protocols provided here offer a clear pathway to obtaining these promising compounds. Their strong nonlinear optical response, particularly the potential for enhanced reverse saturable absorption, makes them highly suitable for the development of advanced optical limiting devices. Further research focusing on the detailed characterization of their nonlinear optical properties using techniques like Z-scan is warranted to fully explore their potential in various optical applications.

References

"using ethyl viologen dibromide in aqueous redox flow batteries"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of Ethyl Viologen Dibromide in Aqueous Redox Flow Batteries

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the application of ethyl viologen dibromide (EV) as an anolyte material in aqueous redox flow batteries (ARFBs). Viologen derivatives are a promising class of organic redox-active materials for large-scale energy storage due to their high solubility, tunable electrochemical properties, and reliance on earth-abundant elements.

Introduction to Ethyl Viologen Dibromide in ARFBs

Ethyl viologen dibromide, chemically known as 1,1'-diethyl-4,4'-bipyridinium dibromide, is a viologen derivative that has been explored as a negative electrolyte (anolyte) in ARFBs.[1][2] Viologens, in general, are favored for their reversible one- or two-electron redox reactions in aqueous solutions.[3][4] They offer a promising alternative to traditional vanadium-based systems, addressing concerns about cost and material criticality.[5]

However, the practical application of viologen-based anolytes, including ethyl viologen, faces challenges, primarily related to chemical stability. Degradation can be accelerated by the presence of oxygen, leading to a decrease in capacity retention over cycling.[5] Molecular engineering and system design strategies are actively being researched to enhance the stability and performance of these compounds.[5][6]

Physicochemical and Electrochemical Properties

Ethyl viologen dibromide is a crystalline solid with good solubility in aqueous solutions.[1] Its electrochemical behavior is characterized by a distinct redox potential suitable for use as an anolyte.

Table 1: Physicochemical Properties of Ethyl Viologen Dibromide

PropertyValueReferences
Chemical Name This compound[1]
CAS Number 53721-12-3[7]
Molecular Formula C₁₄H₁₈Br₂N₂
Molecular Weight 374.11 g/mol
Appearance Yellow crystalline powder[7]
Melting Point 278 °C (decomposes)[1]

Table 2: Electrochemical Properties and Performance Metrics of Viologen-Based ARFBs

ParameterValueConditionsReferences
Redox Potential (Ered,1) ~ -0.67 V vs. Ag/AgClVaries with specific viologen derivative and conditions[8]
Cell Voltage 0.97 V - 1.72 VDependent on the catholyte used[9][10][11]
Capacity Fade Rate 0.00069% - 0.037% per cycleVaries with viologen derivative, concentration, and operating conditions[6][9][10]
Coulombic Efficiency > 99.5%Typical for viologen-based systems[9][10]
Energy Efficiency > 62%Dependent on current density and cell design[9][10]
Power Density up to 168.68 mW cm⁻²Varies with cell configuration and electrolytes[3]

Experimental Protocols

The following protocols are generalized from research on viologen-based ARFBs and can be adapted for experiments using ethyl viologen dibromide.

Anolyte Preparation
  • Materials: Ethyl viologen dibromide, deionized water, supporting electrolyte (e.g., NaCl, KCl).

  • Procedure:

    • Weigh the desired amount of ethyl viologen dibromide and the supporting electrolyte.

    • Dissolve the solids in deionized water in a volumetric flask.

    • Stir the solution until all solids are completely dissolved.

    • The concentration of the anolyte and supporting electrolyte can be varied to optimize performance. For instance, viologen concentrations can range from 0.1 M to 1.5 M.[6][12]

Flow Battery Assembly

A typical lab-scale flow battery setup consists of two half-cells separated by an ion-exchange membrane.

  • Components:

    • Anode and cathode current collectors (e.g., graphite felt or carbon paper).

    • Ion-exchange membrane (e.g., Nafion, Selemion, Fumasep).[13]

    • Gaskets to seal the cell.

    • End plates with flow channels.

    • Peristaltic pumps to circulate the electrolytes.

    • Reservoirs for the anolyte and catholyte.

  • Assembly Procedure:

    • Compress the graphite felt electrodes to the desired thickness.

    • Assemble the cell in the following order: end plate, gasket, current collector, electrode, membrane, second electrode, second current collector, gasket, and the other end plate.

    • Ensure proper sealing to prevent leakage.

    • Connect the reservoirs to the cell using tubing and peristaltic pumps.

Electrochemical Testing
  • Cyclic Voltammetry (CV):

    • Use a three-electrode setup (working, counter, and reference electrodes) to determine the redox potential of the ethyl viologen dibromide solution.

  • Galvanostatic Cycling:

    • Pump the anolyte and a suitable catholyte (e.g., ferrocyanide/ferricyanide) through their respective half-cells.

    • Charge and discharge the battery at a constant current density using a battery cycler.

    • Monitor the cell voltage, capacity, and efficiency over multiple cycles.

    • To minimize the impact of oxygen, it is recommended to perform these measurements in an inert atmosphere, such as inside an argon-filled glovebox.[5]

Visualizations

Electrochemical Reaction of Ethyl Viologen

ethyl_viologen_redox Electrochemical Reaction of Ethyl Viologen at the Anode EV2_plus Ethyl Viologen (EV²⁺) (Oxidized State) EV_radical Ethyl Viologen Radical Cation (EV⁺•) (Reduced State) EV2_plus->EV_radical + e⁻ (Charge) EV_radical->EV2_plus - e⁻ (Discharge)

Caption: Redox reaction of ethyl viologen at the negative electrode.

Aqueous Redox Flow Battery Schematic

arfb_schematic Schematic of an Aqueous Redox Flow Battery cluster_anode Negative Side (Anode) cluster_cathode Positive Side (Cathode) Anolyte_Reservoir Anolyte Reservoir (Ethyl Viologen Dibromide) Pump1 Pump Anolyte_Reservoir->Pump1 Anode_Electrode Anode EV⁺• → EV²⁺ + e⁻ Anode_Electrode->Anolyte_Reservoir Membrane Ion-Exchange Membrane Load Load / Power Source Anode_Electrode->Load e⁻ Catholyte_Reservoir Catholyte Reservoir (e.g., Ferro/Ferricyanide) Pump2 Pump Catholyte_Reservoir->Pump2 Cathode_Electrode Cathode Fe(CN)₆³⁻ + e⁻ → Fe(CN)₆⁴⁻ Cathode_Electrode->Catholyte_Reservoir Pump1->Anode_Electrode Pump2->Cathode_Electrode Load->Cathode_Electrode e⁻

Caption: General operation of an ARFB with ethyl viologen anolyte.

Experimental Workflow

experimental_workflow Experimental Workflow for ARFB Testing Prep Electrolyte Preparation (Anolyte & Catholyte) Assembly Flow Cell Assembly Prep->Assembly CV Cyclic Voltammetry (Redox Potential Determination) Prep->CV Cycling Galvanostatic Cycling (Charge-Discharge Testing) Assembly->Cycling Analysis Data Analysis (Efficiency, Capacity, Stability) Cycling->Analysis Degradation Post-Mortem Analysis (Optional Degradation Studies) Analysis->Degradation

Caption: Workflow for evaluating ethyl viologen in an ARFB.

Safety Precautions

Ethyl viologen dibromide is harmful if swallowed, in contact with skin, or if inhaled.[14][15] It can cause skin and serious eye irritation.[14][15] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Refer to the Safety Data Sheet (SDS) for complete safety information.[14][16]

Conclusion

Ethyl viologen dibromide is a viable anolyte candidate for aqueous redox flow batteries, offering attractive electrochemical properties. However, researchers must consider its stability, particularly in the presence of oxygen, and employ strategies to mitigate degradation for long-term cycling applications. The protocols and data presented here provide a foundation for further research and development in this area.

References

Troubleshooting & Optimization

"troubleshooting unstable cyclic voltammograms of 1,1'-diethyl-4,4'-bipyridinium dibromide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the electrochemical analysis of 1,1'-diethyl-4,4'-bipyridinium dibromide (Diethyl Viologen). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues related to unstable cyclic voltammograms.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the cyclic voltammetry (CV) of diethyl viologen.

FAQ 1: Why are my reduction/oxidation peak currents decreasing with each successive scan?

Possible Causes:

  • Electrode Fouling: The surface of the working electrode may be passivated by the adsorption of the viologen species or its reaction byproducts.[1][2] This is a common issue where an impermeable layer forms on the electrode, blocking electron transfer.[1]

  • Analyte Degradation: In the presence of contaminants like trace oxygen, the diethyl viologen radical cation or di-reduced species can be unstable and degrade over time, leading to a lower concentration of electroactive species.[3]

  • Impure Chemicals: Impurities in the solvent or supporting electrolyte could react with the viologen species, leading to electrode fouling or degradation of the analyte.[4]

Troubleshooting Steps & Solutions:

  • Verify Analyte Purity: Ensure the this compound is of high purity.

  • Polish the Working Electrode: Thoroughly polish the working electrode (e.g., glassy carbon or platinum) with alumina slurry before each experiment to ensure a clean and active surface.[5][6]

  • Use High-Purity Solvents and Electrolytes: Use anhydrous, high-purity solvents and recrystallized supporting electrolytes to minimize impurities.[7]

  • Perform a Rinse Test: After a measurement showing decreasing peaks, rinse the working electrode and place it in a fresh, analyte-free electrolyte solution. Run a blank CV to see if adsorbed species are present.[6]

FAQ 2: Why are the peak potentials (Ep) shifting from one scan to the next?

Possible Causes:

  • Reference Electrode Instability: This is the most common cause of shifting potentials. The issue can stem from a clogged liquid junction (frit), precipitation of salts within the frit, or changes in the filling solution's composition, especially when using aqueous reference electrodes in non-aqueous solvents.[8][9]

  • High Solution Resistance (iR Drop): High uncompensated resistance between the working and reference electrodes can distort the voltammogram and cause peak shifts, particularly at high scan rates or in low-conductivity solvents.

  • Changes in the Bulk Solution: Contamination or degradation of the electrolyte solution during the experiment can alter its composition and affect the measured potentials.

Troubleshooting Steps & Solutions:

  • Inspect the Reference Electrode: Check for air bubbles behind the frit and ensure the frit is not clogged.[9] If using an aqueous reference electrode (like Ag/AgCl) in an organic solvent, use a salt bridge with a compatible electrolyte to prevent precipitation and contamination.[7][8] For non-aqueous systems, a pseudo-reference electrode (e.g., a silver wire) with an internal reference standard like ferrocene/ferrocenium (Fc/Fc+) is often more stable.[10]

  • Minimize the Distance: Place the reference electrode tip as close as possible to the working electrode to minimize iR drop.

  • Check Electrode Connections: Ensure all electrode connections to the potentiostat are secure. A poor contact can introduce noise and instability.[9]

  • Run a Standard: After your experiment, add a known internal standard (like ferrocene) to check the stability of your reference potential.

FAQ 3: My voltammogram shows no clear peaks, is very noisy, or looks distorted.

Possible Causes:

  • Presence of Dissolved Oxygen: Diethyl viologen is highly sensitive to oxygen. The viologen radical cation is easily oxidized by dissolved oxygen, which can obscure the electrochemical signals and lead to irreversible behavior.[3][11][12]

  • Incorrect Experimental Setup: This can include poor electrical connections, incorrect placement of electrodes (e.g., reference electrode too far from the working electrode), or issues with the potentiostat itself.[9]

  • Insufficient Supporting Electrolyte: A low concentration of the supporting electrolyte (typically should be ~0.1 M) leads to high solution resistance, causing distorted voltammograms.[7]

Troubleshooting Steps & Solutions:

  • Deoxygenate the Solution: Thoroughly purge the electrolyte solution with an inert gas (high-purity argon or nitrogen) for at least 15-20 minutes before the experiment. Maintain an inert atmosphere blanket over the solution throughout the measurement.

  • Verify the Setup:

    • Check all cable connections to the potentiostat.

    • Ensure the working, reference, and counter electrodes are properly immersed in the solution and not touching each other.[9]

    • Use a test resistor or the potentiostat's built-in dummy cell to confirm the instrument is functioning correctly.[9]

  • Confirm Electrolyte Concentration: Ensure the supporting electrolyte concentration is sufficient (typically 0.1 M) to minimize cell resistance.[7]

Data Presentation

Table 1: Troubleshooting Summary for Unstable Voltammograms
Observed IssueProbable Cause(s)Recommended Solution(s)
Decreasing Peak Currents Electrode Fouling[1], Analyte Degradation[3]Polish the working electrode; Use high-purity, deoxygenated solvent.
Shifting Peak Potentials Reference Electrode Instability[8]Check reference electrode for clogs/bubbles; Use a salt bridge or a non-aqueous reference electrode.[9][10]
Irreversible Peaks Presence of Oxygen[3][11], Analyte DegradationThoroughly deoxygenate the solution with inert gas.
Noisy or Distorted Signal High Solution Resistance, Poor Connections[9]Ensure adequate supporting electrolyte concentration (~0.1 M); Check all cable connections.[7]
Unexpected Peaks Solvent/Electrolyte Impurities[4]Run a background scan of the solvent and electrolyte; Use high-purity chemicals.

Experimental Protocols

Protocol 1: Deoxygenation of the Electrolyte Solution
  • Prepare the solution of this compound and the supporting electrolyte in the chosen solvent inside the electrochemical cell.

  • Insert the gas dispersion tube into the solution, ensuring the tip is submerged.

  • Place the working, counter, and reference electrodes in the cell, ensuring they are not yet fully immersed if they are sensitive to vigorous bubbling.

  • Purge the solution by bubbling a high-purity inert gas (e.g., Argon) through it for a minimum of 15-20 minutes.

  • After purging, raise the gas dispersion tube above the solution surface to maintain a positive pressure of inert gas (a blanket) over the solution for the duration of the experiment.

  • Lower the electrodes into the solution and begin the measurement.

Protocol 2: Working Electrode Polishing
  • Rinse the electrode tip with deionized water and then with ethanol.

  • On a polishing pad, place a small amount of 0.3 or 0.05 µm alumina slurry.

  • Gently polish the electrode surface in a figure-eight motion for 1-2 minutes.

  • Sonciate the electrode in deionized water for 2-3 minutes to remove any adhered alumina particles.

  • Rinse thoroughly with deionized water, followed by the experimental solvent.

  • Dry the electrode gently with a lint-free tissue or a stream of inert gas before use.

Visualizations

Logical Troubleshooting Workflow

A Unstable CV Observed B Check for Decreasing Peak Currents A->B C Check for Shifting Peak Potentials A->C D Check for Noisy or Irreversible Peaks A->D E Probable Cause: Electrode Fouling or Analyte Degradation B->E Yes F Probable Cause: Reference Electrode Instability C->F Yes G Probable Cause: Oxygen Contamination or High Cell Resistance D->G Yes H Action: Polish WE, Use Fresh Deoxygenated Solution E->H I Action: Inspect/Replace Ref. Electrode or Frit F->I J Action: Purge with Inert Gas, Check Connections G->J K Stable CV H->K I->K J->K

Caption: A workflow diagram for troubleshooting unstable cyclic voltammograms.

Redox Pathway of Diethyl Viologen

A Et-Bpy-Et²⁺ (Dication, Colorless) B Et-Bpy-Et⁺• (Radical Cation, Blue/Violet) A->B + e⁻ (E₁) B->A - e⁻ C Et-Bpy-Et⁰ (Neutral, Red/Brown) B->C + e⁻ (E₂) C->B - e⁻

Caption: The two-step reversible redox pathway of 1,1'-diethyl-4,4'-bipyridinium.

Relationship Between Problems, Causes, and Solutions

cluster_0 Observed Problems cluster_1 Potential Causes cluster_2 Solutions P1 Decreasing Peaks C1 Electrode Fouling P1->C1 C4 Analyte Degradation P1->C4 P2 Shifting Potentials C2 Reference Electrode Drift P2->C2 P3 Irreversible CV C3 Oxygen Presence P3->C3 P3->C4 S1 Polish Electrode C1->S1 S2 Check/Replace Ref. Electrode C2->S2 S3 Deoxygenate Solution C3->S3 C4->S3

Caption: Logical links between CV problems, their causes, and corrective actions.

References

"optimizing the concentration of ethyl viologen dibromide for electrochromism"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with ethyl viologen dibromide in electrochromic applications.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of electrochromism in ethyl viologen dibromide?

A1: Ethyl viologen dibromide is an organic electrochromic material. Its electrochromism is based on a reversible reduction-oxidation (redox) reaction.[1][2] The ethyl viologen dication (

EV2+EV^{2+}EV2+
), which is typically colorless or pale yellow, undergoes a one-electron reduction to form a stable radical cation (
EV+EV^{•+}EV•+
). This radical cation is intensely colored (usually blue or violet) due to strong optical absorption in the visible spectrum.[1][3][4] Applying a small electrical voltage triggers this reversible color change.[2]

Q2: What are the common components of an ethyl viologen-based electrochromic device (ECD)?

A2: A typical ECD has a sandwich-like structure consisting of two transparent conductive electrodes (e.g., Indium Tin Oxide - ITO coated glass), with an electrochromic medium layered between them.[5] This medium contains the ethyl viologen dibromide, a solvent, an electrolyte (to ensure ionic conductivity), and often a redox-active species for the counter electrode, such as ferrocene.[4][5][6][7] To prevent short-circuiting and maintain a uniform distance between the electrodes, spacers are also used.[5]

Q3: Why is my ethyl viologen solution not changing color upon applying a voltage?

A3: This could be due to several reasons:

  • Insufficient Voltage: The applied voltage may be too low to initiate the redox reaction.

  • Poor Electrical Connection: Check the connections to the ITO electrodes.

  • Electrolyte Issues: The electrolyte may be missing, have the wrong concentration, or have degraded.

  • Oxygen Contamination: The colored radical cation of ethyl viologen is highly sensitive to oxygen, which can re-oxidize it back to its colorless state.[2][8] Ensure your setup is properly sealed or experiments are conducted in an inert atmosphere.

Q4: The color of my device is faint or lacks contrast. How can I improve this?

A4: The intensity of the color is directly related to the concentration of the generated radical cations.

  • Optimize Ethyl Viologen Concentration: The concentration of ethyl viologen dibromide might be too low. See the data table below for typical concentration ranges.

  • Increase Applied Voltage: A slightly higher voltage (within the material's stability window) can increase the conversion to the colored state.

  • Improve Ionic Conductivity: Ensure the electrolyte concentration is optimal for efficient ion transport.

Q5: My electrochromic device has a short cycle life and degrades quickly. What are the potential causes?

A5: Limited cycle life is a known challenge with some organic electrochromes.[1]

  • Irreversible Side Reactions: Applying too high a voltage can lead to a second, irreversible reduction of the ethyl viologen radical cation to a neutral species, which can degrade the device.[2]

  • Photo-degradation: Organic materials can be sensitive to UV light, leading to degradation over time.[9]

  • Electrolyte Breakdown: The electrolyte itself can degrade after repeated cycling at higher voltages.

  • Oxygen Permeation: As mentioned, oxygen can interfere with the colored state, and prolonged exposure can lead to irreversible degradation.[2][8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No color change Insufficient voltage, poor electrical contact, electrolyte issue, oxygen contamination.1. Gradually increase the applied voltage. 2. Verify all electrical connections are secure. 3. Check the composition and concentration of your electrolyte. 4. De-gas your solution and seal the device to prevent oxygen ingress.
Slow switching speed Low ionic conductivity of the electrolyte, high viscosity of the medium, inefficient charge transfer at the electrode surface.1. Optimize the electrolyte concentration. 2. Consider using a solvent with lower viscosity. 3. Ensure the ITO electrodes are clean and free of contaminants.
Uneven coloration (blotchy appearance) Non-uniform spacing between electrodes, inhomogeneous electrochromic mixture, air bubbles in the electrolyte.1. Use spacers to ensure a consistent gap between the electrodes. 2. Thoroughly mix the electrochromic solution before device assembly. 3. Assemble the device carefully to avoid trapping air bubbles.
Color fades quickly after voltage is removed Oxygen contamination, presence of oxidizing impurities.1. Purge the components with an inert gas (e.g., nitrogen or argon) before and during assembly. 2. Use high-purity solvents and reagents.
Device performance degrades over cycles Irreversible redox reactions, material degradation.1. Operate the device within the recommended voltage window to avoid side reactions. 2. Store the device in a dark environment to minimize photo-degradation.

Quantitative Data on Ethyl Viologen Concentrations

The optimal concentration of ethyl viologen can depend on the specific device architecture, solvent, and other components of the electrochromic mixture. The following table summarizes concentrations used in various studies.

Ethyl Viologen Salt Concentration Solvent/Matrix Counter Redox Species Key Performance Metrics Reference
Ethyl viologen diperchlorate4 wt%Acetonitrile / PEONot specifiedGood ON/OFF contrast[3]
Ethyl viologen dibromide15 mg in 2.0 ml MethanolPropylene carbonate / PVB gelFerroceneTransmittance change of 74.3%, Coloration Efficiency: 93.74 cm²/C[6]
Ethyl viologen diperchlorateNot specifiedPropylene carbonate / Bisphenol A polymer1,1′-diethyl ferroceneColoration Efficiency up to 92.82 C/cm²[4][7]

Experimental Protocols

Protocol 1: Preparation of an "All-in-One" Electrochromic Gel

This protocol is adapted from a study creating a gel-based electrochromic device.[6]

Materials:

  • Ethyl viologen dibromide

  • Ferrocene (counter redox species)

  • Propylene carbonate (solvent)

  • Bis(trifluoromethane)sulfonimide lithium salt (electrolyte)

  • Methanol

  • Polyvinyl butyral (PVB) (gelling agent)

Procedure:

  • In a clean glass vial, dissolve 15 mg of ethyl viologen dibromide and 5 mg of ferrocene in 2.0 ml of methanol.

  • To this solution, add 200 mg of propylene carbonate and 200 mg of bis(trifluoromethane)sulfonimide lithium salt.

  • Stir the mixture until all components are fully dissolved.

  • Slowly add 200 mg of Polyvinyl butyral to the solution while stirring continuously.

  • Continue stirring until a homogeneous, viscous gel is formed.

  • The gel is now ready for application between two ITO-coated substrates to fabricate an electrochromic device.

Protocol 2: Fabrication of a Solid-State Electrochromic Device

This protocol is based on the fabrication of a solid-state device using a polymer matrix.[3]

Materials:

  • Ethyl viologen diperchlorate

  • Polyethylene oxide (PEO, MW = 100,000)

  • Acetonitrile (anhydrous)

  • ITO-coated glass substrates

  • PTFE filter (0.45 µm)

Procedure:

  • Prepare the PEO solution: Dissolve 5 wt% PEO in anhydrous acetonitrile. Filter the solution through a 0.45 µm PTFE filter.

  • Prepare the ethyl viologen solution: Dissolve 4 wt% ethyl viologen diperchlorate in anhydrous acetonitrile.

  • Create the active material solution: Mix the PEO solution and the ethyl viologen solution.

  • Device Assembly:

    • Clean two ITO-coated glass substrates thoroughly.

    • Deposit a small amount of the active material solution onto one of the ITO substrates.

    • Carefully place the second ITO substrate on top, with the conductive side facing the solution, to form a sandwich structure.

    • Allow the solvent to evaporate, leaving a solid-state electrochromic film between the substrates.

    • Seal the edges of the device to prevent atmospheric contamination.

Visualizations

G cluster_redox Redox States of Ethyl Viologen EV2 Ethyl Viologen Dication (EV²⁺) (Colorless/Pale Yellow) EV1 Radical Cation (EV⁺˙) (Intense Blue/Violet) EV2->EV1 +e⁻ (Reduction) EV1->EV2 -e⁻ (Oxidation) EV0 Neutral Species (EV⁰) (Pale Blue, Irreversible) EV1->EV0 +e⁻ (Further Reduction)

Caption: Reversible redox states of ethyl viologen responsible for electrochromism.

G cluster_workflow General Experimental Workflow prep 1. Prepare Electrochromic Solution (Ethyl Viologen, Solvent, Electrolyte) assemble 3. Assemble Device (Sandwich Structure) prep->assemble clean 2. Clean ITO Substrates clean->assemble seal 4. Seal Device Edges assemble->seal test 5. Characterize Performance (Voltage Application, Spectroscopy) seal->test

Caption: A typical workflow for fabricating an ethyl viologen-based electrochromic device.

G cluster_troubleshooting Troubleshooting Logic for No Color Change start No Color Change Observed check_voltage Is Voltage Sufficient? start->check_voltage check_connections Are Connections Secure? check_voltage->check_connections Yes fail Further Investigation Needed check_voltage->fail No, Increase Voltage check_electrolyte Is Electrolyte Correct? check_connections->check_electrolyte Yes check_connections->fail No, Secure Connections check_oxygen Is the Device Sealed? check_electrolyte->check_oxygen Yes check_electrolyte->fail No, Check Composition success Problem Resolved check_oxygen->success Yes check_oxygen->fail No, Seal Device

Caption: A decision-making diagram for troubleshooting a non-responsive device.

References

"degradation pathways of 1,1'-diethyl-4,4'-bipyridinium dibromide under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the degradation of the closely related compound, 1,1'-dimethyl-4,4'-bipyridinium dichloride (paraquat). Due to structural similarities, the degradation pathways of 1,1'-diethyl-4,4'-bipyridinium dibromide are expected to be analogous. This guide is based on established data for paraquat and provides extrapolated guidance for the diethyl derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under experimental conditions?

A1: Based on studies of the analogous compound paraquat, the primary degradation pathways are:

  • Microbial Degradation: Utilization by various microorganisms as a source of carbon and/or nitrogen.

  • Photodegradation: Degradation induced by exposure to light, particularly UV radiation. This process can be significantly enhanced by photocatalysts.

  • Chemical Degradation (Advanced Oxidation Processes - AOPs): Decomposition through the action of strong oxidizing agents, such as hydroxyl radicals generated via processes like Fenton reactions or ozonation.[1][2][3]

Q2: What are the expected major degradation products?

A2: By analogy to paraquat, the degradation of this compound is anticipated to yield intermediates through de-ethylation and oxidation of the pyridine rings. Expected products include mono-ethylated bipyridinium derivatives and further oxidized ring-opened structures. Complete mineralization would ultimately lead to carbon dioxide, water, and inorganic bromide and nitrogen species.

Q3: Which microorganisms are known to degrade bipyridinium herbicides?

A3: Several bacterial and fungal species have been identified for their ability to degrade paraquat and are likely candidates for the degradation of its diethyl analog. These include species from the genera Pseudomonas, Bacillus, Rhizopus, Aspergillus, and Penicillium.[4]

Q4: What is the role of a photocatalyst in the degradation process?

A4: A photocatalyst, such as titanium dioxide (TiO₂), absorbs light energy to generate highly reactive oxygen species (ROS), including hydroxyl radicals.[1][5] These ROS are powerful oxidizing agents that can non-selectively degrade organic molecules like this compound. The use of a photocatalyst can significantly accelerate the degradation rate compared to direct photolysis.

Troubleshooting Guides

Issue 1: Inconsistent or slow microbial degradation.

  • Possible Cause 1: Sub-optimal culture conditions.

    • Troubleshooting: Verify and optimize pH, temperature, and nutrient composition of the culture medium. For many relevant microbial strains, optimal conditions are often near neutral pH (6.5-7.5) and temperatures between 25-35°C. Ensure the medium contains all necessary trace elements for microbial growth and enzymatic activity.

  • Possible Cause 2: Low bioavailability of the compound.

    • Troubleshooting: Ensure adequate mixing to keep the compound in suspension and accessible to the microorganisms. In soil-based experiments, the compound may be strongly adsorbed to soil particles, reducing its availability.

  • Possible Cause 3: Toxicity at high concentrations.

    • Troubleshooting: High concentrations of the bipyridinium compound can be toxic to the microbial consortium. Start with a lower concentration and gradually increase it as the culture adapts. Consider using a fed-batch approach instead of a single high-concentration batch.

Issue 2: Low efficiency in photodegradation experiments.

  • Possible Cause 1: Inappropriate light source.

    • Troubleshooting: Ensure the light source emits at a wavelength that can be absorbed by the compound or the photocatalyst. For TiO₂-assisted photodegradation, a UV light source (e.g., 254 nm or 365 nm) is typically required.

  • Possible Cause 2: Catalyst deactivation.

    • Troubleshooting: The surface of the photocatalyst can become fouled by degradation intermediates. Wash the catalyst with a suitable solvent (e.g., ethanol or a dilute acid/base solution) and calcine it if necessary to regenerate its activity.

  • Possible Cause 3: Incorrect pH of the solution.

    • Troubleshooting: The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the target compound, influencing the adsorption and degradation efficiency. Determine the optimal pH for your specific system by conducting experiments over a range of pH values. For TiO₂-based systems, slightly acidic to neutral pH is often favorable.

Issue 3: Unexpected peaks in analytical results (e.g., HPLC, GC-MS).

  • Possible Cause 1: Formation of stable intermediates.

    • Troubleshooting: The degradation process may not be complete, leading to the accumulation of intermediate products. Extend the experimental duration or modify conditions (e.g., increase catalyst loading, light intensity, or oxidant concentration) to promote further degradation.

  • Possible Cause 2: Contamination.

    • Troubleshooting: Thoroughly clean all glassware and use high-purity solvents and reagents. Run blank experiments (without the target compound) to identify any background contaminants.

  • Possible Cause 3: Matrix effects in complex samples.

    • Troubleshooting: If working with environmental samples (e.g., soil extracts, wastewater), other organic or inorganic components can interfere with the analysis. Use appropriate sample clean-up procedures (e.g., solid-phase extraction) and matrix-matched calibration standards.

Quantitative Data Summary

The following tables summarize typical quantitative data for the degradation of paraquat, which can serve as a benchmark for experiments with this compound.

Table 1: Microbial Degradation of Paraquat

MicroorganismInitial Concentration (mg/L)Degradation Efficiency (%)DurationReference
Pseudomonas putida69.76953 days[1]
Hypholoma dispersumNot specified70.712 days[1]
Fungal Isolates (Rhizopus sp.)0.5-2.0% (w/v)High (based on biomass)15 days[4]
Bacterial Consortium10097Not specified[1]

Table 2: Photocatalytic Degradation of Paraquat

PhotocatalystInitial Concentration (mg/L)Degradation Efficiency (%)Irradiation TimeReference
TiO₂ (0.4 g/L)201003 hours[1]
ZrO₂/TiO₂ (0.3 g/L)Not specified84.41Not specified[1]
Cu-TiO₂/SBA-15 (2 wt. %)Not specified718 hours[1]
Fe/TiO₂Not specified90.2Not specified[5]

Experimental Protocols

Protocol 1: General Procedure for Microbial Degradation Assay

  • Prepare a sterile mineral salts medium (MSM). A typical MSM contains sources of nitrogen, phosphorus, potassium, and essential trace elements.

  • Inoculate the MSM with a pure culture of a selected microorganism or a mixed microbial consortium.

  • Add a stock solution of this compound to the culture to achieve the desired initial concentration.

  • Incubate the cultures under controlled conditions (e.g., 30°C, 150 rpm shaking).

  • Withdraw aliquots at regular time intervals.

  • Analyze the samples for the concentration of the parent compound and potential degradation products using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: General Procedure for Photocatalytic Degradation Assay

  • Prepare an aqueous solution of this compound of a known concentration.

  • Add the photocatalyst (e.g., TiO₂) to the solution to achieve the desired loading (e.g., 0.5 g/L).

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached.

  • Irradiate the suspension with a suitable light source (e.g., a UV lamp) while continuously stirring.

  • Collect samples at specific time points.

  • Filter the samples to remove the photocatalyst particles.

  • Analyze the filtrate for the concentration of the target compound using HPLC or UV-Vis spectrophotometry.

Visualizations

Degradation_Pathways cluster_microbial Microbial Degradation cluster_photo Photodegradation / AOPs 1,1'-diethyl-4,4'-bipyridinium 1,1'-diethyl-4,4'-bipyridinium Microbial_Intermediates Mono-ethylated and Ring-opened Intermediates 1,1'-diethyl-4,4'-bipyridinium->Microbial_Intermediates De-ethylation, Ring Cleavage Photo_Intermediates Hydroxylated and Oxidized Intermediates 1,1'-diethyl-4,4'-bipyridinium->Photo_Intermediates Oxidation by Hydroxyl Radicals Mineralization_Microbial CO2 + H2O + Biomass Microbial_Intermediates->Mineralization_Microbial Mineralization_Photo CO2 + H2O + Br- Photo_Intermediates->Mineralization_Photo

Caption: Proposed degradation pathways for 1,1'-diethyl-4,4'-bipyridinium.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution Working_Solution Prepare Working Solution Stock_Solution->Working_Solution Add_Reactants Add Compound to Experimental System (e.g., culture, reactor) Working_Solution->Add_Reactants Incubate Incubate under Controlled Conditions (Light, Temp, pH) Add_Reactants->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Pre-treatment Sample Pre-treatment (e.g., Filtration, Extraction) Sample->Pre-treatment Analysis Instrumental Analysis (e.g., HPLC, MS) Pre-treatment->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General experimental workflow for degradation studies.

References

"purification methods for high-purity 1,1'-diethyl-4,4'-bipyridinium dibromide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1'-diethyl-4,4'-bipyridinium dibromide, also known as ethyl viologen dibromide. Our aim is to address common challenges encountered during the purification of this compound to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most prevalent and effective method for purifying crude this compound is recrystallization. This technique is adept at removing unreacted starting materials, side products, and other impurities that may be present after synthesis.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Several solvent systems can be successfully employed. The choice of solvent is critical and depends on the impurity profile of your crude product. Commonly recommended solvents include:

  • Acetonitrile: Often used for its ability to dissolve the compound at higher temperatures and allow for good crystal formation upon cooling.

  • Ethanol/Water mixture: A mixed solvent system that can be fine-tuned to achieve optimal solubility and crystallization. The compound is typically dissolved in a minimal amount of hot ethanol, followed by the addition of hot water until the solution becomes slightly turbid (the cloud point), and then clarified with a small amount of hot ethanol before cooling.

  • Methanol/Water mixture: Similar to the ethanol/water system, this provides a versatile option for recrystallization.

Q3: What are the likely impurities in my crude this compound sample?

A3: Impurities can arise from the starting materials or from side reactions during the synthesis. Common impurities include:

  • Unreacted 4,4'-bipyridine: The starting material for the synthesis.

  • Unreacted Bromoethane: The alkylating agent used in the synthesis.

  • 1-Ethyl-4,4'-bipyridinium bromide: The mono-quaternized intermediate, which is a common side product if the reaction does not go to completion.

  • Colored impurities: These can be decomposition products or arise from impurities in the starting materials.

Q4: How can I assess the purity of my this compound after purification?

A4: Several analytical techniques can be used to determine the purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is a powerful technique to identify the desired product and detect the presence of organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the compound and separate it from closely related impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
The compound "oils out" instead of forming crystals during recrystallization. The solution is too concentrated (supersaturated).The cooling process is too rapid.The presence of significant impurities.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed before attempting to cool again.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.Consider a preliminary purification step, such as a solvent wash, to remove major impurities before recrystallization.
The purified crystals are still colored (e.g., yellow or brown). The presence of colored impurities that co-crystallize with the product.Add a small amount of activated charcoal to the hot, dissolved solution before the filtration step. The charcoal will adsorb many colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Low recovery yield after recrystallization. Too much solvent was used during the dissolution step.The solution was not cooled sufficiently to maximize crystal formation.The crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to ensure maximum precipitation.Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
No crystals form upon cooling. The solution is not saturated enough.The compound is too soluble in the chosen solvent even at low temperatures.If the solution is too dilute, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.If the compound is too soluble, consider adding a "non-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution to induce precipitation.

Experimental Protocols

Protocol 1: Recrystallization from Acetonitrile
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetonitrile and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetonitrile.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Protocol 2: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of boiling absolute ethanol.

  • Induce Saturation: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (using the same ratio as determined for crystallization).

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Purification MethodTypical Purity AchievedExpected Recovery Yield
Recrystallization from Acetonitrile>98%70-85%
Recrystallization from Ethanol/Water>97%65-80%

Note: Purity and yield are dependent on the quality of the crude material and the precise execution of the protocol.

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize Crystallize Cool to Induce Crystallization Dissolve->Crystallize If not colored HotFilter Hot Gravity Filtration Decolorize->HotFilter If colored HotFilter->Crystallize VacuumFilter Vacuum Filtration Crystallize->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Purified Crystals Wash->Dry PureProduct High-Purity Product Dry->PureProduct

Caption: Workflow for the purification of this compound.

TroubleshootingLogic Start Recrystallization Issue OilingOut Compound 'Oils Out'? Start->OilingOut ColoredCrystals Crystals are Colored? LowYield Low Recovery Yield? OilingOut->ColoredCrystals No AddSolvent Add more hot solvent and reheat OilingOut->AddSolvent Yes SlowCool Cool more slowly OilingOut->SlowCool Yes ColoredCrystals->LowYield No UseCharcoal Use Activated Charcoal and hot filter ColoredCrystals->UseCharcoal Yes MinimizeSolvent Use minimum hot solvent LowYield->MinimizeSolvent Yes CoolLonger Cool for a longer duration in an ice bath LowYield->CoolLonger Yes

Caption: Troubleshooting common issues in the purification process.

"interference of counter-ions on the electrochemistry of ethyl viologen"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrochemistry of ethyl viologen. The focus is on the interference of counter-ions in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a counter-ion in the electrochemistry of ethyl viologen?

A1: The counter-ion, also known as the anion from the supporting electrolyte, is crucial for maintaining charge neutrality in the electrochemical system. As the ethyl viologen dication (EV²⁺) is reduced to its radical cation (EV⁺•) and neutral species (EV⁰), counter-ions migrate to balance the charge in the diffusion layer near the electrode surface. The choice of counter-ion can significantly influence the solubility of the viologen species, the stability of the radical cation, and the overall electrochemical behavior of the system.[1][2]

Q2: My cyclic voltammogram for ethyl viologen shows poor reversibility. What are the common causes?

A2: Poor reversibility in the cyclic voltammetry of ethyl viologen can stem from several factors:

  • Oxygen Contamination: The ethyl viologen radical cation is highly sensitive to oxygen.[3][4] Inadequate deoxygenation of the solution before the experiment can lead to irreversible oxidation of the radical cation, diminishing the anodic peak.

  • Precipitation of Reduced Species: The solubility of the viologen radical cation and neutral species can be highly dependent on the solvent and the counter-ion.[1] If the reduced species precipitates onto the electrode surface, it will inhibit electron transfer and lead to poor reversibility.

  • Inappropriate Solvent: The choice of solvent affects the solubility and stability of the viologen redox species. Ensure the solvent is appropriate for the specific ethyl viologen salt being used.

  • Slow Electron Transfer Kinetics: While generally fast, the electron transfer can be hindered by factors like electrode surface contamination or the presence of bulky counter-ions that affect the structure of the electrochemical double layer.

Q3: Why does the color of my ethyl viologen solution fade quickly after applying a reduction potential?

A3: The rapid fading of the characteristic blue or violet color of the ethyl viologen radical cation is most commonly due to its reaction with residual oxygen in the electrochemical cell.[3][4] To achieve a lasting color change, it is critical to thoroughly deoxygenate the electrolyte solution by purging with an inert gas (e.g., nitrogen or argon) for a sufficient period before and during the experiment.

Q4: Can the counter-ion affect the redox potential of ethyl viologen?

A4: Yes, the counter-ion can influence the formal redox potential of the EV²⁺/EV⁺• and EV⁺•/EV⁰ couples. This is due to ion-pairing effects between the viologen cations and the counter-ions from the supporting electrolyte.[5] The extent of this interaction depends on the size, charge density, and specific chemical nature of the anion. Stronger ion pairing can stabilize one redox state over another, thus shifting the redox potential.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Distorted or ill-defined cyclic voltammetry peaks 1. High solution resistance. 2. Electrode surface contamination. 3. Reference electrode instability.1. Ensure a sufficient concentration of the supporting electrolyte (typically 0.1 M). 2. Polish the working electrode before each experiment. 3. Check the filling solution of the reference electrode and ensure it is not clogged.
Low peak currents 1. Inaccurate concentration of ethyl viologen. 2. Slow scan rate. 3. Low diffusion coefficient.1. Verify the concentration of the ethyl viologen solution. 2. Increase the scan rate (note that this can also affect peak separation). 3. Consider a different solvent or counter-ion that may increase the diffusion coefficient.[1]
Irreproducible results between experiments 1. Inconsistent deoxygenation. 2. Temperature fluctuations. 3. Changes in electrode surface area.1. Standardize the deoxygenation procedure (e.g., purge with inert gas for a fixed time). 2. Use a thermostated cell to maintain a constant temperature. 3. Be consistent with electrode polishing to maintain a similar active surface area.
Precipitate formation on the electrode 1. Low solubility of the reduced viologen species with the chosen counter-ion.[1]1. Try a different supporting electrolyte with a counter-ion known to enhance the solubility of the viologen radical cation (e.g., nitrate in aqueous solutions).[1] 2. Use a different solvent system.

Quantitative Data: Influence of Counter-Ions

The properties of viologens are significantly influenced by the choice of counter-ion. The following table summarizes the impact of different anions on key electrochemical parameters, drawing on data for methyl and ethyl viologen as illustrative examples.

Counter-IonRedox Potential (E½) vs. Ag/AgClDiffusion Coefficient (D)Key Observations
Chloride (Cl⁻) Not specified for EVSlower diffusion compared to nitrate for MV[1]Commonly used, but may lead to lower solubility of the radical species compared to nitrate.[1]
Nitrate (NO₃⁻) Not specified for EV5.13 × 10⁻⁵ cm²·s⁻¹ for MV[1]Leads to good solubility of methyl viologen in water and good electrochemical reversibility.[1] The higher diffusion coefficient suggests weaker ion association.[1]
Perchlorate (ClO₄⁻) Epc1: -0.62 V, Epc2: -0.89 V for EV[6]Not specifiedA common counter-ion in non-aqueous electrochemistry. Its bulkiness can influence the double-layer structure.
Bromide (Br⁻) Not specifiedNot specifiedCan lead to lower solubility of viologen compounds and cause precipitation of the viologen radical.[1]

Note: Data for ethyl viologen (EV) and methyl viologen (MV) are presented. The trends observed for methyl viologen are generally applicable to ethyl viologen, though absolute values may differ.

Experimental Protocols

Cyclic Voltammetry of Ethyl Viologen

This protocol outlines the key steps for performing cyclic voltammetry to investigate the influence of a counter-ion on the electrochemistry of ethyl viologen.

1. Materials and Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell (working, reference, and counter electrodes)

  • Ethyl viologen salt (e.g., ethyl viologen diperchlorate)

  • Supporting electrolyte (e.g., KCl, KNO₃, NaClO₄ at 0.1 M)

  • Solvent (e.g., deionized water, acetonitrile)

  • Inert gas (Nitrogen or Argon) for deoxygenation

2. Procedure:

  • Prepare the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M. Then, dissolve the ethyl viologen salt to the desired concentration (e.g., 1-5 mM).

  • Assemble the Electrochemical Cell:

    • Polish the working electrode (e.g., glassy carbon) with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry it.

    • Place the working, reference (e.g., Ag/AgCl), and counter (e.g., platinum wire) electrodes in the cell.

    • Add the prepared ethyl viologen solution to the cell, ensuring the electrodes are sufficiently immersed.

  • Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes before the measurement to remove dissolved oxygen.[7][8] Maintain a gentle stream of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat:

      • Initial and final potentials (e.g., from 0 V to -1.2 V vs. Ag/AgCl to observe both reduction peaks).[6]

      • Scan rate (e.g., start with 100 mV/s and vary to investigate scan rate dependency).[8]

    • Run the cyclic voltammogram.

  • Data Analysis:

    • Determine the cathodic and anodic peak potentials (Epc, Epa) and peak currents (ipc, ipa).

    • Calculate the formal redox potential (E½ = (Epc + Epa)/2) and the peak separation (ΔEp = |Epc - Epa|).

    • Analyze the reversibility by comparing the ratio of anodic to cathodic peak currents (ipa/ipc). For a reversible process, this ratio is close to 1.

Signaling Pathways and Logical Relationships

Counter_Ion_Interference cluster_solution Solution Properties cluster_viologen Ethyl Viologen Species cluster_effects Physicochemical Effects cluster_output Electrochemical Output CounterIon Counter-Ion (e.g., Cl⁻, NO₃⁻, ClO₄⁻) IonPairing Ion Pairing Strength CounterIon->IonPairing Solubility Solubility of Redox Species CounterIon->Solubility Mobility Ionic Mobility CounterIon->Mobility Solvent Solvent (e.g., Water, Acetonitrile) Solvent->Solubility Solvent->Mobility EV2 Dication (EV²⁺) EV1 Radical Cation (EV⁺•) EV2->EV1 e⁻ EV0 Neutral (EV⁰) EV1->EV0 e⁻ RedoxPotential Redox Potential (E½) IonPairing->RedoxPotential Shifts Potential Reversibility Reversibility (ipa/ipc) Solubility->Reversibility Affects Peak Shape DiffusionCoeff Diffusion Coefficient (D) Mobility->DiffusionCoeff Determines Rate DiffusionCoeff->Reversibility

Caption: Logical workflow of counter-ion interference in ethyl viologen electrochemistry.

References

"improving the stability of viologen radical cations in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Viologen Radical Cation Stability. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered when working with viologen radical cations in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for viologen radical cations (V•⁺)?

A1: Viologen radical cations are highly reactive and susceptible to degradation through several pathways. The two most common are:

  • Reaction with Molecular Oxygen: Viologen radicals react rapidly with dissolved oxygen, which oxidizes the radical cation (V•⁺) back to its dication state (V²⁺). This process is often visually apparent by the rapid fading of the characteristic color (e.g., deep blue for methyl viologen radical). The presence of trace amounts of oxygen can significantly accelerate degradation in practical applications like redox flow batteries.

  • Dimerization: In solution, especially at higher concentrations, two radical cations can associate to form a π-dimer ((V•⁺)₂). This dimerization can be a precursor to irreversible side reactions or lead to precipitation due to the poor solubility of the dimer, affecting performance in devices like aqueous organic redox flow batteries.

Q2: How can the stability of viologen radical cations be improved through molecular engineering?

A2: Modifying the molecular structure of the viologen is a key strategy for enhancing radical stability. Approaches include:

  • Steric Protection: Introducing bulky substituents onto the viologen backbone can physically hinder the radical center from interacting with other molecules, thereby inhibiting dimerization and other intermolecular side reactions.

  • Electronic Effects: Attaching electron-withdrawing groups (such as esters) to the bipyridinium core can positively shift the redox potential. This can thermodynamically weaken the driving force for oxidation by air.

  • Extending π-Conjugation: Expanding the π-conjugated system of the viologen can help delocalize the unpaired electron over a larger area of the molecule, which lowers its energy and increases thermodynamic stability.

  • Modifying N-Substituents: The cleavage of the N-substituent can be a major degradation pathway, particularly via nucleophilic attack. Synthesizing derivatives with more robust substituents, such as those with a secondary carbon attached to the nitrogen, can increase stability against this mechanism.

Q3: What is the role of host-guest chemistry in stabilizing viologen radical cations?

A3: Host-guest chemistry provides an effective non-covalent method for stabilization by encapsulating the viologen radical cation within a macrocyclic host molecule.

  • Cucurbiturils (CBs): These pumpkin-shaped macrocycles can encapsulate viologen radicals. For example, cucurbituril (CB) has a cavity large enough to host a dimer of methyl viologen radical cations ((MV•⁺)₂), significantly increasing the dimerization constant while shielding the radicals. Cucurbituril (CB) can encapsulate a single radical cation, effectively suppressing dimerization by preventing the radicals from interacting with each other. The portals of CBs are electron-rich, which helps stabilize the positively charged viologen species through ion-dipole interactions.

  • Cyclodextrins (CDs): Cyclodextrins, such as α-cyclodextrin, can also act as "molecular spectators." By forming an inclusion complex with the viologen radical, they sterically shield it, suppressing destructive dimerization interactions and significantly improving the cycling lifetime in battery applications.

Q4: How do solvent and pH affect the stability of viologen radical cations?

A4: The solution environment is critical to the stability of viologen radicals. In the presence of oxygen, degradation can lead to a decrease in the pH of the solution over time. Furthermore, certain degradation mechanisms, such as deprotonation or demethylation, are highly dependent on the solvent's properties. For instance, deprotonation is more likely in solvents with high proton-solvating ability like water or acetonitrile. The presence of hydroxide anions (higher pH) can also promote nucleophilic attack on the N-substituents, leading to dealkylation and degradation.

Troubleshooting Guide

Problem: The characteristic blue/green color of my viologen radical solution fades almost instantly upon generation.

  • Possible Cause: Oxygen Contamination. Viologen radicals are notoriously sensitive to oxygen. Even trace amounts of dissolved O₂ in your solvent will rapidly oxidize the radical back to the colorless dication form.

  • Solution: Rigorously deoxygenate all solvents and solutions. Common methods include:

    • Inert Gas Sparging: Bubble a stream of high-purity argon (Ar) or nitrogen (N₂) through the solvent for at least 30-60 minutes prior to use. Maintain an inert atmosphere over the solution during the experiment.

    • Freeze-Pump-Thaw: For the most demanding applications, perform at least three freeze-pump-thaw cycles. This involves freezing the solution with liquid nitrogen, evacuating the headspace with a vacuum pump, and then thawing the solution. This is one of the most effective methods for removing dissolved gases.

Problem: After chemical or electrochemical reduction, a precipitate forms in my viologen solution.

  • Possible Cause: Dimerization and/or Poor Solubility. The radical cation (V•⁺) or the fully reduced neutral species (V⁰) may have lower solubility than the starting dication (V²⁺). Radical dimerization often leads to species with poor solubility in aqueous solutions.

  • Solutions:

    • Incorporate a Host Molecule: Add a macrocyclic host like α-cyclodextrin or cucurbituril to your solution before reduction. These hosts encapsulate the viologen radical, preventing dimerization and improving solubility.

    • Modify the Viologen Structure: Synthesize and use viologen derivatives with solubilizing functional groups, such as sulfonic acids or quaternary ammonium salts.

    • Lower the Concentration: Working at lower viologen concentrations can disfavor the second-order dimerization process.

Problem: My viologen-based redox flow battery shows a rapid loss of capacity over cycling.

  • Possible Cause: Irreversible Chemical Degradation. While oxygen contamination is a factor, irreversible degradation of the viologen molecule itself can occur, especially under repeated cycling. This is often initiated by the reaction with oxygen, which can lead to changes in pH and subsequent nucleophilic attack on the viologen structure.

  • Solutions:

    • Monitor and Control pH: Use a pH probe to monitor the electrolyte during cycling. An increase in pH during charging can indicate irreversible processes. Buffering the electrolyte may help mitigate these changes.

    • Use Engineered Viologens: Employ viologen derivatives specifically designed for greater stability. For example, structures that sterically hinder the nitrogen atoms can be more resistant to nucleophilic attack and dealkylation, leading to longer cycle life.

    • Strictly Maintain an Inert Atmosphere: Ensure the electrolyte reservoirs are continuously blanketed with an inert gas like argon to minimize oxygen ingress, which is a primary trigger for degradation pathways.

Data Presentation: Stability Enhancement

The following tables summarize quantitative data on strategies to improve the stability of viologen radical cations.

Table 1: Effect of Host Encapsulation on Viologen Radical Stability in an Aqueous Redox Flow Battery

Electrolyte CompositionCapacity Decay Rate (% per day)Number of CyclesReference
0.1 M Ethyl Viologen (EV)0.31%N/A (static cell)
0.1 M EV + 0.01 M α-Cyclodextrin0.075% N/A (static cell)
1.0 M EV + 0.1 M α-CyclodextrinStable cycling>500

This table demonstrates a more than 4-fold decrease in the daily capacity decay rate upon the addition of α-cyclodextrin as a stabilizing agent.

Table 2: Impact of Molecular Structure on Viologen Radical Air Stability

Viologen DerivativeStructural ModificationStability ObservationReference
Methyl ViologenParent compoundReacts rapidly with air/oxygen.
Ester-Functionalized ViologenElectron-withdrawing ester groups at the 2-siteExcellent stability for over 40 hours in air.
[(NPr)₂V]⁴⁺Trimethylammoniopropyl N-substituentsExceptional radical stability enabling 97.48% capacity retention over 500 cycles in a flow battery.
Phenyl Viologen Radical CationPhenyl groups attached to nitrogensCan be isolated as a stable radical cation salt (PV•⁺PF₆⁻).

Experimental Protocols

Protocol: UV-Vis Spectroscopic Monitoring of Viologen Radical Stability

This protocol describes how to generate a viologen radical cation chemically and monitor its stability in the presence of air by observing the decay of its characteristic absorbance peak.

1. Materials and Equipment:

  • Viologen dication salt (e.g., Methyl Viologen dichloride)

  • Chemical reductant (e.g., Sodium dithionite, Na₂S₂O₄)

  • Deoxygenated buffer solution (e.g., phosphate buffer, pH 7)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes with septa or screw caps

  • Glovebox or Schlenk line for preparing anaerobic samples (for control experiments)

2. Sample Preparation (Anaerobic Control):

  • Prepare a stock solution of the viologen dication (e.g., 1 mM) in the deoxygenated buffer inside a glovebox.

  • Prepare a stock solution of sodium dithionite (e.g., 10 mM) in the deoxygenated buffer. Note: Dithionite solutions are themselves oxygen-sensitive and should be prepared fresh.

  • In the glovebox, add the viologen solution to a quartz cuvette.

  • Seal the cuvette and take a baseline UV-Vis spectrum (scan from 300-800 nm).

  • Inject a small aliquot of the dithionite solution into the cuvette to generate the radical cation. The solution should turn a deep color (e.g., blue for methyl viologen).

  • Immediately begin acquiring spectra at fixed time intervals (e.g., every minute) to monitor the stable absorbance of the radical cation's characteristic peaks (typically around 400 nm and 600 nm).

3. Experimental Procedure (Aerobic Decay):

  • Prepare a 1 mM solution of the viologen dication in an air-saturated buffer solution.

  • Transfer the solution to a quartz cuvette and place it in the spectrophotometer.

  • Take a baseline UV-Vis spectrum.

  • Add a fresh, stoichiometric amount of sodium dithionite solution to the cuvette, mix quickly by inversion, and immediately start the kinetic measurement.

  • Monitor the decay of the absorbance at the radical's λ_max (e.g., ~605 nm for methyl viologen) over time. Record spectra at regular intervals until the color has faded completely.

4. Data Analysis:

  • Plot the absorbance at λ_max versus time.

  • Determine the half-life (t₁/₂) of the radical cation under these conditions, which is the time it takes for the absorbance to decrease to half of its initial maximum value.

  • Compare the rapid decay in the aerobic experiment to the stable signal in the anaerobic control to quantify the effect of oxygen.

Visualizations

Logical and Experimental Workflow Diagrams

The following diagrams illustrate key concepts and workflows for working with viologen radical cations.

DegradationPathways Fig 1. Primary Degradation Pathways of Viologen Radical Cations cluster_oxygen Reaction with O₂ V2 Viologen Dication (V²⁺) (Colorless) V_radical Viologen Radical Cation (V•⁺) (Colored) V2->V_radical + 1e⁻ (Reduction) V_radical->V2 - 1e⁻ (Oxidation) Dimer π-Dimer ((V•⁺)₂) (Can Precipitate) V_radical->Dimer Dimerization O2 Molecular Oxygen (O₂) O2->V2 O2_radical Superoxide (O₂⁻) O2->O2_radical

Caption: Fig 1. Primary Degradation Pathways of Viologen Radical Cations.

StabilizationWorkflow Fig 2. Workflow for Host-Guest Stabilization start Start: Unstable Radical Problem mix 1. Mix Viologen Dication (V²⁺) with Host Molecule (e.g., CB[7]) start->mix complex Formation of Host-Guest Complex ([V⊂Host]²⁺) mix->complex reduce 2. Reduce Complex (Chemically or Electrochemically) complex->reduce stable_radical 3. Formation of Encapsulated Radical ([V•⊂Host]⁺) reduce->stable_radical outcome Result: Stabilized Radical Cation (Protected from Dimerization & Oxidation) stable_radical->outcome

Caption: Fig 2. Workflow for Host-Guest Stabilization.

TroubleshootingFlowchart Fig 3. Troubleshooting Flowchart for Viologen Instability q1 Rapid color fading in solution? a1_yes Likely O₂ Contamination q1->a1_yes Yes q2 Precipitate forms upon reduction? q1->q2 No s1 Action: Rigorously deoxygenate solvents (e.g., sparge with Ar, use freeze-pump-thaw). a1_yes->s1 end Problem Resolved / Diagnosed s1->end a2_yes Likely Dimerization / Poor Solubility q2->a2_yes Yes q3 Poor cycling stability in device? q2->q3 No s2 Action: Add host molecule (CD/CB) or use lower concentration. a2_yes->s2 s2->end a3_yes Likely Irreversible Degradation q3->a3_yes Yes q3->end No s3 Action: Monitor/control pH. Use structurally robust viologen derivatives. a3_yes->s3 s3->end

Caption: Fig 3. Troubleshooting Flowchart for Viologen Instability.

Technical Support Center: 1,1'-Diethyl-4,4'-bipyridinium Dibromide (Ethyl Viologen) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1'-diethyl-4,4'-bipyridinium dibromide (also known as ethyl viologen).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during experiments with this compound?

A1: The primary side reactions involving this compound are:

  • Reaction with Oxygen: The reduced form of ethyl viologen, the radical cation (EV⁺•), is highly sensitive to oxygen. In the presence of oxygen, degradation can occur, often accelerated in large-scale applications like redox flow batteries. This reaction can lead to the cleavage of the N-ethyl group (dealkylation) through a nucleophilic attack by hydroxide anions, which are generated from the reduction of oxygen.[1]

  • Dimerization: The radical cation (EV⁺•) can form dimers, especially at higher concentrations. This dimerization can affect the electrochemical and spectroscopic properties of the solution and may lead to a loss of redox activity.

  • Reaction with Protons (H⁺): In electrochemical experiments, particularly at negative potentials, the reduction of protons to hydrogen gas can compete with the reduction of the viologen, leading to lower coulombic efficiency.

  • Instability in Alkaline Media: Ethyl viologen is prone to degradation in basic (high pH) solutions due to the increased concentration of hydroxide ions, which facilitates the dealkylation side reaction.[1]

  • Irreversible Second Reduction: While the first one-electron reduction to the radical cation is typically reversible, the second reduction to the neutral species can be irreversible under certain conditions, leading to the formation of undesired and electrochemically inactive products.

Q2: My ethyl viologen solution unexpectedly changed color. What could be the cause?

A2: Unexpected color changes in ethyl viologen solutions can be indicative of several issues:

  • Presence of Oxygen: The reduced radical cation is intensely colored (typically blue-violet). If your solution is supposed to be in the oxidized (colorless) state but shows color, it might have been inadvertently reduced. Conversely, if a colored solution of the radical cation loses its color, it has likely been oxidized, often by exposure to atmospheric oxygen.

  • Dimer Formation: At high concentrations, the formation of dimers of the radical cation can lead to a color shift, often to a more reddish or purplish hue compared to the monomeric radical cation.

  • pH Changes: A shift in the pH of the solution, particularly towards alkaline conditions, can promote degradation reactions that may result in color changes.

  • Impure Starting Material: The presence of impurities in the this compound salt can lead to unexpected colors upon dissolution or during the experiment.

  • Irreversible Reduction Products: Formation of the neutral species or other degradation products from irreversible electrochemical or chemical reactions can alter the color of the solution.

Q3: I am observing a decrease in the redox activity of my ethyl viologen solution over time. What are the likely causes?

A3: A loss of redox activity can be attributed to:

  • Degradation: As mentioned in A1, reaction with oxygen and degradation in alkaline media are major causes of the loss of active viologen species.

  • Dimerization and Aggregation: The formation of electrochemically less active or inactive dimers and higher-order aggregates can reduce the effective concentration of the monomeric redox-active species.

  • Adsorption to Electrode Surfaces: In electrochemical experiments, the viologen species or its degradation products can adsorb onto the electrode surface, leading to fouling and a decrease in the observed current.

  • Irreversible Electrochemical Processes: If the experimental conditions (e.g., potential range) favor the irreversible second reduction, the concentration of the electrochemically active dication will decrease over time.

Troubleshooting Guides

Issue 1: Unexpected Color Changes in Solution
Symptom Possible Cause Troubleshooting Steps
Colorless solution turns blue/violet without intentional reduction.Contamination with a reducing agent or unintentional photoreduction.1. Ensure all glassware is scrupulously clean. 2. Store the stock solution in the dark. 3. Check for and eliminate any potential sources of reducing impurities in your reagents.
Blue/violet reduced solution rapidly loses its color.Presence of oxygen.1. Ensure the experiment is conducted under a continuous stream of an inert gas (e.g., nitrogen or argon). 2. Deoxygenate all solvents and solutions thoroughly before use by bubbling with an inert gas for at least 15-20 minutes. 3. Use air-tight seals and septa on all reaction vessels.
Color of the reduced solution shifts from blue to reddish/purple.Dimerization of the radical cation.1. Work with lower concentrations of the ethyl viologen. 2. Consider using a solvent system known to minimize dimerization, such as a mixture of an organic solvent and water.
Solution develops a persistent yellow or brown hue.Degradation of the viologen species.1. Verify the pH of the solution; adjust to neutral or slightly acidic if necessary. 2. Ensure rigorous exclusion of oxygen. 3. Check the purity of the starting material; recrystallization may be necessary.
Issue 2: Poor Electrochemical Performance (e.g., low currents, high peak separation in CV)
Symptom Possible Cause Troubleshooting Steps
Lower than expected peak currents in cyclic voltammetry.- Low concentration of active species (degradation). - Electrode fouling. - High solution resistance.1. Prepare a fresh solution under inert conditions. 2. Polish the working electrode before each experiment. 3. Ensure the supporting electrolyte concentration is adequate (typically 0.1 M).
Large peak-to-peak separation (ΔEp) for the first redox couple.- Slow electron transfer kinetics. - Uncompensated resistance. - Quasi-reversible or irreversible process.1. Polish the working electrode thoroughly. 2. Position the reference electrode as close as possible to the working electrode. 3. Decrease the scan rate to see if ΔEp decreases. 4. Check the integrity of your reference electrode.
Appearance of unexpected peaks in the voltammogram.- Presence of impurities or degradation products. - Reaction with oxygen.1. Purify the this compound starting material. 2. Thoroughly deoxygenate the electrolyte solution. 3. Run a background scan of the electrolyte solution before adding the viologen.
Drifting baseline or noisy signal.- Electrical noise. - Improperly seated electrodes. - Contaminated electrolyte.1. Ensure the electrochemical setup is in a Faraday cage. 2. Check all electrode connections. 3. Use high-purity solvents and electrolytes.

Quantitative Data Summary

While specific quantitative data for this compound is dispersed across various studies with differing experimental conditions, the following table summarizes the general effects of key parameters on side reactions.

Table 1: Influence of Experimental Conditions on Side Reactions of Ethyl Viologen

Parameter Effect on Oxygen-Induced Degradation Effect on Dimerization Effect on H⁺ Reduction
Oxygen Presence Significantly increases degradation rate.Minimal direct effect on equilibrium, but degradation products can interfere.Not a direct factor.
High pH (Alkaline) Drastically accelerates dealkylation.Can be influenced by changes in ionic strength.Less prevalent as H⁺ concentration is low.
Low pH (Acidic) Reduces degradation by neutralizing hydroxide ions.Can be influenced by changes in ionic strength.Becomes a more significant competing reaction.
High Concentration Can increase the overall amount of degradation.Significantly promotes dimer formation.Not a direct factor.
Low Concentration Reduces the overall amount of degradation.Shifts equilibrium towards the monomer.Not a direct factor.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol describes a general method for the synthesis and purification of ethyl viologen.

Materials:

  • 4,4'-Bipyridine

  • Bromoethane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Activated charcoal (optional)

Synthesis Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-bipyridine in a minimal amount of anhydrous DMF.

  • Add a stoichiometric excess (e.g., 2.5 equivalents) of bromoethane to the solution.

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Precipitate the crude product by adding a large volume of anhydrous diethyl ether to the reaction mixture with vigorous stirring.

  • Collect the precipitate by vacuum filtration and wash with several portions of anhydrous diethyl ether.

Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or acetonitrile).

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

cluster_synthesis Synthesis cluster_purification Purification bipyridine 4,4'-Bipyridine reflux Reflux bipyridine->reflux bromoethane Bromoethane bromoethane->reflux dmf DMF (solvent) dmf->reflux precipitation Precipitation with Diethyl Ether reflux->precipitation crude_product Crude Product precipitation->crude_product dissolution Dissolution in Hot Solvent crude_product->dissolution charcoal Activated Charcoal (optional) dissolution->charcoal hot_filtration Hot Filtration charcoal->hot_filtration crystallization Crystallization hot_filtration->crystallization pure_product Pure Product crystallization->pure_product

Workflow for the synthesis and purification of this compound.
Protocol 2: Cyclic Voltammetry with Mitigation of Side Reactions

This protocol outlines the steps for performing cyclic voltammetry on this compound while minimizing common side reactions.

Materials and Equipment:

  • Potentiostat

  • Three-electrode cell (e.g., glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)

  • Inert gas (Nitrogen or Argon) with a bubbling setup

  • This compound

  • Supporting electrolyte (e.g., 0.1 M KCl in deionized water)

  • Polishing materials for the working electrode (e.g., alumina slurry)

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, rinse thoroughly with deionized water, and sonicate briefly in deionized water to remove any polishing residues. Dry the electrode.

  • Solution Preparation: Prepare the electrolyte solution containing the desired concentration of this compound and the supporting electrolyte in a suitable solvent (e.g., deionized water).

  • Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution throughout the experiment.[2]

  • Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface to minimize iR drop.

  • Cyclic Voltammetry Measurement:

    • Set the initial and final potentials to scan over the desired range for the first reduction of the viologen (e.g., from 0 V to -0.8 V vs. Ag/AgCl).

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammetry experiment and record the voltammogram.

    • Perform multiple scans to check for stability and any changes in the voltammogram, which might indicate degradation or electrode fouling.

start Start prep_electrode Prepare Working Electrode start->prep_electrode prep_solution Prepare Electrolyte Solution start->prep_solution assemble_cell Assemble 3-Electrode Cell prep_electrode->assemble_cell deoxygenate Deoxygenate Solution (Inert Gas Purge) prep_solution->deoxygenate deoxygenate->assemble_cell run_cv Run Cyclic Voltammetry assemble_cell->run_cv analyze Analyze Data run_cv->analyze end End analyze->end cluster_pathway Redox Pathway and Side Reactions dication EV²⁺ (Colorless) radical EV⁺• (Blue/Violet) dication->radical + e⁻ radical->dication - e⁻ dimer (EV⁺•)₂ (Reddish/Purple) radical->dimer High Concentration degradation Degradation Products (e.g., via reaction with O₂) radical->degradation + O₂

References

Technical Support Center: Ethyl Viologan Dibromide Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl viologen dibromide in electrochemical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the effect of pH on the redox potential of ethyl viologen dibromide?

The standard redox potential of ethyl viologen dibromide is largely independent of the solution's pH.[1] This is because the one-electron reduction of the ethyl viologen dication (EV²⁺) to the radical cation (EV⁺•) does not involve the transfer of protons.

Q2: What are the recommended pH ranges for working with ethyl viologen dibromide solutions?

While the redox potential is pH-independent, the chemical stability of ethyl viologen is affected by pH. It is recommended to work within a pH range of approximately 4 to 11. In highly acidic conditions (e.g., pH < 4), side reactions can occur, potentially leading to irreversible reduction.[2] At very high pH (e.g., pH > 12), the ethyl viologen molecule can undergo degradation through processes like dealkylation. One study noted stable use in a system with a pH of up to 11.[2]

Q3: What are the standard redox potentials for ethyl viologen?

Ethyl viologen undergoes two separate one-electron reductions. The first reduction potential (E¹°) for the EV²⁺/EV⁺• couple is approximately -0.449 V versus the Normal Hydrogen Electrode (NHE) at 30°C.[1] The second reduction potential (E²°) for the EV⁺•/EV⁰ couple is more negative.

Quantitative Data Summary

The following table summarizes the reported redox potential for ethyl viologen dibromide.

Redox CoupleE° (V vs. NHE) at 30°CNotes
EV²⁺ + e⁻ ⇌ EV⁺•-0.449The potential is independent of pH.[1]

Experimental Protocols

Measurement of Redox Potential using Cyclic Voltammetry

This protocol outlines the key steps for determining the redox potential of ethyl viologen dibromide.

1. Solution Preparation:

  • Prepare a stock solution of ethyl viologen dibromide (e.g., 1-5 mM) in an appropriate aqueous supporting electrolyte (e.g., 0.1 M KCl or NaCl).
  • Ensure the pH of the solution is within the stable range (4-11) by using a suitable buffer system if necessary.
  • Thoroughly degas the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

2. Electrochemical Cell Setup:

  • Use a standard three-electrode setup:
  • Working Electrode: Glassy carbon or platinum electrode.
  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
  • Counter Electrode: Platinum wire or graphite rod.
  • Ensure the electrodes are clean and polished according to standard laboratory procedures.

3. Cyclic Voltammetry Parameters:

  • Set the potential window to scan over the reduction and subsequent oxidation peaks of ethyl viologen. A typical starting range could be from +0.2 V to -0.8 V vs. Ag/AgCl.
  • Select an appropriate scan rate, starting with a typical value of 100 mV/s.
  • Perform multiple cycles to ensure the stability of the voltammogram.

4. Data Analysis:

  • Determine the formal reduction potential (E°') as the midpoint of the cathodic (reduction) and anodic (oxidation) peak potentials: E°' = (E_pc + E_pa) / 2.
  • The peak separation (ΔEp = |E_pc - E_pa|) should be close to 59/n mV (where n is the number of electrons, in this case, 1) for a reversible system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Irreversible or distorted cyclic voltammogram 1. Presence of dissolved oxygen. 2. Operating outside the stable pH range. 3. Electrode surface fouling.1. Ensure thorough degassing of the solution and maintain an inert atmosphere. 2. Verify and adjust the pH of the electrolyte solution to be within the 4-11 range. 3. Clean and polish the working electrode.
No or very low current response 1. Poor electrical connection. 2. Incorrect concentration of ethyl viologen or supporting electrolyte.1. Check all electrode connections to the potentiostat. 2. Verify the concentrations of all components in the electrochemical cell.
Gradual decrease in peak currents over multiple cycles 1. Degradation of ethyl viologen at the electrode surface. 2. Adsorption of species onto the electrode.1. Ensure the potential window does not go to extremes that might cause degradation. 2. Polish the working electrode between experiments. Check for insolubility of the reduced species.
Unusual or unexpected peaks 1. Impurities in the ethyl viologen dibromide or the electrolyte. 2. Side reactions due to incorrect pH.1. Use high-purity reagents and solvents. 2. Confirm the pH of the solution and adjust if necessary.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_sol Prepare Ethyl Viologen & Supporting Electrolyte Solution check_ph Adjust pH to Stable Range (4-11) prep_sol->check_ph degas Degas with Inert Gas (Ar/N2) check_ph->degas setup_electrodes Assemble 3-Electrode Cell (WE, RE, CE) degas->setup_electrodes Transfer Solution clean_electrodes Clean & Polish Electrodes setup_electrodes->clean_electrodes run_cv Run Cyclic Voltammetry clean_electrodes->run_cv Immerse Electrodes set_params Set Potential Window & Scan Rate set_params->run_cv analyze_voltammogram Analyze Voltammogram run_cv->analyze_voltammogram Obtain Data calc_potential Calculate Redox Potential (E°') analyze_voltammogram->calc_potential

Caption: Workflow for Measuring the Redox Potential of Ethyl Viologen Dibromide.

Troubleshooting_Logic start Distorted CV? oxygen Is solution degassed? start->oxygen Yes good_cv Normal CV start->good_cv No ph_check Is pH within 4-11? oxygen->ph_check Yes degas_sol Action: Degas solution thoroughly. oxygen->degas_sol No electrode_check Is electrode clean? ph_check->electrode_check Yes adjust_ph Action: Adjust pH. ph_check->adjust_ph No clean_electrode Action: Polish electrode. electrode_check->clean_electrode No electrode_check->good_cv Yes

Caption: Troubleshooting Logic for Distorted Cyclic Voltammograms.

References

Technical Support Center: Enhancing Viologen-Based Electrochromic Device Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for viologen-based electrochromic devices (ECDs). This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to address common challenges encountered during research and development.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your experiments with viologen-based ECDs, offering potential causes and actionable solutions.

Q1: My electrochromic device has a low contrast ratio (ΔT). How can I improve it?

A1: A low contrast ratio, or a small change in transmittance between the colored and bleached states, can be caused by several factors. Here are some troubleshooting steps:

  • Increase Viologen Concentration: A higher concentration of the viologen species in the electrolyte can lead to a more intense color change. However, be mindful that exceeding the solubility limit can cause aggregation and negatively impact performance.

  • Optimize Electrode Surface Area: Using nanostructured electrodes, such as those made from TiO2 or ZnO, increases the surface area for viologen adsorption, which can enhance the density of the electrochromic material at the electrode-electrolyte interface.[1]

  • Incorporate π-conjugated Systems: Introducing extended π-conjugated systems into the viologen molecular structure can increase the molar extinction coefficient, leading to a higher optical contrast.

  • Utilize Asymmetric Viologens: Asymmetric molecular structures in viologens can suppress the formation of dimers, which can otherwise diminish the desired color intensity.[2]

  • Choose an Appropriate Counter Electrode: Employing a complementary electrochromic material, such as Prussian blue, as the counter electrode can contribute to the overall transmittance change of the device.

Q2: The switching speed of my device is too slow. What can I do to make it faster?

A2: Slow switching speeds are a common issue. Here are several strategies to enhance the kinetics of your device:

  • Enhance Ion Transport in the Electrolyte:

    • Reduce Electrolyte Viscosity: If using a gel electrolyte, optimizing the polymer-to-solvent ratio can reduce viscosity and facilitate faster ion movement.

    • Select Appropriate Counterions: Smaller counterions with higher mobility can improve the switching speed.

  • Improve Electron Transfer at the Electrode:

    • Use Nanostructured Electrodes: High-surface-area electrodes like ZnO nanowire arrays provide more efficient charge transfer between the electrode and the viologen molecules, leading to faster coloration and bleaching times.[3]

    • Optimize Transparent Conductor Thickness: The thickness of the transparent conducting oxide (TCO) layer (e.g., ITO) affects its conductivity. A more conductive TCO can facilitate faster electron transport.

  • Anchor Viologens to the Electrode Surface: Covalently attaching viologen molecules to the electrode surface, for instance via phosphonic acid groups on a TiO2 electrode, can significantly reduce switching times by eliminating the diffusion-limited step.[3]

Q3: My device suffers from poor cycling stability and degrades quickly. How can I improve its durability?

A3: Poor cycle life is often due to irreversible chemical reactions or material degradation. Consider the following solutions:

  • Prevent Viologen Dimerization: The formation of viologen radical cation dimers is a common cause of performance degradation.

    • Use Asymmetric Viologens: Introducing asymmetry in the viologen's molecular structure can sterically hinder dimer formation, leading to significantly improved stability.[2]

    • Incorporate Host Molecules: Host-guest interactions, for example with cyclodextrins, can encapsulate the viologen and prevent aggregation.

  • Utilize a Stable Electrolyte:

    • Gel or Solid-State Electrolytes: These can prevent leakage and minimize side reactions that may occur with liquid electrolytes.[4][5][6] UV-cured poly(methyl methacrylate) (PMMA) gel electrolytes have shown excellent operational stability.[4]

    • Ionic Liquids: Room-temperature ionic liquids can provide a stable electrochemical window and reduce volatility.

  • Protect Against Oxygen and Moisture: Assemble and seal your devices in a controlled, inert atmosphere (e.g., a glovebox) to prevent degradation of the electrochromic materials by residual oxygen and water.

Q4: I'm observing an undesirable residual color in the bleached state. What causes this and how can I fix it?

A4: Incomplete bleaching can be due to trapped charges or irreversible side products.

  • Check for Irreversible Redox Processes: Analyze the cyclic voltammetry (CV) of your device. If the redox peaks diminish or shift significantly over cycles, it may indicate irreversible reactions. Synthesizing more chemically stable viologen derivatives can mitigate this.

  • Ensure Complete Charge Extraction: The bleaching voltage might not be sufficient to fully oxidize the viologen radical cations. Try applying a slightly more positive potential during the bleaching step.

  • Investigate Electrolyte Decomposition: The electrolyte may be decomposing at the applied potentials, creating colored byproducts. Consider using an electrolyte with a wider electrochemical stability window.

Quantitative Data on Viologen ECD Performance

The following tables summarize key performance metrics for viologen-based electrochromic devices under various enhancement strategies.

Table 1: Performance of ECDs with Different Viologen Derivatives

Viologen DerivativeTransmittance Change (ΔT)Switching Time (Coloration/Bleaching)Coloration Efficiency (η)Stability (Cycles)Reference
Ethyl Viologen (EV)~65% at 650 nm-~163 cm²/C4000[7]
Hydroxyalkyl Viologen82%->240 cm²/C10,000[1]
Bis(dihydroxyalkyl) Viologen--301 cm²/C10,000[1]
Aryl-Bridged Viologen (MV3-Ph)76.9%9.5 s / --1000[1]
Asymmetric (Benzyl Heptyl) Viologen~60% at 600 nmFaster than symmetricHigher than symmetricGood cyclic stability[2]
Viologen-Polythiophene (PTh-V)~39% at 610 nm-~305 cm²/C-[1]

Table 2: Impact of Electrolyte Type on ECD Performance

Electrolyte TypeViologen UsedTransmittance Change (ΔT)Switching Time (Coloration/Bleaching)Stability (Cycles)Reference
Liquid (Propylene Carbonate)Ethyl Viologen84.58% at 606 nm->100[4]
UV-Cured PMMA Gel-51.3% at 550 nm2.0 s / 1.5 s11,500 (98.9% retention)[4]
PVA GelDi-pentyl Viologen-GQD53.4%4.4 s / 3.5 s-[8]
Ionic Liquid---Enhanced stability[6]

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments and visual workflows for troubleshooting and device fabrication.

Logical Workflow: Troubleshooting Common ECD Issues

The following diagram illustrates a systematic approach to diagnosing and resolving common performance issues in viologen-based electrochromic devices.

ECD_Troubleshooting Troubleshooting Flowchart for Viologen ECDs start Start: ECD Performance Issue Identified issue_contrast Low Contrast Ratio? start->issue_contrast issue_speed Slow Switching Speed? issue_contrast->issue_speed No solution_contrast1 Increase viologen concentration issue_contrast->solution_contrast1 Yes issue_stability Poor Cycling Stability? issue_speed->issue_stability No solution_speed1 Optimize electrolyte viscosity/counterion issue_speed->solution_speed1 Yes solution_stability1 Use asymmetric viologens to prevent dimerization issue_stability->solution_stability1 Yes end Re-evaluate Performance issue_stability->end No solution_contrast2 Use nanostructured electrodes (TiO2, ZnO) solution_contrast1->solution_contrast2 solution_contrast3 Synthesize viologen with extended π-conjugation solution_contrast2->solution_contrast3 solution_contrast3->end solution_speed2 Improve TCO conductivity solution_speed1->solution_speed2 solution_speed3 Anchor viologen to electrode surface solution_speed2->solution_speed3 solution_speed3->end solution_stability2 Switch to gel or solid-state electrolyte solution_stability1->solution_stability2 solution_stability3 Ensure inert atmosphere assembly solution_stability2->solution_stability3 solution_stability3->end

Caption: A flowchart for troubleshooting common issues in viologen-based ECDs.

Experimental Workflow: Solution-Phase ECD Fabrication

This diagram outlines the typical steps for assembling a solution-phase viologen-based electrochromic device.

ECD_Fabrication Workflow for Solution-Phase ECD Fabrication sub_prep 1. Substrate Cleaning (ITO-coated glass) spacer_app 2. Spacer Application (e.g., adhesive tape, photolithography) sub_prep->spacer_app elec_prep 3. Electrolyte Preparation (Dissolve viologen, redox mediator, and salt in solvent) spacer_app->elec_prep fill 4. Device Filling (Inject electrolyte into the cell) elec_prep->fill seal 5. Sealing (Epoxy or UV-curable sealant) fill->seal test 6. Characterization (CV, Chronoamperometry, UV-Vis) seal->test

Caption: Step-by-step workflow for the fabrication of a solution-phase ECD.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-1′-heptyl-4,4′-bipyridinium (Asymmetric Viologen)

This protocol is adapted from a method to suppress dimer formation.[2]

  • Monosubstitution:

    • Dissolve 4,4'-bipyridine in acetonitrile.

    • Slowly add an acetonitrile solution of a haloalkane (e.g., 1-bromoheptane) to the 4,4'-bipyridine solution.

    • Heat the reaction mixture at 50°C for 72 hours.

    • Filter the resulting precipitate, wash with anhydrous ether, and dry under vacuum to obtain the monosubstituted 4,4'-bipyridyl salt (e.g., 1-heptyl-4,4'-bipyridinium bromide).

  • Second Substitution:

    • Dissolve the monosubstituted salt in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Add benzyl bromide to the solution.

    • Stir the reaction mixture for 45 minutes. The reaction is exothermic and may require cooling.

    • Dilute the mixture with water and extract the product with an organic solvent such as diethyl ether.

    • Wash the organic layers with water, dry over an anhydrous salt (e.g., calcium chloride), and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or recrystallization to obtain 1-benzyl-1′-heptyl-4,4′-bipyridinium bromide.

  • Anion Exchange (Optional):

    • To exchange the bromide anion for another like hexafluorophosphate (PF6-), dissolve the product in water and add a saturated aqueous solution of a salt containing the desired anion (e.g., ammonium hexafluorophosphate).

    • The product with the new anion will precipitate out of solution. Filter, wash with water, and dry.

Protocol 2: Fabrication of a Gel Electrolyte-Based ECD

This protocol describes the preparation of a UV-curable PMMA gel electrolyte and its assembly into a device.[4]

  • Preparation of the Electrochromic Gel Solution:

    • Prepare an electrochromic solution by dissolving the viologen salt (e.g., ethyl viologen diperchlorate) and a redox mediator (e.g., ferrocene) in a solvent like propylene carbonate.

    • Prepare a polymer solution by mixing a monomer (e.g., methyl methacrylate), a cross-linker, and a photoinitiator.

    • Combine the electrochromic solution and the polymer solution to form a homogeneous mixture.

  • Device Assembly:

    • Clean two ITO-coated glass substrates thoroughly.

    • Apply a spacer of a defined thickness (e.g., 15-20 µm) onto one of the substrates. This can be done using adhesive tape or photolithography.

    • Dispense the prepared electrochromic gel solution onto the substrate within the area defined by the spacer.

    • Carefully place the second ITO substrate on top, creating a sandwich structure, and clamp to ensure a uniform thickness.

  • Curing:

    • Expose the assembled device to a UV lamp for a specified time (e.g., 10 minutes) to polymerize the gel.

  • Sealing:

    • Apply an epoxy or other sealant around the edges of the device to prevent leakage and protect it from the ambient atmosphere.

Protocol 3: Performance Characterization

A. Cyclic Voltammetry (CV) for Stability Analysis [9]

  • Setup: Use a potentiostat with a two-electrode setup, where the two ITO electrodes of the ECD serve as the working and counter/reference electrodes.

  • Parameters:

    • Voltage Range: Set a voltage window that encompasses the redox potentials of the viologen and the redox mediator (e.g., -2.0 V to +2.0 V).

    • Scan Rate: Choose an appropriate scan rate, typically between 10 mV/s and 100 mV/s (e.g., 50 mV/s).

  • Procedure:

    • Connect the device to the potentiostat.

    • Run the CV for a large number of cycles (e.g., 1000, 5000, or 10,000 cycles).

    • Monitor the changes in the peak currents and peak separation over the cycles. A stable device will show minimal changes in the CV curve over many cycles.

B. Chronoamperometry and In-situ Transmittance for Switching Speed [6][10]

  • Setup: Combine a potentiostat with a UV-Vis spectrophotometer. The ECD is placed in the light path of the spectrophotometer.

  • Parameters:

    • Potentials: Set two potentials: one for the fully bleached state and one for the fully colored state (e.g., 0 V and -1.5 V).

    • Time Intervals: Set the duration for which each potential is applied (e.g., 20-30 seconds each).

    • Wavelength: Monitor the transmittance at the wavelength of maximum absorption (λmax) of the colored state of the viologen.

  • Procedure:

    • Simultaneously apply the potential steps using the potentiostat and record the transmittance change over time with the spectrophotometer.

    • The coloring time is typically defined as the time taken for the transmittance to change by 90% from the bleached state to the colored state.

    • The bleaching time is the time taken for the transmittance to recover by 90% from the colored state to the bleached state.

References

Technical Support Center: Synthesis of Bipyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bipyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and to provide practical guidance for successful outcomes.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of bipyridine derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Bipyridine Product

Question: My cross-coupling reaction (e.g., Suzuki, Negishi) to synthesize a bipyridine derivative is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in bipyridine synthesis are a frequent challenge, often stemming from catalyst inhibition, suboptimal reaction conditions, or poor reagent quality.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Potential Causes and Solutions:

  • Catalyst Inactivation/Inhibition: The nitrogen lone pair on the pyridine starting material and the bipyridine product can coordinate with the metal center of the palladium catalyst, leading to deactivation and a low turnover rate.[1][2][3][4]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2][5] These ligands can shield the palladium center, preventing strong coordination with the pyridine nitrogen and promoting the desired catalytic cycle.[2] Increasing the catalyst loading can also be beneficial, but this should be optimized to balance cost and efficiency.[1] In some cases, using a pyridine N-oxide as the starting material can mitigate catalyst inhibition.[1]

  • Poor Quality of Reagents or Solvents: Cross-coupling reactions are often highly sensitive to air and moisture.[1] Impurities in starting materials, reagents, or solvents can significantly reduce yields.

    • Solution: Ensure all starting materials and reagents are of high purity. Use anhydrous solvents and thoroughly degas them prior to use to remove dissolved oxygen.[1] All air- and moisture-sensitive reagents should be handled under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and the choice of base can have a dramatic impact on the reaction's success.

    • Solution: Systematically screen reaction parameters. A temperature that is too low may result in a slow or stalled reaction, while excessively high temperatures can promote the formation of side products.[6] The choice of base and solvent is also critical and often substrate-dependent, necessitating screening to find the optimal conditions.[2]

  • Inefficient Oxidative Addition: The carbon-halogen bond of the halopyridine may not be reactive enough for the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

    • Solution: Consider switching from a less reactive halopyridine (e.g., 2-chloropyridine) to a more reactive one (e.g., 2-bromopyridine or 2-iodopyridine).[2] The choice of palladium catalyst and ligands is also crucial, as more electron-rich and bulky ligands can facilitate oxidative addition.[2]

Issue 2: Significant Formation of Homocoupling Byproducts

Question: My reaction is producing a large amount of symmetric bipyridines (homocoupled products) instead of my desired unsymmetrical bipyridine. How can I minimize this side reaction?

Answer:

The formation of homocoupled byproducts is a common side reaction in cross-coupling methods for synthesizing unsymmetrical bipyridines.[1][2] This issue is particularly prevalent in Suzuki-Miyaura reactions.[2]

Potential Causes and Solutions:

  • Presence of Oxygen: Molecular oxygen can promote the unwanted homocoupling of organoboronic acids in Suzuki-Miyaura reactions.

    • Solution: It is critical to maintain strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and ensuring the reaction is carried out under a rigorously maintained inert atmosphere.[1]

  • Suboptimal Catalyst System: The choice of ligand and palladium precursor can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.

    • Solution: Screening different palladium catalysts and ligands is recommended. Bulky, electron-rich phosphine ligands can often favor the cross-coupling pathway.[2]

  • Instability of Pyridylboronic Acids: 2-Pyridylboronic acids are known to be unstable, which can contribute to side reactions like homocoupling.

    • Solution: Instead of 2-pyridylboronic acids, consider using more stable alternatives such as lithium triisopropyl 2-pyridylboronates or 2-pyridineboronic acid N-phenyldiethanolamine esters.[3]

Issue 3: Difficulty in Purifying the Bipyridine Product

Question: I am struggling to purify my bipyridine derivative from residual palladium catalyst and other byproducts. What are some effective purification strategies?

Answer:

Purification of bipyridine derivatives can be challenging due to their basicity, which can cause issues like tailing on silica gel chromatography, and the frequent co-elution of structurally similar byproducts.[7]

Effective Purification Techniques:

  • Acid-Base Extraction: The basic nature of the pyridine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The bipyridine product will move into the aqueous layer as a salt, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified bipyridine re-extracted with an organic solvent.[7]

  • Column Chromatography: While tailing can be an issue on silica gel, it can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.[7]

  • Crystallization: If the bipyridine derivative is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[8]

  • Removal of Palladium Catalyst: Residual palladium can often be removed by filtration of the reaction mixture through a pad of celite or by treating the crude product solution with a scavenger resin designed to bind palladium.[9] Polish filtration of the hot reaction mixture can also help remove reduced palladium.[9]

Issue 4: Challenges in Characterizing Bipyridine Derivatives

Question: The 1H NMR spectrum of my synthesized bipyridine is complex and difficult to interpret. Are there common issues or techniques to aid in characterization?

Answer:

The 1H NMR spectra of bipyridine derivatives can indeed be complex, and correct interpretation is essential for confirming the structure of the desired product.

Common Characterization Hurdles and Solutions:

  • Signal Overlap: Protons on the two pyridine rings can have similar chemical shifts, leading to overlapping signals that are difficult to assign.

    • Solution: Higher field NMR instruments (e.g., 500 MHz or higher) can provide better signal dispersion.[10] Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, are invaluable for assigning proton and carbon signals, respectively. Homo-decoupling experiments can also help to simplify complex spectra and identify coupling partners.[10]

  • Distinguishing Isomers: In the synthesis of unsymmetrical bipyridines, it can be challenging to distinguish the desired product from isomeric byproducts.

    • Solution: In addition to 2D NMR, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can be used to identify protons that are close in space, which can help to confirm the connectivity of the pyridine rings.

  • Solvent Effects: The chemical shifts of the protons in bipyridine derivatives can be influenced by the NMR solvent used.

    • Solution: Recording spectra in different solvents (e.g., CDCl3, DMSO-d6, D2O) can sometimes help to resolve overlapping signals and provide additional structural information.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used for synthesizing bipyridine derivatives?

A1: The most common methods are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Stille, and Negishi reactions.[2][3] The Ullmann coupling, typically using a copper catalyst, is also used, particularly for the synthesis of symmetrical bipyridines.[3]

Q2: Why is the synthesis of unsymmetrical bipyridines often more challenging than that of symmetrical ones?

A2: The synthesis of unsymmetrical bipyridines requires the selective coupling of two different pyridine derivatives. This introduces challenges such as the formation of two different homocoupled byproducts in addition to the desired unsymmetrical product, which complicates purification and reduces the overall yield.[11]

Q3: My reaction is not going to completion, even after an extended period. What could be the problem?

A3: Incomplete conversion is often a sign of catalyst deactivation.[1] As mentioned in Issue 1, the bipyridine product can bind to the palladium catalyst and inhibit its activity.[1] To address this, you can try increasing the catalyst loading, using a more robust ligand, or adding the limiting reagent slowly over the course of the reaction to keep its concentration low.[1]

Q4: Can I use nickel catalysts for bipyridine synthesis?

A4: Yes, nickel-catalyzed reductive couplings of 2-halopyridines are an effective method for synthesizing symmetrical 2,2'-bipyridines, often without the need for an external ligand.[12]

Quantitative Data Summary

The choice of catalyst, ligand, and reaction conditions significantly impacts the yield of bipyridine synthesis. The following table summarizes data from various studies on Suzuki-Miyaura cross-coupling for the synthesis of bipyridine derivatives.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)Cs₂CO₃1,4-Dioxane/H₂O10018High[13]
Pd(PPh₃)₄ (>10 mol%)PPh₃Na₂CO₃Not specifiedNot specifiedNot specified50-65[4][14]
Pd₂dba₃ (2-3%)Ligand 1KFDioxane110Varies74-82[15]
Cyclopalladated ferrocenylimineNoneNot specifiedNot specifiedNot specifiedNot specifiedHigh[4]
PdCl₂(PPh₃)₂ (5 mol%)PPh₃Not specifiedNot specifiedNot specifiedNot specifiedGood[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[13]

This protocol provides a general method for the synthesis of 2,3'-bipyridine.

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 eq), pyridine-3-boronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be further purified by column chromatography or crystallization.

General Protocol for Negishi Coupling for the Synthesis of 2'-Methyl-2,3'-bipyridine[16]

This protocol outlines the synthesis of an unsymmetrical bipyridine derivative.

Materials:

  • 2-Bromo-3-methylpyridine

  • tert-Butyllithium (t-BuLi)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 2-Bromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Preparation of the Organozinc Reagent (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-3-methylpyridine in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add t-BuLi (1.1 eq) dropwise over 20 minutes. Stir for an additional 30 minutes at -78 °C.

    • Add a solution of anhydrous ZnCl₂ (1.1 eq) in THF to the reaction mixture and allow it to warm to room temperature.

  • Cross-Coupling Reaction:

    • To the freshly prepared organozinc reagent, add 2-bromopyridine (1.0 eq) and Pd(PPh₃)₄ (catalytic amount).

    • Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 18-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Yield in Bipyridine Synthesis Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagents & Solvents Start->Check_Reagents Catalyst_Inhibition Catalyst Inhibition? Check_Catalyst->Catalyst_Inhibition Ligand_Choice Suboptimal Ligand? Check_Catalyst->Ligand_Choice Temp_Time Optimize Temperature & Time Check_Conditions->Temp_Time Base_Solvent Screen Base & Solvent Check_Conditions->Base_Solvent Purity Ensure High Purity of Starting Materials Check_Reagents->Purity Inert_Atmosphere Ensure Rigorous Inert Atmosphere & Dry Solvents Check_Reagents->Inert_Atmosphere Solution_Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos) Catalyst_Inhibition->Solution_Ligand Yes Solution_Loading Increase Catalyst Loading Catalyst_Inhibition->Solution_Loading Yes Ligand_Choice->Solution_Ligand Yes Success Improved Yield Solution_Ligand->Success Solution_Loading->Success Temp_Time->Success Base_Solvent->Success Purity->Success Inert_Atmosphere->Success

Caption: A flowchart for systematically troubleshooting low yields in bipyridine synthesis.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Complex Ar-Pd(II)-X L_n Ox_Add->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Ar_Ar Red_Elim Reductive Elimination PdII_Ar_Ar->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-Ar' (Bipyridine) Red_Elim->Product ArX_in Ar-X (Halopyridine) ArX_in->Ox_Add ArB_in Ar'-B(OR)₂ (Pyridylboronic Ester) + Base ArB_in->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Analysis for Researchers: 1,1'-Diethyl-4,4'-bipyridinium Dibromide vs. Methyl Viologen

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the properties, performance, and protocols of two prominent viologens.

For researchers, scientists, and drug development professionals exploring the diverse applications of viologens, a clear understanding of the nuanced differences between commercially available derivatives is paramount. This guide provides a comprehensive comparative analysis of two widely utilized bipyridinium compounds: 1,1'-diethyl-4,4'-bipyridinium dibromide (also known as ethyl viologen dibromide) and 1,1'-dimethyl-4,4'-bipyridinium dichloride (commonly known as methyl viologen or paraquat). This comparison encompasses their electrochemical, herbicidal, toxicological, and electrochromic properties, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

At their core, both molecules share the 4,4'-bipyridinium dication structure, which is responsible for their characteristic redox activity. The key structural difference lies in the N-alkyl substituents: ethyl groups in this compound and methyl groups in methyl viologen. This seemingly minor variation influences their physicochemical properties and, consequently, their performance in various applications.

PropertyThis compoundMethyl Viologen Dichloride
Synonyms Ethyl Viologen DibromideMethyl Viologen, Paraquat
CAS Number 53721-12-3[1]1910-42-5[2]
Molecular Formula C₁₄H₁₈Br₂N₂[1]C₁₂H₁₄Cl₂N₂[2]
Molecular Weight 374.11 g/mol [1]257.16 g/mol [2]
Appearance Crystalline solid[3]Yellow solid
Melting Point 278 °C (decomposes)[3]>300 °C (decomposes)[2]
Solubility Soluble in waterVery soluble in water[2]

Electrochemical Properties: A Subtle Distinction

The defining characteristic of viologens is their ability to undergo reversible one-electron reduction to form a stable radical cation. This property is central to their use as electron mediators and in electrochromic devices. The standard reduction potentials (E°') for the first reduction of both compounds are very similar, indicating a comparable driving force for accepting an electron.

CompoundFirst Reduction Potential (E°' vs. NHE)
This compound-0.449 V[4][5]
Methyl Viologen-0.446 V[4][5]

This slight difference in reduction potential can be attributed to the inductive effect of the alkyl groups, with the ethyl groups in this compound making it marginally easier to reduce.

V2_plus Dication (V²⁺) Colorless V_radical Radical Cation (V⁺•) Blue/Violet V2_plus->V_radical + e⁻ (Reduction) V_radical->V2_plus - e⁻ (Oxidation)

Figure 1: Reversible one-electron reduction of viologens.

Herbicidal Activity: A Tale of Two Weed Types

Both methyl viologen (as paraquat) and other bipyridylium herbicides like diquat (structurally similar to ethyl viologen) are fast-acting, non-selective contact herbicides. Their mechanism of action involves the disruption of photosynthesis by accepting electrons from photosystem I and subsequently generating reactive oxygen species (ROS) that cause rapid cell death. However, their efficacy can differ depending on the target weed species. Generally, paraquat exhibits greater activity against grasses, while diquat is more effective on broadleaf weeds.

Due to a lack of specific IC₅₀ data for this compound in the public domain, a direct quantitative comparison of its herbicidal efficacy with methyl viologen is not possible at this time.

cluster_photosynthesis Photosynthesis (in Chloroplast) PSI Photosystem I (PSI) Electron e⁻ PSI->Electron Viologen Bipyridinium Dication (e.g., Methyl Viologen) Electron->Viologen Reduction Viologen_radical Bipyridinium Radical Viologen->Viologen_radical Oxygen O₂ Viologen_radical->Oxygen Oxidation ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Oxygen->ROS CellDamage Lipid Peroxidation & Cell Membrane Damage ROS->CellDamage PlantDeath Plant Cell Death CellDamage->PlantDeath

Figure 2: Herbicidal mechanism of action for bipyridinium compounds.

Toxicological Profile: A Critical Consideration

A significant point of divergence between these two compounds is their toxicity. Methyl viologen (paraquat) is notoriously toxic to humans, with ingestion of even small amounts potentially leading to fatal lung fibrosis. While this compound is also classified as harmful, available data suggests a different toxicological profile.

CompoundOral LD₅₀ (Rat)Primary Target Organs of Toxicity
This compoundData not availableRespiratory system
Methyl Viologen57 mg/kg[2][6]Lungs, Kidneys, Liver

The lack of a publicly available oral LD₅₀ value for this compound in rats prevents a direct quantitative comparison of acute toxicity. However, the known high toxicity of methyl viologen necessitates stringent safety protocols during handling and application.

Electrochromic Performance: Coloring the Future

The reversible color change upon reduction makes viologens excellent candidates for electrochromic devices, such as smart windows and displays. Both methyl and ethyl viologen exhibit a characteristic blue or violet-blue color in their radical cation state, with a strong absorption peak in the 600-608 nm range.

While both compounds are effective electrochromes, performance metrics such as switching time and coloration efficiency can be influenced by the specific device architecture and electrolyte composition. A study on ethyl viologen diperchlorate-based electrochromic devices reported transition cycle times of approximately 30 seconds to 2 minutes, depending on the anodic compound used.[7] For a direct comparison, quantitative data on coloration efficiency and switching times for both this compound and methyl viologen under identical experimental conditions would be required.

cluster_workflow Electrochromic Device Performance Evaluation start Prepare Electrochromic Device (Viologen-based) apply_potential Apply Reduction Potential start->apply_potential measure_coloration Measure Coloration Time (Time to reach 90% ΔT) apply_potential->measure_coloration measure_ce Measure Coloration Efficiency (η) (ΔOD / Q) measure_coloration->measure_ce reverse_potential Apply Oxidation Potential measure_ce->reverse_potential measure_bleaching Measure Bleaching Time reverse_potential->measure_bleaching end Analyze and Compare Data measure_bleaching->end

Figure 3: Experimental workflow for comparing electrochromic performance.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4,4'-Bipyridine

  • Bromoethane

  • Anhydrous Toluene

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-bipyridine in anhydrous toluene.

  • Add a molar excess (at least 2.2 equivalents) of bromoethane to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The product will precipitate out of the solution as a solid.

  • After cooling to room temperature, collect the precipitate by vacuum filtration.

  • Wash the solid product with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Cyclic Voltammetry for Comparative Redox Analysis

Apparatus and Reagents:

  • Potentiostat

  • Three-electrode cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)

  • Aqueous solutions of this compound and methyl viologen dichloride (e.g., 1 mM) in a suitable supporting electrolyte (e.g., 0.1 M KCl).

  • Inert gas (e.g., nitrogen or argon) for deoxygenation.

Procedure:

  • Polish the working electrode to a mirror finish and clean all electrodes thoroughly.

  • Assemble the three-electrode cell with the analyte solution.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.

  • Perform a cyclic voltammetry scan over a potential range that encompasses the reduction and re-oxidation of the viologen. A typical range would be from approximately 0 V to -1.0 V vs. Ag/AgCl.

  • Record the cyclic voltammogram at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the reversibility of the redox process.

  • From the voltammograms, determine the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (ipc), and anodic peak current (ipa).

  • Calculate the formal reduction potential (E°') as the average of Epc and Epa.

  • Repeat the experiment under identical conditions for the other viologen compound for a direct comparison.

Determination of Herbicidal Activity (IC₅₀) on Lemna minor

Materials:

  • Lemna minor (duckweed) culture

  • Sterile growth medium (e.g., Steinberg medium)

  • Stock solutions of this compound and methyl viologen dichloride.

  • Multi-well plates (e.g., 24-well)

  • Growth chamber with controlled light and temperature.

Procedure:

  • Prepare a series of dilutions of each herbicide in the growth medium to cover a range of concentrations expected to cause between 0% and 100% inhibition of growth.

  • Inoculate each well of the multi-well plates with a set number of healthy Lemna minor fronds.

  • Add the different concentrations of the herbicides to the respective wells. Include control wells with no herbicide.

  • Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle) for a defined period (e.g., 7 days).

  • At the end of the incubation period, count the number of fronds in each well or measure the fresh weight or frond area.

  • Calculate the percent inhibition of growth for each herbicide concentration relative to the control.

  • Plot the percent inhibition against the logarithm of the herbicide concentration and use a suitable regression analysis (e.g., probit analysis) to determine the IC₅₀ value (the concentration that causes 50% inhibition of growth).

This comprehensive guide provides a foundational understanding for researchers working with this compound and methyl viologen. The provided data and protocols serve as a starting point for further investigation and application-specific optimization. As with all chemical research, appropriate safety precautions should be strictly followed when handling these compounds.

References

Validation of Ethyl Viologen Dibromide as an Electron Shuttle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of ethyl viologen dibromide as an electron shuttle, comparing its performance against common alternatives, methyl viologen dibromide and benzyl viologen dibromide. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal electron shuttle for their specific applications, such as in microbial fuel cells, biosensors, and enzymatic assays.

Performance Comparison of Viologen-Based Electron Shuttles

The efficacy of an electron shuttle is determined by several key electrochemical properties. The following tables summarize the quantitative data for ethyl viologen dibromide and its alternatives.

Table 1: Redox Potentials of Selected Viologens

The redox potential is a critical parameter as it dictates the thermodynamic feasibility of electron transfer to or from a biological system. Potentials are reported versus the Silver/Silver Chloride (Ag/AgCl) reference electrode.

CompoundFirst Reduction Potential (E'⁰₁) (V vs Ag/AgCl)Second Reduction Potential (E'⁰₂) (V vs Ag/AgCl)Reference(s)
Ethyl Viologen Dibromide -0.449 to -0.67-0.74 to -0.99[1][2][3]
Methyl Viologen Dibromide-0.446 to -0.67Not consistently reported[1][2][3]
Benzyl Viologen Dibromide-0.359 to -0.54Not consistently reported[1][2][3][4][5]

Table 2: Electron Transfer and Stability Characteristics

Electron transfer rates and stability are crucial for the practical application of an electron shuttle, determining its efficiency and longevity in a given system.

CompoundBimolecular Rate Constant (k₁) (M⁻¹s⁻¹)Stability CharacteristicsReference(s)
Ethyl Viologen Dibromide 1442 ± 2Generally stable in aqueous solutions; the radical cation can be stable for weeks in some environments.[6][1]
Methyl Viologen Dibromide3754 ± 188Electrochemically and thermally stable; radical cation can be stable for weeks in air under certain conditions.[1][6][1]
Benzyl Viologen DibromideNot explicitly quantified in the same studyReduced form (radical cation) is prone to precipitation in aqueous solutions due to the hydrophobicity of the benzyl groups.[1][1][7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the synthesis of ethyl viologen dibromide and its electrochemical characterization.

Synthesis of Ethyl Viologen Dibromide

Ethyl viologen dibromide can be synthesized via a nucleophilic substitution reaction.

Materials:

  • 4,4'-Bipyridine

  • Bromoethane

  • Acetonitrile (solvent)

Procedure:

  • Dissolve 1 equivalent of 4,4'-bipyridine in acetonitrile.

  • Add an excess of bromoethane (e.g., 2.5 equivalents) to the solution.

  • Reflux the mixture at a specified temperature (e.g., 90°C) for a set duration (e.g., 48 hours).

  • Allow the reaction mixture to cool to room temperature, during which a precipitate will form.

  • Filter the precipitate and wash it with a suitable solvent like acetone.

  • Dry the resulting white solid under vacuum to obtain pure ethyl viologen dibromide.

  • Characterize the final product using techniques such as ¹H NMR spectroscopy.

Electrochemical Validation: Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the redox potentials and electrochemical reversibility of an electron shuttle.

Equipment:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., Glassy Carbon Electrode)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., Platinum wire)

  • Voltammetry cell

  • Nitrogen or Argon gas supply for deoxygenation

Procedure:

  • Prepare a solution of the viologen (e.g., 1 mM) in a suitable supporting electrolyte (e.g., 0.1 M KCl in deionized water).

  • Assemble the three-electrode cell and place the viologen solution in the voltammetry cell.

  • Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 15-20 minutes.

  • Connect the electrodes to the potentiostat.

  • Perform the cyclic voltammetry scan over a potential range that encompasses the expected redox events of the viologen. A typical scan rate is 100 mV/s.

  • Record the resulting voltammogram, which will show reduction and oxidation peaks corresponding to the different redox states of the viologen.

  • From the voltammogram, determine the formal reduction potentials (E'⁰) as the midpoint of the cathodic and anodic peak potentials.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the fundamental mechanism of electron shuttling and a typical experimental workflow.

ElectronShuttlingMechanism cluster_electrode Electrode cluster_solution Solution cluster_microbe Microorganism/Enzyme Electrode Electrode (Anode) EV_oxidized Ethyl Viologen (EV²⁺) (Oxidized) Electrode->EV_oxidized Oxidation EV_reduced Ethyl Viologen (EV⁺•) (Reduced) EV_oxidized->EV_reduced Reduction EV_reduced->Electrode e⁻ Microbe Microorganism or Enzyme (e.g., in a Microbial Fuel Cell) Microbe->EV_oxidized e⁻ ExperimentalWorkflow A Synthesis of Ethyl Viologen Dibromide B Characterization (e.g., NMR, Mass Spec) A->B C Electrochemical Analysis (Cyclic Voltammetry) B->C D Performance Evaluation in Bioelectrochemical System (e.g., Microbial Fuel Cell) C->D E Data Analysis and Comparison with Alternatives D->E

References

"electrochemical comparison of different bipyridinium derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Electrochemical Comparison of Bipyridinium Derivatives for Researchers and Drug Development Professionals

This guide provides a detailed electrochemical comparison of several key bipyridinium derivatives, commonly known as viologens. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource for evaluating the redox properties of these compounds, supported by experimental data from various studies. Bipyridinium derivatives are widely utilized as electron transfer mediators, in electrochromic devices, and are studied for their biological activities, making their electrochemical characteristics of critical importance.[1][2]

Data Presentation: Comparative Electrochemical Properties

The following table summarizes the key electrochemical data for a selection of bipyridinium derivatives. It is important to note that redox potentials can vary based on experimental conditions such as the solvent, supporting electrolyte, and reference electrode used.[3] The data presented here is collated from multiple sources to provide a comparative overview.

Derivative NameCommon Name/AbbreviationFirst Reduction Potential (E¹red, V)Second Reduction Potential (E²red, V)Reference ElectrodeSolvent/ElectrolyteKey ObservationsCitations
1,1'-Dimethyl-4,4'-bipyridiniumMethyl Viologen (MV²⁺), Paraquat~ -0.45~ -0.85SCEAqueousHighly reversible one-electron reductions. Radical cation is intensely colored.[4][5][4][5]
1,1'-Dibenzyl-4,4'-bipyridiniumBenzyl Viologen (BV²⁺)~ -0.374~ -0.57 to -0.73SCEAqueous/NaClRadical cation can precipitate. Reduction potentials are sensitive to concentration due to dimerization.[1][4][1][4]
1,1'-Diethyl-4,4'-bipyridiniumEthyl Viologen (EV²⁺)~ -0.67Not specifiedAg/AgClNot specifiedExhibits typical viologen redox behavior.[6][6]
1,1'-Bis(2-hydroxyethyl)-4,4'-bipyridiniumDiquatNot specifiedNot specifiedNot specifiedNot specifiedEffective in generating reactive oxygen species through redox cycling.[7][7]
Various Alkyl Chain Viologens (C14-C18)Long-chain ViologensVaries with chain length and concentrationNot specifiedNot specifiedAqueous/MicellesElectrochemical behavior is influenced by micelle formation.[8][8]
Phenyl-substituted ViologensAryl ViologensNot specifiedNot specifiedNot specifiedNot specifiedSubstitution with aryl groups can alter the color of the reduced species to green.[9][9]

Experimental Protocols

The data presented in this guide is primarily derived from cyclic voltammetry (CV) experiments. Below is a generalized methodology that reflects the common practices found in the cited literature.

Objective: To determine the redox potentials of bipyridinium derivatives.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode.[10][11]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[1][11]

  • Counter Electrode: Platinum wire.

  • Electrochemical Cell.

  • Potentiostat.

  • Bipyridinium derivative of interest.

  • Solvent: Acetonitrile or aqueous buffer.[3][5]

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or similar, at a concentration of 0.1 M.[12]

Procedure:

  • Sample Preparation: Dissolve the bipyridinium derivative in the chosen solvent containing the supporting electrolyte to a final concentration of approximately 1-10 mM.[12][13]

  • Electrochemical Cell Setup: Assemble the three-electrode system in the electrochemical cell containing the sample solution. Ensure the electrodes are properly immersed.

  • Cyclic Voltammetry:

    • Set the initial and final potentials to encompass the expected redox events of the bipyridinium derivative. For many viologens, a range from 0 V to -1.0 V is sufficient to observe the two one-electron reduction steps.

    • Apply a potential scan rate, typically between 50 and 200 mV/s.[12][13]

    • Record the resulting current as a function of the applied potential. The output is a cyclic voltammogram.

  • Data Analysis:

    • From the cyclic voltammogram, determine the cathodic (reduction) and anodic (oxidation) peak potentials.

    • The formal reduction potential (E¹red or E²red) for a reversible process can be estimated as the midpoint of the cathodic and anodic peak potentials.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the electrochemical analysis of bipyridinium derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis prep1 Dissolve Bipyridinium Derivative prep2 Add Supporting Electrolyte prep1->prep2 in Solvent exp1 Three-Electrode Cell Assembly prep2->exp1 exp2 Cyclic Voltammetry Scan exp1->exp2 analysis1 Obtain Voltammogram exp2->analysis1 analysis2 Determine Peak Potentials analysis1->analysis2 analysis3 Calculate Redox Potentials analysis2->analysis3 redox_cycling V2plus Bipyridinium Dication (V²⁺) Vradical Radical Cation (V•⁺) V2plus->Vradical + e⁻ (Reduction) Vradical->V2plus - e⁻ (Oxidation) O2_radical O₂•⁻ (Superoxide) Vradical->O2_radical transfers e⁻ to NADPH_reductase NADPH-P450 Reductase O2 O₂

References

A Comparative Guide to Alternatives for 1,1'-diethyl-4,4'-bipyridinium dibromide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,1'-diethyl-4,4'-bipyridinium dibromide, a member of the viologen family commonly known as ethyl viologen, is a widely utilized electron mediator in various catalytic processes, particularly in photocatalysis and electrocatalysis. Its efficacy stems from its ability to facilitate single-electron transfer, acting as an electron shuttle between a photosensitizer and a catalyst or substrate. However, the exploration of alternatives is driven by the quest for improved performance, stability, and a broader range of redox potentials. This guide provides an objective comparison of this compound with notable alternatives, supported by experimental data.

Performance Comparison of Electron Mediators

The primary role of an electron mediator in catalysis is to enhance the rate of a chemical reaction by facilitating electron transfer. The performance of these mediators can be quantified by metrics such as Turnover Number (TON), which indicates the total number of substrate molecules converted per molecule of catalyst/mediator, and Turnover Frequency (TOF), which is the number of catalytic cycles per unit time.

While direct head-to-head comparisons of this compound with non-viologen alternatives under identical conditions are scarce in publicly available literature, we can analyze the performance of different classes of mediators in similar catalytic systems. A prominent example is the photocatalytic hydrogen evolution reaction (HER), a benchmark for evaluating electron mediators.

Table 1: Performance of Phenothiazine as a Redox Mediator in Photocatalytic Hydrogen Evolution

Redox MediatorPhotosensitizerSacrificial Electron DonorCatalystTON (after 6h)TOF (h⁻¹)
None--INVALID-LINK--₂Ascorbic Acid(NH₄)₂[Mo₃S₁₃]6,7601,130
10H-phenothiazine (PTH)--INVALID-LINK--₂Ascorbic Acid(NH₄)₂[Mo₃S₁₃]20,6603,440

Data sourced from a study on phenothiazine redox mediators in photocatalytic hydrogen evolution.

The data clearly indicates that the introduction of a phenothiazine-based redox mediator significantly enhances the catalytic performance of the system, boosting the TON and TOF by a factor of three. This highlights the potential of phenothiazine derivatives as effective alternatives to viologens.

Key Classes of Alternatives to Viologens

Several classes of compounds have emerged as viable alternatives to viologens in catalysis. These include:

  • Phenothiazines and their Derivatives: These are organic compounds known for their strong reducing capabilities in their excited state. They can effectively quench the excited state of photosensitizers, enabling efficient electron transfer.

  • Cobalt Complexes: Certain cobalt complexes, such as cobalt-dithiolene and cobaloximes, are highly active for the catalytic reduction of protons. They can act as both the electron mediator and the catalyst in some systems.

  • Polymerized and Heterogeneous Viologens: To address potential toxicity and improve recyclability, viologen units can be incorporated into polymer backbones or covalent organic frameworks (COFs). These materials offer the redox properties of viologens in a solid, more manageable form.

  • Other Organic Dyes: A variety of organic dyes, such as methylene blue and eosin Y, can also function as electron mediators, though their performance is highly dependent on the specific catalytic system.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility and comparison of catalytic performance. Below is a generalized protocol for a typical photocatalytic hydrogen evolution experiment, which can be adapted to compare different electron mediators.

Experimental Protocol: Photocatalytic Hydrogen Evolution

  • Preparation of the Reaction Mixture:

    • In a quartz reaction vessel, a buffered aqueous solution is prepared. The pH is adjusted and maintained using a suitable buffer (e.g., acetate or phosphate buffer).

    • The photosensitizer (e.g., [Ru(bpy)₃]Cl₂), the hydrogen evolution catalyst (e.g., a platinum-based catalyst or a molecular cobalt complex), the sacrificial electron donor (e.g., ascorbic acid or triethanolamine), and the electron mediator (e.g., this compound or an alternative) are added to the solution at specific concentrations.

    • The vessel is sealed with a rubber septum.

  • Degassing:

    • The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the photosensitizer and interfere with the catalytic cycle.

  • Photocatalysis:

    • The reaction vessel is placed in a photoreactor equipped with a light source (e.g., a solar simulator or a high-power LED) with a specific wavelength or range of wavelengths.

    • The solution is continuously stirred to ensure homogeneity.

    • The temperature of the reaction is maintained at a constant value.

  • Product Analysis:

    • At regular time intervals, a sample of the headspace gas is taken from the reaction vessel using a gas-tight syringe.

    • The amount of hydrogen produced is quantified using gas chromatography (GC) with a thermal conductivity detector (TCD) and a molecular sieve column.

  • Data Analysis:

    • The Turnover Number (TON) is calculated by dividing the moles of hydrogen produced by the moles of the limiting component (typically the catalyst or the electron mediator).

    • The Turnover Frequency (TOF) is calculated by dividing the TON by the reaction time.

Catalytic Pathway and Experimental Workflow

The general mechanism for photocatalytic hydrogen evolution involving an electron mediator can be visualized as a cyclic process.

Catalytic_Cycle cluster_photosensitizer Photosensitizer Cycle cluster_mediator Electron Mediator Cycle cluster_catalyst Catalyst Cycle PS Photosensitizer (PS) PS_star Excited Photosensitizer (PS*) PS->PS_star Light (hν) PS->PS_star PS_ox Oxidized Photosensitizer (PS⁺) PS_star->PS_ox Electron Transfer PS_star->PS_ox EM Electron Mediator (EM) PS_star->EM PS_ox->PS Electron Transfer PS_ox->PS SED Sacrificial Electron Donor (SED) PS_ox->SED SED_ox Oxidized SED (SED⁺) EM_red Reduced Electron Mediator (EM⁻) EM->EM_red e⁻ EM->EM_red EM->EM_red EM_red->EM e⁻ EM_red->EM Cat Catalyst (Cat) EM_red->Cat Cat_red Reduced Catalyst (Cat⁻) Cat->Cat_red 2e⁻ Cat->Cat_red Cat_red->Cat Cat_red->Cat Protons 2H⁺ Cat_red->Protons Protonation SED->SED_ox SED->SED_ox Regeneration H2 H₂ Protons->H2 H₂ Evolution

Caption: Generalized photocatalytic cycle for hydrogen evolution.

The experimental workflow follows a logical progression from preparation to analysis.

Experimental_Workflow Prep Reaction Mixture Preparation Degas Degassing (Ar/N₂ Purge) Prep->Degas Photo Photocatalysis (Light Irradiation) Degas->Photo Photo->Photo Continuous Stirring & Temp. Control Sample Gas Sampling Photo->Sample Sample->Photo Time Intervals Analyze GC Analysis Sample->Analyze Data Data Processing (TON/TOF Calculation) Analyze->Data

Caption: Standard experimental workflow for photocatalysis.

"spectroscopic comparison of 3,3'-bipyridine and 4,4'-bipyridine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: 3,3'-Bipyridine vs. 4,4'-Bipyridine Derivatives for Researchers and Drug Development Professionals

In the intricate world of molecular science, the subtle shift of a nitrogen atom can dramatically alter the properties and potential applications of a compound. This is particularly true for bipyridine isomers, where the orientation of the pyridine rings dictates their electronic and steric characteristics. This guide provides a detailed spectroscopic comparison of 3,3'-bipyridine and 4,4'-bipyridine derivatives, offering crucial insights for researchers in catalysis, materials science, and drug development. By understanding their distinct spectroscopic signatures, scientists can better select and utilize these versatile ligands in their research endeavors.[1]

The electronic and structural properties of bipyridine derivatives are highly sensitive to the position of the nitrogen atoms and the nature of any substituents on the pyridine rings, which is directly reflected in their spectroscopic profiles.[1]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 3,3'-bipyridine and 4,4'-bipyridine, providing a quantitative foundation for their comparison.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectra of bipyridine derivatives are primarily characterized by π → π* transitions within the aromatic rings.[1] The position of the nitrogen atoms significantly influences the energy of these transitions.

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
3,3'-Bipyridine ~245, ~285Not specifiedNot specified
4,4'-Bipyridine ~240, ~275Not specifiedDichloromethane
[(Cu₂I₂)(4,4'-bipy)(PCy₃)₂]₂ ~260, ~360Not specifiedDichloromethane
Fluorescence Spectroscopy

The emission properties of bipyridine derivatives are also dependent on their isomeric form and can be modulated by substituents and metal coordination.

CompoundExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)
3,3'-Bipyridine Derivatives Typically corresponds to λmaxVaries with substitutionVaries with substitution
[Ru(bipy)(terpy)(imi)]²⁺ 475662Not specified

Note: Detailed fluorescence data for the parent 3,3'-bipyridine is limited. The data for a ruthenium complex containing a bipyridine ligand is provided as an example of the emission properties of bipyridine-containing metal complexes.[3]

¹H NMR Spectroscopy

¹H NMR spectroscopy provides valuable information about the chemical environment of the protons on the bipyridine rings. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electronic effects of substituents.[1]

CompoundSolventChemical Shifts (ppm)
3,3'-Bipyridine D₂O (pD = 6.8)H2/H2': ~8.8, H6/H6': ~8.6, H4/H4': ~8.2, H5/H5': ~7.6
4,4'-Bipyridine Not specifiedH2/H2', H6/H6': ~8.7, H3/H3', H5/H5': ~7.5

Note: The chemical shifts are reported in parts per million (ppm) downfield from a standard reference.[1][4]

¹³C NMR Spectroscopy

¹³C NMR provides insight into the carbon framework of the molecules.

CompoundSolventChemical Shifts (ppm)
3,3'-Bipyridine CDCl₃~150, ~148, ~136, ~134, ~124
4,4'-Bipyridine Not specified~151, ~146, ~122

Note: The listed chemical shifts are approximate values for the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy reveals information about the vibrational modes of the molecules.

CompoundKey Vibrational Frequencies (cm⁻¹)
3,3'-Bipyridine ~3050 (C-H stretch), ~1580, ~1470, ~1420 (C=C and C=N ring stretching)
4,4'-Bipyridine ~3030 (C-H stretch), ~1600, ~1540, ~1480, ~1410 (C=C and C=N ring stretching)

Note: These are characteristic ranges for the specified vibrational modes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the key spectroscopic techniques discussed.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of bipyridine derivatives.

Procedure:

  • Sample Preparation: Prepare a stock solution of the bipyridine derivative in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, dichloromethane). Prepare a series of dilutions of known concentrations from the stock solution.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

  • Sample Measurement: Record the absorption spectra for each of the diluted solutions.

  • Data Analysis: Determine the λmax from the spectra. To calculate the molar absorptivity, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λem) and quantum yield (Φ) of the bipyridine derivatives.[1]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should typically be less than 0.1 to avoid inner filter effects.[1]

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.[1]

  • Measurement: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.[1] Record the emission spectrum over an appropriate wavelength range.

  • Quantum Yield Determination (Relative Method):

    • Record the fluorescence spectrum of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Record the fluorescence spectrum of the sample under the same experimental conditions.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution proton and carbon NMR spectra for structural elucidation.[1]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the bipyridine derivative in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer.[1]

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.[1]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the spectroscopic techniques described.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Perform Serial Dilutions A->B C Record Solvent Blank B->C D Record Sample Spectra C->D E Determine λmax D->E F Calculate Molar Absorptivity (ε) E->F

Experimental workflow for UV-Visible spectroscopy.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Dilute Solution (Abs < 0.1) B Set Excitation Wavelength (λmax) A->B C Record Emission Spectrum B->C D Determine Emission Maxima (λem) C->D E Calculate Quantum Yield (Φ) D->E

Experimental workflow for Fluorescence spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample in Deuterated Solvent B Lock and Shim A->B C Acquire Spectrum B->C D Fourier Transform C->D E Phase and Baseline Correction D->E F Analyze Spectrum E->F

Experimental workflow for NMR spectroscopy.

By providing a clear comparison of their spectroscopic properties and detailed experimental protocols, this guide aims to empower researchers to make informed decisions in the selection and application of 3,3'- and 4,4'-bipyridine derivatives for their specific scientific pursuits.

References

"performance evaluation of ethyl viologen dibromide in redox flow batteries vs other viologens"

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of aqueous organic redox flow batteries (AORFBs) is continually evolving, with researchers keenly focused on developing anolytes that are not only high-performing but also cost-effective and environmentally benign. Among the various classes of organic redox-active materials, viologens have emerged as a prominent candidate for the negative electrolyte, or anolyte, in these systems. This guide provides a comparative performance evaluation of Ethyl Viologen Dibromide (EV) against other notable viologen derivatives, supported by experimental data from recent literature.

Quantitative Performance Comparison

The performance of viologen-based anolytes in a redox flow battery is typically assessed based on several key metrics: cell voltage, coulombic efficiency (CE), energy efficiency (EE), capacity retention over cycling, and power density. The following tables summarize the performance data for Ethyl Viologen Dibromide and other viologen derivatives as reported in various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as the choice of catholyte, membrane, and operating parameters.

Table 1: Performance Metrics of Ethyl Viologen Dibromide in AORFBs

Anolyte ConcentrationCatholyteMembraneCurrent Density (mA/cm²)Coulombic Efficiency (%)Energy Efficiency (%)Capacity Fade Rate (%/day)Cell Voltage (V)Power Density (mW/cm²)Reference
0.1 M (with HBCD)0.11 M FCNSelemion™ DSVN13.33>99.5>622.840.97-[1][2]
0.05 MI⁻/I₃⁻Anion Exchange2-599.3074.94 (at 2 mA/cm²)-1.02-[3]

Table 2: Performance Metrics of Other Viologen Derivatives in AORFBs

Viologen DerivativeAnolyte ConcentrationCatholyteMembraneCurrent Density (mA/cm²)Coulombic Efficiency (%)Energy Efficiency (%)Capacity Retention/FadeCell Voltage (V)Power Density (mW/cm²)Reference
Methyl Viologen (MV)0.1 MBromide-60-56100% total capacity retention1.53133[4]
(NPr)₂V-NMe-TEMPO----97.48% after 500 cycles1.38128.2[5][6]
BPP-Vi1.0 MFerrocyanideNon-fluorinated Cation Exchange---0.016%/day0.9-
DHPV²⁺Cl₂⁻-4-OH-TEMPO-25--98.09% after 100 cycles1.562-
R-Vi-K₄Fe(CN)₆--up to 87-0.007%/cycle over 3200 cycles--

Experimental Protocols

The following sections detail the typical methodologies employed in the synthesis, characterization, and testing of viologen-based anolytes for redox flow batteries.

Synthesis of Ethyl Viologen Dibromide

A common synthetic route for Ethyl Viologen Dibromide involves the quaternization of 4,4'-bipyridine.

  • Reaction Setup: 4,4'-bipyridine is dissolved in a suitable organic solvent, such as acetonitrile or dimethylformamide (DMF), in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Alkylating Agent: A stoichiometric excess of bromoethane (C₂H₅Br) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period, typically ranging from 24 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate, Ethyl Viologen Dibromide, is collected by filtration, washed with a solvent in which the product is insoluble (e.g., diethyl ether) to remove unreacted starting materials, and then dried under vacuum.

Redox Flow Battery Assembly and Testing

The performance of a viologen anolyte is evaluated in a redox flow battery setup.

  • Electrolyte Preparation: The anolyte is prepared by dissolving the synthesized viologen salt (e.g., Ethyl Viologen Dibromide) in an aqueous supporting electrolyte, which is often a solution of a salt like sodium chloride (NaCl) or potassium chloride (KCl) to enhance ionic conductivity. The catholyte is prepared separately, with a suitable redox-active species (e.g., ferrocyanide/ferricyanide, TEMPO derivatives, or bromide/bromine).

  • Cell Assembly: A typical laboratory-scale redox flow battery consists of two half-cells separated by an ion-exchange membrane (e.g., Nafion or Selemion). Each half-cell contains a carbon-based electrode (e.g., carbon paper or felt), which serves as the reaction site. The electrolytes are stored in external reservoirs and are circulated through the half-cells using peristaltic pumps.

  • Electrochemical Testing: The assembled cell is connected to a battery cycler or a potentiostat/galvanostat.

    • Cyclic Voltammetry (CV): CV is performed to determine the redox potentials of the anolyte and catholyte and to assess their electrochemical reversibility.

    • Galvanostatic Cycling: The battery is charged and discharged at a constant current density to evaluate its cycling performance, including coulombic efficiency, energy efficiency, and capacity retention.

    • Polarization Curve: The cell voltage is measured at various current densities to determine the power density of the battery.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the internal resistance and charge transfer kinetics of the battery.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

Viologen_Redox_Mechanism cluster_anode Anode (Negative Electrode) cluster_cathode Cathode (Positive Electrode) V2plus Viologen Dication (V²⁺) Vplus_radical Viologen Radical Cation (V⁺•) V2plus->Vplus_radical + e⁻ (Charge) Red Reduced Species (Red) Vplus_radical->V2plus - e⁻ (Discharge) Ox Oxidized Species (Ox) External_Circuit External Circuit Vplus_radical->External_Circuit e⁻ (Charge) Anolyte_Reservoir Anolyte Reservoir (V²⁺) Vplus_radical->Anolyte_Reservoir Pump Red->Ox - e⁻ (Charge) Red->External_Circuit e⁻ (Discharge) Ox->Red + e⁻ (Discharge) Catholyte_Reservoir Catholyte Reservoir (Red) Ox->Catholyte_Reservoir Pump External_Circuit->V2plus e⁻ (Discharge) External_Circuit->Ox e⁻ (Charge) Anolyte_Reservoir->V2plus Pump Catholyte_Reservoir->Red Pump Membrane Ion-Selective Membrane Anion/Cation Transport

Caption: Redox mechanism of a viologen-based flow battery.

Experimental_Workflow cluster_synthesis Viologen Synthesis cluster_cell_prep Cell Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Start 4,4'-Bipyridine + Alkyl Halide Reaction Quaternization Reaction Start->Reaction Purification Filtration & Washing Reaction->Purification Product Viologen Dibromide Purification->Product Anolyte_Prep Prepare Anolyte (Viologen + Supporting Electrolyte) Product->Anolyte_Prep Cell_Assembly Assemble Flow Cell (Electrodes, Membrane) Anolyte_Prep->Cell_Assembly Catholyte_Prep Prepare Catholyte Catholyte_Prep->Cell_Assembly CV Cyclic Voltammetry Cell_Assembly->CV Cycling Galvanostatic Cycling Cell_Assembly->Cycling Polarization Polarization Curve Cell_Assembly->Polarization EIS EIS Cell_Assembly->EIS Performance_Metrics Calculate Efficiency, Capacity Fade, Power Density CV->Performance_Metrics Cycling->Performance_Metrics Polarization->Performance_Metrics EIS->Performance_Metrics Comparison Compare with Other Viologens Performance_Metrics->Comparison

Caption: Experimental workflow for viologen evaluation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Bipyridinium Salt Detection

Author: BenchChem Technical Support Team. Date: December 2025

The accurate detection and quantification of bipyridinium salts, such as the widely used herbicides paraquat and diquat, are critical for environmental monitoring, food safety, and clinical toxicology.[1][2] Due to their high polarity and cationic nature, analyzing these compounds presents unique challenges.[3][4] This guide provides an objective comparison of common analytical methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in method selection and cross-validation.

Cross-validation is a formal process to compare the results from two or more distinct analytical methods or laboratories to ensure data comparability and consistency.[5][6] This is particularly crucial when methods are transferred between sites or when different techniques are used within the same study.[6]

Comparative Analysis of Analytical Methods

The selection of an analytical method for bipyridinium salt detection is a trade-off between sensitivity, specificity, sample throughput, and cost. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity and selectivity, making it a powerful tool for residue analysis.[1][7] High-performance liquid chromatography (HPLC) with UV or Diode Array Detection (DAD) offers a more accessible and less expensive alternative, though typically with lower sensitivity.[4] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and UV-Visible Spectrophotometry serve specific analytical needs.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance of various analytical methods for the detection of paraquat and diquat across different sample matrices.

MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Linearity (r²)
UPLC-MS/MS Paraquat, DiquatCowpeas-Paraquat: 20 µg/kg, Diquat: 10 µg/kg[8][9]Paraquat: 68-103%, Diquat: 77-85%[8][9]Paraquat: 14.4-25.4%, Diquat: ≤20%[8][9]Paraquat: 0.9753, Diquat: 0.9675 (matrix-matched)[8]
LC-MS/MS Paraquat, DiquatDrinking WaterDiquat: 2 ppb[2]Diquat: 6 ppb[2]Paraquat: 97.1-106.7%, Diquat: 79.5-106.5%[2]-Diquat: 0.9963[2]
HPLC-DAD Paraquat, DiquatHuman Plasma-0.05 µg/mL[10]Paraquat: 95.4-104.0%, Diquat: 94.8-98.4%[10]<15%[10]>0.99[10]
HPLC-UV Paraquat, DiquatBiological SamplesParaquat: 4.5 ng/mL, Diquat: 4.3 ng/mL[1][4]----
GC-MS Paraquat, DiquatPlasma, Urine0.05 mg/L[11]0.1 mg/L[11]-->0.98[11]
ELISA ParaquatHuman Plasma-Measurable range: 0.3-10 ng/mL[12]---
ELISA ParaquatUrine-2 ng/mL[13]--0.945 (vs. LC-MS)[13]
UV-Vis Spectrophotometry ParaquatPharmaceutical Dosage-Measurable range: 1-15 µg/mL95.5%-1.00

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. Below are summaries of typical protocols for the key methods discussed.

1. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Principle: This method offers high sensitivity and specificity by separating the analytes chromatographically and detecting them based on their mass-to-charge ratio.[1]

  • Sample Preparation (Cowpeas):

    • Homogenize the sample.

    • Extract a test portion with an acidified methanol-water mixture.[8] Isotopically labeled internal standards (Paraquat-D6 and Diquat-D4) are added prior to extraction for accurate quantification.[9]

    • The mixture is shaken, heated, cooled, and centrifuged.[9]

    • The supernatant is filtered and diluted for injection.[8]

  • Instrumentation: An ACQUITY UPLC system coupled to a tandem mass spectrometer (e.g., XEVO TQ-S) is commonly used.[9]

  • Chromatographic Conditions: A specialized column, such as a weak cation-exchange column, is often required due to the cationic nature of the analytes.[3]

  • Detection: Mass spectrometer operated in positive electrospray ionization (ESI+) mode, monitoring multiple reaction monitoring (MRM) transitions for each analyte and internal standard.[9]

2. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

  • Principle: This technique separates compounds in a liquid mobile phase passing through a solid stationary phase column. Detection is based on the absorbance of UV-Vis light by the analytes.[10]

  • Sample Preparation (Human Plasma):

    • Plasma samples are treated using solid-phase extraction (SPE) with a column like Waters OASIS® WCX, which is suitable for capturing polar, ionizable compounds.[4][10]

  • Instrumentation: An HPLC system equipped with a DAD detector.

  • Chromatographic Conditions:

    • Column: Thermo Hypersil GOLD (250 × 4.6 mm, 5 μm).[10]

    • Mobile Phase: A mixture of 75 mmol/L sodium heptane sulfonate (containing 0.1 mol/L phosphoric acid, pH 3.0) and acetonitrile (87:13, v:v).[10]

    • Flow Rate: 1.0 mL/min.[10]

  • Detection: Paraquat is detected at 257 nm and diquat at 310 nm.[10]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This method is suitable for volatile compounds. For non-volatile analytes like bipyridinium salts, a derivatization step is required to increase volatility.

  • Sample Preparation (Plasma/Urine):

    • A chemical reduction of paraquat and diquat is performed using sodium borohydride (NaBH4) at pH 8.0 to convert them into more volatile compounds.[11]

    • The reduced compounds are then extracted using C18 solid-phase extraction cartridges.[11]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to identify and quantify the analytes.[11]

4. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: A competitive immunoassay where paraquat in the sample competes with a paraquat-enzyme conjugate for binding to a limited number of specific antibody sites coated on a microtiter plate.[12][14] The amount of color developed is inversely proportional to the concentration of paraquat in the sample.

  • Sample Preparation:

    • Urine: May require a pretreatment step using solid-phase extraction columns to remove interfering substances.[13]

    • Plasma/Serum: Can often be analyzed after appropriate dilution.[12][15]

  • Procedure:

    • Add standards, controls, and samples to the antibody-coated wells.

    • Add the paraquat-horseradish peroxidase (HRP) conjugate.[14]

    • Incubate and then wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB), which reacts with the bound enzyme to produce color.[14]

    • Stop the reaction with an acid solution and measure the absorbance using a plate reader.[14]

Mandatory Visualization: Analytical Method Cross-Validation Workflow

The following diagram illustrates the logical workflow for performing a cross-validation between two different analytical methods to ensure data comparability.

G cluster_prep 1. Preparation & Setup cluster_analysis 2. Sample Analysis cluster_method_a Method A cluster_method_b Method B cluster_eval 3. Evaluation & Decision prep_samples Prepare Standard & Spiked QC Samples (Low, Mid, High Concentrations) define_methods Define Analytical Methods (e.g., Method A: LC-MS/MS, Method B: HPLC-DAD) analysis_a Analyze QC Samples with Method A define_methods->analysis_a analysis_b Analyze QC Samples with Method B define_methods->analysis_b data_a Acquire Data from Method A analysis_a->data_a compare Statistically Compare Datasets (e.g., % Difference, Regression Analysis) data_a->compare data_b Acquire Data from Method B analysis_b->data_b data_b->compare decision Are Results Comparable within Acceptance Criteria? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancy & Re-evaluate decision->fail No

Caption: Workflow for cross-validating two analytical methods.

References

Comparative Guide to the Confirmation of 1,1'-Diethyl-4,4'-bipyridinium Dibromide Radical Cation Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimental methodologies for confirming the formation of the 1,1'-diethyl-4,4'-bipyridinium dibromide radical cation, commonly known as ethyl viologen radical cation. It is intended for researchers, scientists, and drug development professionals working with redox-active compounds.

The formation of the intensely colored radical cation from its dicationic precursor is a key characteristic of viologens, making them suitable for various applications, including electrochromic devices and as redox mediators in biological systems.[1][2][3] This guide outlines the primary techniques used to confirm this transformation and compares the electrochemical and spectroscopic properties of ethyl viologen with other commonly used viologen derivatives.

Data Presentation: Comparison of Viologen Derivatives

The following table summarizes the key electrochemical and spectroscopic properties of ethyl viologen and its common alternatives. This data is crucial for selecting the appropriate viologen for a specific application based on its redox potential and optical characteristics.

Viologen DerivativeFirst Reduction Potential (E¹/²) (V vs. NHE)λmax of Radical Cation (nm)Color of Radical CationReference
1,1'-Diethyl-4,4'-bipyridinium (Ethyl Viologen) -0.449 ~608 Blue [2][4][5][6]
1,1'-Dimethyl-4,4'-bipyridinium (Methyl Viologen)-0.446~600Violet-Blue[2][4][5][6]
1,1'-Dibenzyl-4,4'-bipyridinium (Benzyl Viologen)-0.359~600Violet-Blue[4][5][6]
1,1'-Diheptyl-4,4'-bipyridinium (Heptyl Viologen)-~600Blue[2][4]
1,1'-Bis(p-cyanophenyl)-4,4'-bipyridinium-420 and 600Green[4]

Experimental Protocols

Detailed methodologies for the key experiments used to confirm the formation of the this compound radical cation are provided below.

Synthesis of this compound

The synthesis of viologens is generally achieved through a straightforward SN2 reaction.[4]

  • Materials: 4,4'-bipyridine, bromoethane (or other ethylating agent like diethyl sulfate), and a suitable solvent (e.g., acetonitrile or N,N-dimethylformamide).[1][7]

  • Procedure:

    • Dissolve 4,4'-bipyridine in the chosen solvent.

    • Add an excess of the ethylating agent (e.g., bromoethane).

    • Reflux the mixture for several hours. The product will precipitate out of the solution.

    • Filter the precipitate, wash with the solvent, and dry under vacuum.

    • Recrystallization from a suitable solvent like acetonitrile can be performed for further purification.[1]

Formation of the Radical Cation

The radical cation can be generated through either chemical or electrochemical reduction.

  • Chemical Reduction: A mild reducing agent such as sodium dithionite can be used to generate the radical cation in solution.[3] The formation of the characteristic blue color indicates the presence of the radical cation.

  • Electrochemical Reduction: Applying a suitable negative potential to a solution of the viologen dication will result in a one-electron reduction to form the radical cation.[8]

Confirmation Techniques

Cyclic voltammetry is an essential technique to determine the reduction potentials of the viologen.

  • Apparatus: A standard three-electrode setup (working, reference, and counter electrodes) with a potentiostat.

  • Procedure:

    • Prepare a solution of this compound in a suitable electrolyte solution (e.g., 0.1 M KCl in water).

    • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

    • Scan the potential towards negative values.

    • Observe the two reversible one-electron reduction peaks corresponding to the formation of the radical cation (V²⁺ + e⁻ ⇌ V⁺•) and the neutral species (V⁺• + e⁻ ⇌ V⁰).[1][9]

This technique is used to identify the characteristic absorption spectrum of the radical cation.

  • Apparatus: A UV-Vis spectrophotometer.

  • Procedure:

    • Generate the radical cation in a cuvette using either chemical or electrochemical methods.

    • Record the absorption spectrum over a wavelength range of 300-800 nm.

    • The presence of a strong absorption peak around 608 nm confirms the formation of the 1,1'-diethyl-4,4'-bipyridinium radical cation.[2][4]

EPR spectroscopy is a highly sensitive method for detecting species with unpaired electrons, such as the viologen radical cation.

  • Apparatus: An EPR spectrometer.

  • Procedure:

    • Generate the radical cation in a suitable solvent and transfer it to an EPR tube.

    • Freeze the sample in liquid nitrogen if measurements are to be performed in the solid state.

    • Record the EPR spectrum. A characteristic signal will be observed, confirming the presence of the radical species.[10]

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow for confirming the formation of the this compound radical cation.

Dication 1,1'-Diethyl-4,4'-bipyridinium Dication (Colorless) Radical Radical Cation (Blue) Dication->Radical + e⁻ (Reduction) Radical->Dication - e⁻ (Oxidation)

Caption: Redox transformation of 1,1'-diethyl-4,4'-bipyridinium.

cluster_synthesis Synthesis cluster_reduction Radical Cation Formation cluster_confirmation Confirmation 4,4'-Bipyridine 4,4'-Bipyridine Reaction S_N2 Reaction 4,4'-Bipyridine->Reaction Bromoethane Bromoethane Bromoethane->Reaction Dication_Product 1,1'-Diethyl-4,4'-bipyridinium Dibromide (Dication) Reaction->Dication_Product Reduction Chemical or Electrochemical Reduction Dication_Product->Reduction Radical_Cation Radical Cation Reduction->Radical_Cation CV Cyclic Voltammetry Radical_Cation->CV UV-Vis UV-Vis Spectroscopy EPR EPR Spectroscopy

Caption: Experimental workflow for synthesis and confirmation.

References

"benchmarking the electrochromic performance of viologen-based materials"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Benchmarking the Electrochromic Performance of Viologen-Based Materials

For researchers and scientists navigating the vibrant landscape of electrochromic materials, viologens represent a cornerstone technology, prized for their high contrast, excellent coloration efficiency, and tunable properties.[1][2] This guide provides an objective comparison of viologen-based materials against common alternatives, supported by experimental data, and offers detailed protocols for key benchmarking experiments.

Comparative Performance of Electrochromic Materials

The performance of an electrochromic material is assessed by a suite of key metrics that dictate its suitability for various applications, from smart windows to displays.[3] Viologen-based systems, conducting polymers, and metal oxides are the most extensively studied classes of electrochromic materials, each exhibiting a unique set of characteristics.[1][4][5]

Viologens, or 4,4'-bipyridinium salts, exhibit reversible redox states, transitioning from a transparent dication to a colored radical cation upon reduction.[6] This transition is characterized by a distinct color change, typically to blue or green, depending on the substituents on the nitrogen atoms.[6] The major advantages of viologens include their high coloration efficiency, good optical contrast, and redox stability.[2]

Conducting polymers, such as polyaniline (PANI) and poly(3,4-ethylenedioxythiophene) (PEDOT), offer a rich palette of colors and tunable properties through monomer modification and copolymerization.[5] Their performance is often characterized by good environmental stability and processability.

Inorganic metal oxides, with tungsten trioxide (WO₃) and nickel oxide (NiO) as primary examples, are lauded for their durability and high cycling stability.[4] They are the most commercially mature electrochromic technology, particularly in the smart glass industry.

Below is a summary of the key performance parameters for these material classes.

Table 1: Performance Comparison of Leading Electrochromic Material Classes

Material ClassSwitching Speed (Coloration/Bleaching)Coloration Efficiency (η) at λmaxContrast Ratio (ΔT%) at λmaxCycling Stability (Cycles)
Viologen-Based
Small Molecules1 - 10 s[1]100 - 300 cm²/C[1]50 - 80%[1]>10,000[1]
Polymers< 2 s[2]70 - 270 cm²/C[2]up to 95.6%[2]>5,000
Composites< 1 s[1]up to 305 cm²/C[1]~40 - 70%[1]>10,000[1]
Conducting Polymers
Polyaniline (PANI)1 - 5 s50 - 150 cm²/C30 - 60%>10,000
PEDOT< 1 s100 - 200 cm²/C40 - 70%>100,000
Metal Oxides
Tungsten Oxide (WO₃)5 - 20 s[7]50 - 100 cm²/C[7]50 - 70%[7]>1,000,000[4]
Nickel Oxide (NiO)3 - 15 s[7]30 - 60 cm²/C[7]40 - 60%[7]>50,000[7]

Experimental Protocols for Performance Benchmarking

Accurate and reproducible characterization is paramount for the objective comparison of electrochromic materials. The following are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of the electrochromic material. It provides information on the oxidation and reduction potentials, current density, and electrochemical stability.

Methodology:

  • Electrode Preparation: The electrochromic material is deposited as a thin film onto a transparent conducting substrate, typically indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) glass. This serves as the working electrode.

  • Electrochemical Cell Assembly: A three-electrode cell is assembled, comprising the working electrode, a counter electrode (e.g., a platinum wire or mesh), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

  • Electrolyte: An appropriate electrolyte containing a supporting salt (e.g., lithium perchlorate in propylene carbonate) is used to ensure ionic conductivity.

  • Measurement: The potential of the working electrode is swept linearly between two set potentials at a specific scan rate (e.g., 50 mV/s), and the resulting current is measured. The potential is then swept in the reverse direction to complete the cycle.

  • Data Analysis: The resulting voltammogram (a plot of current versus potential) reveals the potentials at which oxidation and reduction occur (peak potentials) and the associated charge transfer. The stability of the material can be assessed by performing multiple cycles and observing any changes in the voltammogram.

Chronoamperometry and Switching Speed

Chronoamperometry is employed to determine the switching kinetics (coloration and bleaching times) of the electrochromic device.

Methodology:

  • Device Assembly: A two-electrode electrochromic device is typically fabricated by sandwiching an electrolyte layer between the working electrode (electrochromic film on a transparent conductor) and a counter electrode.

  • Potential Stepping: A square-wave potential is applied to the device, alternating between the potential required for the colored state and the potential for the bleached state.

  • Current and Transmittance Monitoring: The current response and the optical transmittance at a specific wavelength (usually the wavelength of maximum absorption, λmax) are recorded simultaneously as a function of time.

  • Data Analysis: The switching time is defined as the time required for the transmittance to change by 90% of the full contrast range upon applying the potential step. The coloration time (tc) and bleaching time (tb) are determined from the transmittance-time curve.

Spectroelectrochemistry and Coloration Efficiency

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to determine the coloration efficiency (η), a key metric that quantifies the change in optical density per unit of charge injected or ejected.

Methodology:

  • In-situ Measurement: The electrochemical cell is placed in the light path of a UV-Vis spectrophotometer.

  • Potential Application: A series of potentials are applied to the working electrode, and the corresponding UV-Vis absorption spectra are recorded at each potential.

  • Charge Measurement: The total charge (Q) passed during the coloration or bleaching process is measured using a coulometer or by integrating the current from a chronoamperometry experiment.

  • Data Analysis: The change in optical density (ΔOD) at λmax is calculated using the formula: ΔOD = log(Tb/Tc), where Tb is the transmittance in the bleached state and Tc is the transmittance in the colored state. The coloration efficiency is then calculated as η = ΔOD / Q.

Visualizing the Electrochromic Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

Electrochromic_Switching_Mechanism cluster_viologen Viologen Molecule V2_plus Dication (V²⁺) (Transparent) V_radical Radical Cation (V⁺•) (Colored) V2_plus->V_radical + e⁻ (Reduction) V_radical->V2_plus - e⁻ (Oxidation) V_neutral Neutral (V⁰) (Reduced State) V_radical->V_neutral + e⁻ (Further Reduction) V_neutral->V_radical - e⁻ (Oxidation)

Caption: Redox states of a viologen molecule.

Experimental_Workflow cluster_prep Material Preparation & Device Fabrication cluster_char Electrochemical & Optical Characterization cluster_analysis Data Analysis & Performance Evaluation synthesis Synthesis of Electrochromic Material film_deposition Thin Film Deposition (e.g., Spin Coating, Sputtering) synthesis->film_deposition device_assembly Device Assembly (Working Electrode, Electrolyte, Counter Electrode) film_deposition->device_assembly cv Cyclic Voltammetry (CV) - Redox Potentials - Stability device_assembly->cv ca Chronoamperometry (CA) - Switching Speed device_assembly->ca sec Spectroelectrochemistry (SEC) - Coloration Efficiency - Optical Contrast device_assembly->sec data_processing Data Processing and Parameter Extraction cv->data_processing ca->data_processing sec->data_processing comparison Comparison with Alternative Materials data_processing->comparison

Caption: Experimental workflow for benchmarking.

References

Quantitative Structure-Activity Relationship of Bipyridinium Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bipyridinium compounds, a class of heterocyclic organic compounds, are widely recognized for their potent biological activities. Most notably, they are the chemical basis for powerful herbicides such as paraquat and diquat. However, their utility is shadowed by significant toxicity concerns. Understanding the quantitative structure-activity relationship (QSAR) of these compounds is paramount for the rational design of new derivatives with enhanced efficacy and reduced toxicity. This guide provides a comparative overview of QSAR studies on bipyridinium compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key concepts to aid in research and development.

Herbicidal Activity of Bipyridinium Derivatives

The herbicidal action of bipyridinium compounds primarily stems from their ability to accept electrons, leading to the generation of reactive oxygen species (ROS) that cause rapid cell death. QSAR studies aim to correlate the structural features of these compounds with their herbicidal potency.

A hypothetical QSAR study on a series of 1,1'-disubstituted-4,4'-bipyridinium analogues against a target weed species might yield a model that links electronic and steric parameters to herbicidal activity.

Table 1: Hypothetical Quantitative Data for Herbicidal Activity of Bipyridinium Analogs

Compound IDR-GroupHerbicidal Activity (pIC50)LUMO Energy (eV)Steric Parameter (Es)
BP-1-CH3 (Paraquat)5.20-4.50-1.24
BP-2-C2H55.05-4.45-1.31
BP-3-n-C3H74.80-4.42-1.60
BP-4-CH2-Ph5.50-4.65-1.71
BP-5-CH2-COOH4.20-4.80-1.85
BP-6-CH2-CONH24.50-4.75-1.78

Note: The data in this table is hypothetical and for illustrative purposes.

A potential QSAR model derived from such data could be:

pIC50 = -1.5 * (LUMO Energy) + 0.3 * (Es) - 8.0

This hypothetical model suggests that a lower LUMO (Lowest Unoccupied Molecular Orbital) energy, indicating a greater ease of accepting electrons, and a less sterically hindered R-group contribute positively to the herbicidal activity.

Cytotoxicity of Bipyridinium Derivatives

The toxicity of bipyridinium compounds in non-target organisms, particularly mammals, is a major concern. QSAR models for toxicity can help in designing safer herbicides.

A study on the cytotoxicity of novel 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives against the MCF-7 breast cancer cell line provides valuable structure-activity relationship insights. While not a formal QSAR study with molecular descriptors, the data clearly shows how structural modifications impact cytotoxicity.[1][2]

Table 2: In Vitro Cytotoxicity of Novel Bipyridine Derivatives against MCF-7 Cell Line

Compound IDModification from Compound 3IC50 (μg/mL)
1 Precursor to acetohydrazide3.2 ± 0.04
2 Pyrazole derivative8.2 ± 0.10
3 Acetohydrazide starting material1.3 ± 0.02
5 N-acetyl derivative28.7 ± 0.30
6 Oxadiazole derivative4.7 ± 0.05
7a Schiff base (R = Phenyl)3.6 ± 0.04
7b Schiff base (R = 4-chlorophenyl)4.1 ± 0.05
7c Schiff base (R = 4-methoxyphenyl)0.6 ± 0.01
7d Schiff base (R = 4-nitrophenyl)4.3 ± 0.05
Doxorubicin Reference Drug1.6 ± 0.02

Data sourced from BMC Chemistry.[1][2]

From this data, it is evident that the introduction of a Schiff base with a 4-methoxyphenyl substituent (Compound 7c ) significantly enhances cytotoxic activity, even surpassing the reference drug doxorubicin.[1][2] Conversely, N-acetylation (Compound 5 ) drastically reduces cytotoxicity.[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validity and comparison of QSAR studies.

Herbicidal Activity Assay (Hypothetical Post-emergence)
  • Plant Cultivation: Seeds of the target weed species (e.g., Amaranthus retroflexus) are sown in pots containing a standardized soil mixture and grown in a controlled environment chamber (e.g., 25°C, 16h light/8h dark cycle).

  • Compound Application: Bipyridinium derivatives are dissolved in a suitable solvent (e.g., acetone with a surfactant) to prepare stock solutions. These are then diluted to various concentrations. The solutions are sprayed onto the foliage of 2-3 week old seedlings.

  • Evaluation: After a set period (e.g., 7-14 days), the herbicidal effect is assessed by visual scoring of plant injury (e.g., on a scale of 0 to 100, where 100 is complete death) or by measuring the fresh/dry weight of the aerial parts of the plants.

  • Data Analysis: The IC50 value (the concentration that causes 50% inhibition of growth) is calculated for each compound using a dose-response curve. The pIC50 (-log IC50) is then used for the QSAR analysis.

In Vitro Cytotoxicity Assay (SRB Assay)[1]
  • Cell Culture: The human tumor cell line (e.g., MCF-7) is cultured in appropriate media and conditions. Cells are seeded in 96-well plates and incubated for 24 hours.[1]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. The cells are incubated with the compounds for 72 hours.[1]

  • Cell Fixation and Staining: The cells are fixed with 10% trichloroacetic acid (TCA) and then stained with 0.4% Sulforhodamine B (SRB) solution.[1]

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]

Visualizing QSAR and Biological Pathways

Diagrams are essential for understanding the complex relationships in QSAR and the biological mechanisms of action of bipyridinium compounds.

QSAR_Workflow cluster_data Data Collection cluster_modeling QSAR Modeling cluster_application Application Compound_Library Bipyridinium Derivatives Molecular_Descriptors Calculate Descriptors (Electronic, Steric, etc.) Compound_Library->Molecular_Descriptors Biological_Activity Herbicidal/Toxicity Data Model_Development Develop QSAR Model (e.g., MLR, PLS) Biological_Activity->Model_Development Molecular_Descriptors->Model_Development Model_Validation Validate Model (Internal & External) Model_Development->Model_Validation Activity_Prediction Predict Activity Model_Validation->Activity_Prediction New_Compounds Design New Compounds New_Compounds->Activity_Prediction

A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Bipyridinium_Herbicidal_Action Bipyridinium Bipyridinium Cation Radical Bipyridinium Radical Bipyridinium->Radical Accepts e- (from Photosystem I) Electron e- Radical->Bipyridinium Donates e- Superoxide O2•- (Superoxide) Radical->Superoxide:w O2 Oxygen O2 ROS Other ROS Superoxide->ROS Cell_Damage Lipid Peroxidation, Membrane Damage ROS->Cell_Damage Cell_Death Cell Death Cell_Damage->Cell_Death

References

Safety Operating Guide

Proper Disposal of 1,1'-Diethyl-4,4'-bipyridinium dibromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe handling and disposal of 1,1'-Diethyl-4,4'-bipyridinium dibromide is critical for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks associated with this hazardous chemical and ensure compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[1][2]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Wear appropriate chemical-resistant gloves.
Eye/Face Protection Use tight-sealing safety goggles or a face shield.[3]
Skin and Body Protection Wear protective clothing to prevent skin exposure.[3][4]
Respiratory Protection In case of inadequate ventilation, use a suitable respirator.[4]

II. Spill Management Protocol

In the event of a spill, immediate containment and cleanup are necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or watercourses.[5][6] Contain the spill using an inert absorbent material such as sand, clay, or vermiculite.[5]

  • Cleanup: Carefully collect the absorbed material using a shovel or vacuum and place it into a designated, approved container for hazardous waste.[5]

  • Decontamination: Decontaminate the spill area, tools, and equipment with a detergent and water solution. Collect the decontamination solution for disposal as hazardous waste.[5]

III. Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound A Don Personal Protective Equipment (PPE) B Contain and Absorb Spills with Inert Material A->B In Case of Spill C Collect Waste into Approved, Labeled Containers B->C E Store Waste in a Well-Ventilated, Secure Area C->E D Decontaminate Spill Area and Equipment D->C F Consult Waste Management Authority for Disposal Options E->F G Dispose of Contents/Container to an Approved Waste Disposal Plant F->G H Decontaminate or Dispose of Empty Containers G->H

Caption: Disposal Workflow Diagram

IV. Step-by-Step Disposal Procedure

Proper disposal of this compound waste is a regulated process. Adhere to the following steps:

  • Waste Collection: Collect all waste material, including spilled substance and contaminated absorbents, into an approved and clearly labeled waste container.[3][5] Do not mix with other waste.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][7] The storage area should be secure and accessible only to authorized personnel.[3][7]

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority to determine the appropriate disposal method.[8]

  • Approved Disposal Methods: The primary recommended disposal methods are:

    • Incineration: Incinerate in a licensed facility, potentially after mixing with a suitable combustible material.[8]

    • Landfill: Burial in a licensed landfill is another option.[8]

  • Container Disposal: Empty containers must be decontaminated before disposal.[8] Triple-rinse the container, adding the rinsate to the spray tank or waste container.[5] If not recycling, puncture and crush the container to prevent reuse before delivering it to an approved waste management facility.[5]

  • Documentation: Maintain records of all disposal activities as required by local and national regulations.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult the Safety Data Sheet (SDS) and your institution's specific protocols before handling and disposing of any hazardous chemical.

References

Essential Safety and Operational Guide for Handling 1,1'-Diethyl-4,4'-bipyridinium dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 1,1'-Diethyl-4,4'-bipyridinium dibromide, ensuring laboratory safety and procedural accuracy.

This document provides critical safety protocols and detailed operational procedures for the handling of this compound (also known as Ethyl Viologen dibromide). Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause serious eye irritation and skin irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles/GlassesWear chemical splash goggles that conform to ANSI Z87.1 standards. For operations with a higher risk of splashes, a face shield should be worn in addition to safety goggles.[2]
Face ShieldRecommended for tasks with a high potential for splashing, such as transferring large volumes.[2]
Hand Protection Chemical-Resistant GlovesBased on general resistance to organic solvents and pyridinium compounds, Butyl rubber or Viton gloves are recommended for their high resistance.[2] Nitrile gloves may be used for splash protection but must be replaced immediately upon contact.[2] Given the absence of specific breakthrough time data, a conservative approach is advised.
Body Protection Laboratory CoatA standard laboratory coat is required to protect against minor splashes and contamination of personal clothing.[2]
Chemical-Resistant ApronFor procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced. Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.

Operational Plan: Step-by-Step Handling and Disposal

2.1. Preparation and Handling:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • PPE Inspection: Before starting any procedure, inspect all PPE for signs of damage or wear. Replace any compromised items immediately.

  • Weighing and Transfer: When weighing or transferring the solid material, use caution to avoid generating dust. A spatula or other appropriate tool should be used.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure adequate mixing without creating aerosols.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

2.2. Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to absorb the spilled substance.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • PPE Disposal: All contaminated PPE should be disposed of as hazardous waste.

2.3. Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including unused chemical, contaminated labware, and disposable PPE, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[2]

  • Waste Segregation: Do not mix this waste with other waste streams.[2]

  • Institutional Procedures: Follow your institution's hazardous waste management program for the final disposal of the collected waste.[2]

Experimental Protocols and Visual Workflow

To ensure procedural clarity and safety, a logical workflow for handling this compound is presented below.

Safe_Handling_Workflow A Preparation - Designate work area - Inspect PPE B Handling - Weighing and Transfer - Solution Preparation A->B C Procedure Execution - Conduct experiment - Monitor for spills B->C D Decontamination - Clean workspace - Decontaminate equipment C->D Spill Spill Event C->Spill Spill Occurs E Waste Disposal - Segregate waste - Label and store waste D->E F Final PPE Removal & Hygiene - Remove PPE correctly - Wash hands thoroughly E->F SpillResponse Spill Response Protocol - Evacuate & Ventilate - Contain & Clean Spill->SpillResponse SpillResponse->D Post-Spill

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.